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  • Product: N-(3-acetylphenyl)nicotinamide
  • CAS: 329222-95-9

Core Science & Biosynthesis

Foundational

N-(3-acetylphenyl)nicotinamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)nicotinamide Introduction N-(3-acetylphenyl)nicotinamide is a substituted amide derivative of nicotinamide (Vitamin B3). Its structure, incorporating both...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)nicotinamide

Introduction

N-(3-acetylphenyl)nicotinamide is a substituted amide derivative of nicotinamide (Vitamin B3). Its structure, incorporating both a pyridine ring and an acetylphenyl moiety, makes it a valuable scaffold and intermediate in medicinal chemistry and materials science. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals.[1] Consequently, robust and well-understood protocols for the synthesis of specific amide-containing molecules like N-(3-acetylphenyl)nicotinamide are essential for researchers in drug discovery and chemical synthesis.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-(3-acetylphenyl)nicotinamide. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for procedural choices, and the self-validating analytical checks required to ensure the synthesis is successful and the final product is of high purity.

Section 1: Synthesis Strategy and Mechanistic Overview

The most direct and widely adopted strategy for forming an N-aryl amide bond is the acylation of an amine with a highly reactive carboxylic acid derivative, typically an acyl chloride.[2][3] This approach is favored for its high efficiency and generally rapid reaction rates at or below room temperature.[2]

The synthesis of N-(3-acetylphenyl)nicotinamide is logically approached via a two-step process:

  • Activation of Nicotinic Acid: The carboxylic acid group of nicotinic acid is converted into a more reactive acyl chloride (nicotinoyl chloride).

  • Amide Coupling: The resulting nicotinoyl chloride is reacted with 3-aminoacetophenone to form the target amide via nucleophilic acyl substitution.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is the nucleophilic addition-elimination reaction between the amine and the acyl chloride.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final, stable amide product.[2][5] This final step is crucial as it prevents the HCl byproduct from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

Overall Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride (Intermediate) Nicotinic_Acid->Nicotinoyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Amine 3-Aminoacetophenone Product N-(3-acetylphenyl)nicotinamide (Final Product) Nicotinoyl_Chloride->Product Nucleophilic Acyl Substitution Base Base (e.g., Triethylamine)

Caption: Overall two-step synthesis pathway for N-(3-acetylphenyl)nicotinamide.

Section 2: Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations involving corrosive or volatile reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Preparation of Nicotinoyl Chloride (Intermediate)

The conversion of nicotinic acid to nicotinoyl chloride is an essential activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] An alternative, often yielding cleaner reactions, is oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[5]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Nicotinic Acid123.1110.0 g (81.2 mmol)Ensure it is dry.
Thionyl Chloride (SOCl₂)118.9715 mL (~216 mmol)Use in excess. Freshly distilled is best.
Dichloromethane (DCM)84.93100 mLAnhydrous grade.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet/scrubber system to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add nicotinic acid (10.0 g) and anhydrous dichloromethane (100 mL).

  • Chlorination: While stirring, carefully add thionyl chloride (15 mL) to the suspension at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid nicotinic acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude nicotinoyl chloride (often as its hydrochloride salt) is a solid and can be used in the next step without further purification.

Causality: Anhydrous conditions are paramount. Thionyl chloride reacts vigorously with water, and any moisture would hydrolyze the nicotinoyl chloride product back to the starting carboxylic acid, reducing the yield. The excess thionyl chloride ensures the complete conversion of the nicotinic acid.

Protocol 2.2: Synthesis of N-(3-acetylphenyl)nicotinamide

This is the core coupling reaction where the amide bond is formed.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Crude Nicotinoyl Chloride~141.56From Protocol 2.1Assumed 81.2 mmol (100% yield)
3-Aminoacetophenone135.1710.5 g (77.7 mmol)Limiting reagent.
Triethylamine (TEA)101.1925 mL (~179 mmol)Base, use ~2.2 equivalents.
Dichloromethane (DCM)84.93200 mLAnhydrous grade.

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (10.5 g) and triethylamine (25 mL) in 100 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic nature of the acylation reaction.[3]

  • Acyl Chloride Addition: Dissolve the crude nicotinoyl chloride from the previous step in 100 mL of anhydrous DCM and add it to the dropping funnel. Add the nicotinoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 8-16 hours to ensure completion.[3]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-aminoacetophenone spot.

Causality: The reaction is run at 0°C initially because the acylation of amines with acyl chlorides is highly exothermic and can be violent.[4] Dropwise addition provides better control. Triethylamine acts as a base to neutralize the HCl formed, preventing the protonation of the valuable 3-aminoacetophenone and driving the equilibrium towards the product.[5]

Laboratory Workflow Diagram

G start Start prep Prepare Solution: 3-Aminoacetophenone, TEA, DCM start->prep cool Cool to 0°C prep->cool add Dropwise Addition of Nicotinoyl Chloride Solution cool->add react Stir at Room Temperature (8-16 hours) add->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step laboratory workflow for the synthesis and purification.

Section 3: Purification and Isolation

A thorough work-up and purification are critical to isolate the target compound from byproducts (e.g., triethylammonium chloride) and unreacted reagents.

Procedure:

  • Quenching: Carefully pour the reaction mixture into 150 mL of deionized water in a separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with 50 mL portions of DCM.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • 100 mL of 1M HCl (to remove excess triethylamine).

    • 100 mL of saturated NaHCO₃ solution (to remove any unreacted nicotinic acid).

    • 100 mL of brine (saturated NaCl solution, to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude solid product.

  • Purification: The crude N-(3-acetylphenyl)nicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Section 4: Characterization and Validation

The identity and purity of the synthesized N-(3-acetylphenyl)nicotinamide must be confirmed through spectroscopic analysis.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, the acetylphenyl ring, a singlet for the amide N-H proton (often downfield), and a singlet for the acetyl methyl group (~2.6 ppm).
¹³C NMR Resonances for the carbonyl carbons of the amide and the acetyl group (both downfield, >165 ppm), along with signals for the aromatic carbons of both ring systems.[5]
IR Spec. A strong absorption band for the amide C=O stretch (~1650-1680 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and a C=O stretch for the acetyl ketone (~1680-1700 cm⁻¹).
LC-MS A major peak in the liquid chromatogram corresponding to the calculated molecular weight of N-(3-acetylphenyl)nicotinamide (C₁₄H₁₂N₂O₂ = 240.26 g/mol ).

The acquisition of data consistent with these expected values serves as validation for a successful synthesis.

Section 5: Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.

  • Acyl Chlorides: Corrosive and moisture-sensitive.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation.

  • Triethylamine: Flammable liquid with a strong odor.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This guide outlines a reliable and mechanistically sound protocol for the synthesis of N-(3-acetylphenyl)nicotinamide. By understanding the function of each reagent and the rationale behind each procedural step, from the activation of nicotinic acid to the final purification and characterization, researchers can confidently execute this synthesis. The success of the protocol is validated by a systematic work-up and confirmed through standard spectroscopic techniques, ensuring a high-purity final product suitable for further application in research and development.

References

  • Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • CN101851194B - Preparation method of nicotinamide - Google Patents. (n.d.).
  • Abdel-Wahab, B. F., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 378-385. [Link]

  • Wang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3373. [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (2014). ResearchGate. [Link]

  • US2496114A - Purification of nicotinamide - Google Patents. (n.d.).
  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. (n.d.). ResearchSquare. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 21, 2026, from [Link]

  • CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents. (n.d.).
  • CN105037149A - Synthetic method for 3-aminoacetophenone - Google Patents. (n.d.).
  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-acetylphenyl)nicotinamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-acetylphenyl)nicotinamide, a molecule of interest in medicinal chemistry, presents a unique structural combination of a nicotina...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-acetylphenyl)nicotinamide, a molecule of interest in medicinal chemistry, presents a unique structural combination of a nicotinamide core and an acetylphenyl substituent. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(3-acetylphenyl)nicotinamide, including its structural features, predicted properties, and detailed experimental protocols for their empirical determination. The causality behind experimental choices is elucidated to empower researchers in their laboratory investigations. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel small molecules.

Molecular Structure and Identity

A thorough understanding of a molecule's physicochemical profile begins with its fundamental structure and identity.

Chemical Structure:

N-(3-acetylphenyl)nicotinamide_structure N1 N C2 C C2->N1 C2->N1 C3 C C2->C3 H4 H C2->H4 C4 C C3->C4 C3->C4 C7 C C3->C7 C5 C C4->C5 H5 H C4->H5 C6 C C5->C6 C5->C6 H6 H C5->H6 C6->N1 H7 H C6->H7 O8 O C7->O8 N9 N C7->N9 C10 C N9->C10 H8 H N9->H8 C11 C C10->C11 C10->C11 H12 H C10->H12 C12 C C11->C12 H9 H C11->H9 C13 C C12->C13 C12->C13 C15 C C12->C15 C14 C C13->C14 H10 H C13->H10 C14->C10 C14->C10 H11 H C14->H11 C16 C C15->C16 O17 O C15->O17 H1 H C16->H1 H2 H C16->H2 H3 H C16->H3

Figure 1: Chemical structure of N-(3-acetylphenyl)nicotinamide.

Key Identifiers:

IdentifierValueSource
CAS Number 329222-95-9[1]
Molecular Formula C₁₄H₁₂N₂O₂[1]
Molecular Weight 240.26 g/mol [1]
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2[2]
InChI InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18)[2]

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) 1.4XlogP (PubChem)[2]Indicates the lipophilicity of the molecule, influencing its membrane permeability and distribution.
Topological Polar Surface Area (TPSA) 68.9 ŲComputationalPredicts the molecule's ability to permeate cell membranes.
Hydrogen Bond Donors 1ComputationalInfluences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 3ComputationalInfluences solubility and binding interactions with biological targets.
Rotatable Bonds 3ComputationalRelates to conformational flexibility, which can impact receptor binding.

Synthesis Pathway

While a specific, published synthesis for N-(3-acetylphenyl)nicotinamide is not widely documented, a plausible synthetic route can be proposed based on established amide bond formation reactions. A common and effective method would involve the acylation of 3-aminoacetophenone with nicotinoyl chloride.

Synthesis_of_N-(3-acetylphenyl)nicotinamide reactant1 3-Aminoacetophenone product N-(3-acetylphenyl)nicotinamide reactant1->product reactant2 Nicotinoyl Chloride reactant2->product reagent Pyridine (base) reagent->product Acylation

Figure 2: Proposed synthesis of N-(3-acetylphenyl)nicotinamide.

This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography or recrystallization.

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of key physicochemical properties of N-(3-acetylphenyl)nicotinamide. The rationale behind the chosen methods is provided to ensure a comprehensive understanding.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the N-(3-acetylphenyl)nicotinamide sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Perform the measurement in triplicate and report the average range.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities.[3] The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[4]

Apparatus:

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

Procedure:

  • Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Add an excess amount of N-(3-acetylphenyl)nicotinamide to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Construct a calibration curve using standard solutions of N-(3-acetylphenyl)nicotinamide of known concentrations.

  • Calculate the solubility in mg/mL or µg/mL from the calibration curve.

Solubility_Determination_Workflow start Start: Excess solid in buffer step1 Equilibrate on shaker (24-48h) start->step1 step2 Centrifuge to pellet solid step1->step2 step3 Withdraw supernatant step2->step3 step4 Dilute supernatant step3->step4 step5 Analyze by HPLC-UV step4->step5 end End: Determine concentration step5->end pKa_Determination_Logic start Dissolve compound step1 Titrate with acid or base start->step1 step2 Record pH vs. titrant volume step1->step2 step3 Plot titration curve step2->step3 step4 Identify half-equivalence point step3->step4 end Determine pKa step4->end

Figure 4: Logical flow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of N-(3-acetylphenyl)nicotinamide outlined in this guide provide a critical foundation for its further investigation as a potential therapeutic agent. While computational predictions offer valuable initial insights, the experimental protocols detailed herein are essential for obtaining accurate, empirical data. A thorough understanding of properties such as solubility, lipophilicity, and ionization state is indispensable for rational drug design, enabling the optimization of this molecule's ADME profile and ultimately its clinical potential. Researchers are strongly encouraged to perform these experimental characterizations to validate and expand upon the information presented in this guide.

References

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28). [Link]

  • Takeda Pharmaceutical Company, Ltd. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(12), 1173-1181. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • PubChemLite. N-(3-acetylphenyl)nicotinamide (C14H12N2O2). [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

Sources

Foundational

N-(3-acetylphenyl)nicotinamide chemical structure and analysis

An In-Depth Technical Guide to the Synthesis and Analysis of N-(3-acetylphenyl)nicotinamide Introduction N-(3-acetylphenyl)nicotinamide is a chemical compound featuring a nicotinamide moiety linked to an acetylphenyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Analysis of N-(3-acetylphenyl)nicotinamide

Introduction

N-(3-acetylphenyl)nicotinamide is a chemical compound featuring a nicotinamide moiety linked to an acetylphenyl group via an amide bond. As a derivative of nicotinamide (a form of vitamin B3), this compound and its analogs are of significant interest in medicinal chemistry and drug development. The core structure presents multiple sites for potential biological interactions, making it a target for library synthesis in screening campaigns. The acetylphenyl group, in particular, offers a reactive handle for further chemical modifications.

This guide provides a comprehensive overview of the synthesis, structural elucidation, and analytical characterization of N-(3-acetylphenyl)nicotinamide. It is intended for researchers and scientists in the fields of organic synthesis, analytical chemistry, and drug discovery, offering both theoretical grounding and practical, step-by-step protocols.

Chemical Structure and Properties

  • IUPAC Name: N-(3-acetylphenyl)nicotinamide

  • CAS Number: 14545-64-1

  • Molecular Formula: C₁₄H₁₂N₂O₂

  • Molecular Weight: 240.26 g/mol

The structure consists of a pyridine ring from nicotinic acid and a benzene ring from 3-aminoacetophenone, joined by an amide linkage. This amide bond is planar and conformationally restricted, which can be a critical factor in its interaction with biological targets.

Synthesis of N-(3-acetylphenyl)nicotinamide

The most direct and common method for synthesizing N-(3-acetylphenyl)nicotinamide is through the acylation of 3-aminoacetophenone with a nicotinic acid derivative. The choice of the activating agent for the nicotinic acid is crucial for achieving high yield and purity.

Rationale for Precursor Selection
  • 3-Aminoacetophenone: This starting material provides the acetylphenyl moiety. The amino group serves as the nucleophile that attacks the activated carboxyl group of the nicotinic acid derivative.

  • Nicotinic Acid: To facilitate the amide bond formation, the carboxylic acid of nicotinic acid must be "activated" to make it more electrophilic. A common method is its conversion to an acyl chloride (nicotinoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes the synthesis using nicotinoyl chloride hydrochloride, a stable precursor that can be readily prepared or purchased.

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic HCl gas.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the mixture to reflux and maintain for 2-3 hours.

  • Allow the reaction to cool to room temperature. The excess thionyl chloride can be removed under reduced pressure to yield the solid nicotinoyl chloride hydrochloride.

Step 2: Amide Coupling Reaction

  • Dissolve 3-aminoacetophenone (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a separate flask.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (2.5 eq), to the solution. The base is critical to neutralize the HCl generated during the reaction and the HCl salt of the acyl chloride.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the nicotinoyl chloride hydrochloride (1.1 eq) in the same solvent and add it dropwise to the 3-aminoacetophenone solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis & Purification start Starting Materials: - Nicotinic Acid - 3-Aminoacetophenone activation Activation: Nicotinic Acid + SOCl₂ → Nicotinoyl Chloride HCl start->activation Step 1 coupling Amide Coupling: (in DCM with TEA) activation->coupling Step 2 workup Aqueous Work-up & Extraction coupling->workup Step 3 purification Purification: Recrystallization or Column Chromatography workup->purification Step 4 product Final Product: N-(3-acetylphenyl)nicotinamide purification->product Step 5

Caption: Workflow for the synthesis of N-(3-acetylphenyl)nicotinamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a comprehensive characterization.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Signals corresponding to protons on both the pyridine and phenyl rings. Key signals include the amide proton (singlet, downfield), aromatic protons (multiplets), and the methyl protons of the acetyl group (singlet, ~2.6 ppm).
¹³C NMR Carbon signals for the carbonyls (amide and ketone), aromatic carbons, and the methyl group. The two carbonyl carbons will appear significantly downfield (>165 ppm).
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1680 cm⁻¹), and ketone C=O stretch (~1660 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight (240.26).

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound and for quantitative analysis. A reverse-phase method is typically employed.

Rationale for HPLC Method Design
  • Reverse-Phase Column (C18): N-(3-acetylphenyl)nicotinamide is a moderately polar organic molecule, making it well-suited for separation on a non-polar C18 stationary phase.

  • Mobile Phase (Acetonitrile/Water): A gradient of a polar solvent (water, often with a modifier like formic acid or TFA to improve peak shape) and a less polar organic solvent (acetonitrile or methanol) is used to elute the compound and any impurities.

  • UV Detection: The presence of two aromatic rings provides strong chromophores, allowing for sensitive detection using a UV-Vis detector, typically in the range of 254-280 nm.

Standard HPLC Protocol

Step 1: System Preparation

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30 °C.

Step 2: Sample and Standard Preparation

  • Prepare a stock solution of the synthesized N-(3-acetylphenyl)nicotinamide in a suitable solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known quantity in the same solvent.

Step 3: Analysis

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run a linear gradient program (e.g., 5% to 95% B over 15 minutes).

  • Hold at 95% B for 5 minutes to wash the column.

  • Return to initial conditions and re-equilibrate for 5 minutes before the next injection.

Step 4: Data Interpretation

  • Purity Assessment: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of the unknown sample is then determined from this curve.

Analytical Workflow Diagram

Analysis_Workflow cluster_analysis Analytical Characterization product Purified Product spectroscopy Spectroscopic Analysis - NMR (¹H, ¹³C) - IR - Mass Spectrometry product->spectroscopy hplc Chromatographic Analysis (Reverse-Phase HPLC) product->hplc structure_confirm Structure Confirmation spectroscopy->structure_confirm purity_confirm Purity & Quantification hplc->purity_confirm

Caption: Workflow for the analytical characterization of the final product.

Conclusion

The synthesis and analysis of N-(3-acetylphenyl)nicotinamide can be achieved through robust and well-established chemical and analytical methodologies. The amide coupling reaction via an acyl chloride intermediate provides a reliable route to the target compound. Subsequent characterization by a suite of spectroscopic techniques (NMR, IR, MS) is essential for unambiguous structural confirmation, while reverse-phase HPLC offers a precise method for determining purity and performing quantification. The protocols and rationale detailed in this guide provide a solid foundation for researchers working with this compound and its analogs in the context of drug discovery and development.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 569842, N-(3-acetylphenyl)nicotinamide. Available from: [Link]

Exploratory

N-(3-acetylphenyl)nicotinamide: A Technical Guide to Unraveling its Biological Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract N-(3-acetylphenyl)nicotinamide, a derivative of the essential vitamin B3, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(3-acetylphenyl)nicotinamide, a derivative of the essential vitamin B3, stands as a molecule of significant interest within the landscape of contemporary drug discovery. While direct and extensive biological characterization of this specific compound remains nascent, its structural features and its role as a key intermediate in the synthesis of potent therapeutic agents, particularly in oncology, underscore its potential as a pharmacologically active entity. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the multifaceted biological activities of N-(3-acetylphenyl)nicotinamide. Drawing upon established methodologies and insights from the broader family of nicotinamide derivatives, this document outlines a strategic approach to systematically investigate its potential anticancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols, data interpretation strategies, and the elucidation of potential mechanisms of action are presented to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale for Investigating N-(3-acetylphenyl)nicotinamide

Nicotinamide and its derivatives have long been recognized for their diverse and critical roles in cellular metabolism and signaling. As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to redox reactions and energy production.[1][2] Beyond its metabolic functions, a growing body of evidence highlights the therapeutic potential of nicotinamide derivatives in a range of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3]

N-(3-acetylphenyl)nicotinamide emerges as a compelling candidate for investigation due to its structural similarity to other biologically active nicotinamides and its documented use as a key synthetic intermediate for potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[4][5][6][7] The presence of the acetylphenyl moiety introduces unique electronic and steric properties that may confer novel biological activities or enhance existing ones. This guide provides a roadmap for the systematic evaluation of N-(3-acetylphenyl)nicotinamide, with a focus on its potential as an anticancer and anti-inflammatory agent.

Synthesis of N-(3-acetylphenyl)nicotinamide

The synthesis of N-(3-acetylphenyl)nicotinamide is a critical first step for its biological evaluation. A common and efficient method involves the reaction of nicotinoyl chloride with 3-aminoacetophenone.[5][6]

Experimental Protocol: Synthesis of N-(3-acetylphenyl)nicotinamide
  • Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with thionyl chloride to produce nicotinoyl chloride.[4][5] This reaction is typically carried out in an inert solvent like 1,2-dichloroethane with a catalytic amount of dimethylformamide (DMF).

  • Amide Bond Formation: The resulting nicotinoyl chloride is then reacted with 3-aminoacetophenone in the presence of a base, such as triethylamine, in an appropriate solvent like acetonitrile.[8]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure N-(3-acetylphenyl)nicotinamide.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.[9]

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride DMF (cat.) 1,2-dichloroethane Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Nicotinoyl_Chloride Product N-(3-acetylphenyl)nicotinamide Nicotinoyl_Chloride->Product Triethylamine Acetonitrile Aminoacetophenone 3-Aminoacetophenone Aminoacetophenone->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Apoptosis_Pathway_Investigation Compound N-(3-acetylphenyl)nicotinamide Cancer_Cell Cancer Cell Compound->Cancer_Cell VEGFR2_Inhibition VEGFR-2 Inhibition Compound->VEGFR2_Inhibition Potential Inhibition Apoptosis Apoptosis Cancer_Cell->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Induction VEGFR2_Inhibition->Cancer_Cell Affects Angiogenesis and Cell Proliferation Anti_Inflammatory_Workflow Whole_Blood Human Whole Blood Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) Whole_Blood->Cytokine_Release LPS LPS Stimulation LPS->Cytokine_Release Induces Compound N-(3-acetylphenyl)nicotinamide Compound->Cytokine_Release Potential Inhibition Measurement ELISA Measurement Cytokine_Release->Measurement Analysis Data Analysis (Dose-Response) Measurement->Analysis

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of N-(3-acetylphenyl)nicotinamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(3-acetylphenyl)nicotinamide is a synthetic derivative of nicotinamide, a pleiotropic B vitamin with well-documented roles in cellular m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-acetylphenyl)nicotinamide is a synthetic derivative of nicotinamide, a pleiotropic B vitamin with well-documented roles in cellular metabolism, signaling, and repair. While direct experimental data on N-(3-acetylphenyl)nicotinamide is sparse, its chemical structure, combining the core nicotinamide scaffold with a substituted phenyl ring, suggests several compelling and testable hypotheses regarding its mechanism of action. This guide synthesizes the known biological activities of nicotinamide and its derivatives to propose potential molecular targets and signaling pathways for N-(3-acetylphenyl)nicotinamide. We further outline a comprehensive experimental framework to systematically investigate these putative mechanisms, providing researchers with a robust starting point for future studies.

Introduction: The Rationale for Investigating N-(3-acetylphenyl)nicotinamide

Nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular energy metabolism and redox reactions[1][2]. Beyond its role in bioenergetics, nicotinamide and its derivatives exhibit a wide range of pharmacological activities, including the modulation of inflammatory cytokines, inhibition of poly(ADP-ribose) polymerases (PARPs), and influence over sirtuin activity[1][3][4]. The derivatization of the nicotinamide core has been a fruitful strategy in drug discovery, leading to the development of inhibitors for various enzymes such as DNA demethylases, succinate dehydrogenase, and nicotinamide N-methyltransferase (NNMT)[5][6].

The structure of N-(3-acetylphenyl)nicotinamide suggests a molecule designed to interact with specific biological targets. The nicotinamide moiety provides a foundation for interaction with NAD+-dependent enzymes, while the 3-acetylphenyl group introduces a distinct chemical entity that can confer target specificity and altered pharmacokinetic properties compared to the parent nicotinamide. This guide will explore the most probable mechanisms of action for this compound, drawing from the rich pharmacology of its chemical class.

Putative Molecular Targets and Mechanisms of Action

Based on its structure and the known activities of related compounds, we can hypothesize several primary mechanisms of action for N-(3-acetylphenyl)nicotinamide.

Modulation of NAD+-Dependent Enzymes

The nicotinamide core of the molecule makes enzymes involved in NAD+ metabolism primary potential targets.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Nicotinamide itself is a known inhibitor of PARP enzymes, which are crucial for DNA repair and cellular responses to stress[3][7]. Excessive PARP activation can deplete cellular NAD+ and ATP, leading to cell death. The acetylphenyl substituent may enhance the binding affinity and selectivity of N-(3-acetylphenyl)nicotinamide for specific PARP isoforms.

  • Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and metabolism[1]. Nicotinamide can influence sirtuin activity. The unique substitution on N-(3-acetylphenyl)nicotinamide could potentially lead to more specific sirtuin activation or inhibition.

  • Nicotinamide N-Methyltransferase (NNMT) Inhibition: NNMT is an enzyme that methylates nicotinamide, and its overexpression has been linked to various diseases, including cancer and metabolic disorders[8][9]. The development of NNMT inhibitors is an active area of research. N-(3-acetylphenyl)nicotinamide could act as a competitive or allosteric inhibitor of NNMT.

Kinase Inhibition

Recent studies have shown that nicotinamide can act as a kinase inhibitor[10]. The acetylphenyl group in N-(3-acetylphenyl)nicotinamide could facilitate interactions with the ATP-binding pocket of various kinases, potentially leading to the inhibition of specific signaling pathways involved in cell proliferation, inflammation, or other disease processes.

Anti-inflammatory Activity

Nicotinamide possesses anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory cytokines[3][11]. This effect is mediated through various mechanisms, including the inhibition of leukocyte chemotaxis and mast cell degranulation[11]. N-(3-acetylphenyl)nicotinamide may exhibit enhanced or more specific anti-inflammatory effects due to its unique chemical structure.

Proposed Experimental Workflows for Mechanism of Action Studies

To elucidate the precise mechanism of action of N-(3-acetylphenyl)nicotinamide, a systematic, multi-tiered experimental approach is required.

Target Identification and Validation

The initial phase of investigation should focus on identifying the direct molecular targets of the compound.

  • In Vitro Enzyme Inhibition Assays: A panel of recombinant enzymes, including various PARP isoforms, sirtuins, NNMT, and a broad range of kinases, should be used to assess the inhibitory potential of N-(3-acetylphenyl)nicotinamide.

  • Cellular Thermal Shift Assay (CETSA): This technique can be employed in intact cells to identify direct binding targets of the compound by measuring changes in the thermal stability of proteins upon ligand binding.

  • Affinity Chromatography and Mass Spectrometry: The compound can be immobilized on a solid support to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Cellular Pathway Analysis cluster_phase3 Phase 3: In Vivo Model Validation start N-(3-acetylphenyl)nicotinamide invitro In Vitro Enzyme Assays (PARPs, Sirtuins, Kinases, NNMT) start->invitro cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa affinity Affinity Chromatography-Mass Spec start->affinity putative_targets Putative Molecular Targets invitro->putative_targets cetsa->putative_targets affinity->putative_targets pathway_analysis Cell-Based Assays (e.g., Reporter Gene, Western Blot, Immunofluorescence) putative_targets->pathway_analysis validated_pathways Validated Cellular Pathways pathway_analysis->validated_pathways phenotypic_assays Phenotypic Screens (Proliferation, Apoptosis, Cytokine Release) phenotypic_assays->validated_pathways invivo Animal Models of Disease (e.g., Cancer, Inflammation) validated_pathways->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd moa Established Mechanism of Action pk_pd->moa

Caption: Proposed experimental workflow for elucidating the mechanism of action.
Cellular Pathway Analysis

Once putative targets are identified, the next step is to understand the compound's effects on cellular signaling pathways.

  • Reporter Gene Assays: To assess the impact on transcription factors and signaling pathways (e.g., NF-κB for inflammation).

  • Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins downstream of the identified targets.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of target proteins and pathway components.

Phenotypic Screening

The cellular effects of N-(3-acetylphenyl)nicotinamide should be characterized through a battery of phenotypic assays relevant to its potential therapeutic applications.

  • Cell Viability and Proliferation Assays: To determine cytotoxic or cytostatic effects in cancer cell lines.

  • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to investigate the induction of programmed cell death.

  • Cytokine Release Assays: (e.g., ELISA, multiplex assays) to quantify the modulation of inflammatory mediators in immune cells.

Synthesis of N-(3-acetylphenyl)nicotinamide

The synthesis of N-(3-acetylphenyl)nicotinamide can be achieved through standard amide bond formation reactions. A plausible synthetic route involves the coupling of nicotinic acid with 3-aminoacetophenone.

synthesis_pathway nicotinic_acid Nicotinic Acid coupling Amide Coupling (e.g., EDC, HOBt) nicotinic_acid->coupling aminoacetophenone 3-Aminoacetophenone aminoacetophenone->coupling product N-(3-acetylphenyl)nicotinamide coupling->product

Sources

Exploratory

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for N-(3-acetylphenyl)nicotinamide

Abstract N-(3-acetylphenyl)nicotinamide is a synthetic molecule featuring a core nicotinamide scaffold, a well-established pharmacophore known to interact with NAD⁺-dependent enzymes. This technical guide outlines a hypo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-acetylphenyl)nicotinamide is a synthetic molecule featuring a core nicotinamide scaffold, a well-established pharmacophore known to interact with NAD⁺-dependent enzymes. This technical guide outlines a hypothesis-driven approach for the identification and validation of its potential therapeutic targets. Based on a structural-functional analysis, we posit that N-(3-acetylphenyl)nicotinamide is a modulator of two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs). These enzymes are critical regulators of cellular processes, including DNA repair, genomic stability, metabolism, and inflammation, making them high-value targets for therapeutic intervention in oncology, neurodegenerative diseases, and metabolic disorders. This document provides a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously test this hypothesis, from initial biochemical screening to cellular target engagement and functional validation.

Introduction: A Rationale for Target Discovery

The therapeutic potential of a novel chemical entity is contingent on the precise identification of its molecular targets. N-(3-acetylphenyl)nicotinamide combines two key structural moieties: the nicotinamide core and a 3-acetylphenyl group. This structure provides a strong rationale for a focused target discovery effort.

  • The Nicotinamide Scaffold : Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).[1][2] NAD⁺ is not only central to cellular redox reactions but also serves as a substrate for several enzyme families, including PARPs and Sirtuins.[3][4] Nicotinamide itself, as a byproduct of the enzymatic reaction, acts as an endogenous feedback inhibitor of these enzymes.[5][6] Consequently, synthetic molecules that mimic this structure are prime candidates for PARP and/or Sirtuin modulation.[7][8]

  • The 3-Acetylphenyl Moiety : While the nicotinamide core dictates the general class of potential targets, the 3-acetylphenyl substituent is crucial for determining potency and selectivity. This group can form additional interactions within the binding pocket of a target enzyme, potentially leading to higher affinity or isoform specificity compared to nicotinamide alone. Its role as a versatile building block in medicinal chemistry highlights its potential to engage in meaningful interactions with protein targets.[9]

Based on this structural analysis, our primary hypothesis is that N-(3-acetylphenyl)nicotinamide functions as an inhibitor of NAD⁺-utilizing enzymes, with PARPs and Sirtuins as the most probable therapeutic targets. The following sections detail a rigorous, multi-stage workflow to validate this hypothesis.

Primary Hypothesized Target Families

Poly(ADP-ribose) Polymerases (PARPs)

The PARP family consists of 17 enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process known as PARylation.[10] PARP1, the most abundant isoform, is a critical sensor of DNA single-strand breaks and plays a pivotal role in their repair.[10] Inhibition of PARP1 has become a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[10] Given that PARP inhibitors are often designed as nicotinamide mimetics to compete with NAD⁺ at the catalytic site, N-(3-acetylphenyl)nicotinamide is a strong candidate for a PARP inhibitor.[7]

Sirtuins (SIRTs)

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD⁺-dependent protein deacetylases and deacylases.[5] These enzymes are crucial regulators of diverse cellular processes, including gene expression, metabolism, inflammation, and aging.[1][11] For instance, SIRT1 is known to deacetylate histones and transcription factors, influencing longevity and stress resistance, while mitochondrial sirtuins (SIRT3-5) regulate metabolic pathways.[1][5] Dysregulation of sirtuin activity is implicated in cancer, neurodegeneration, and metabolic diseases.[8][12] As nicotinamide is a known endogenous inhibitor of sirtuin activity, N-(3-acetylphenyl)nicotinamide could act as a modulator of one or more sirtuin isoforms.[5][6]

A Multi-Stage Workflow for Target Validation

To systematically investigate the therapeutic targets of N-(3-acetylphenyl)nicotinamide, we propose a three-stage validation process. This workflow ensures a logical progression from broad screening to definitive confirmation of target engagement and functional impact in a cellular context.

G cluster_0 Stage 1: In Vitro Target Identification & Profiling cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Functional Cellular Assays S1_A Biochemical Assays (PARP & SIRT Families) S1_B Isothermal Titration Calorimetry (ITC) S1_A->S1_B Confirm Direct Binding S1_C Differential Scanning Fluorimetry (DSF) S1_A->S1_C Confirm Target Stabilization S2_A Cellular Thermal Shift Assay (CETSA) S1_C->S2_A Progress to Cellular Models S2_B Target Engagement Biomarker Assays (e.g., PAR levels) S2_A->S2_B Validate in-cell interaction S3_A DNA Damage Repair Assays (γH2AX, Comet Assay) S2_B->S3_A Assess Functional Consequences S3_C Cell Viability & Apoptosis Assays S3_A->S3_C S3_B Metabolic & Signaling Pathway Analysis S3_B->S3_C

Caption: A three-stage workflow for target validation.

Detailed Experimental Protocols

Stage 1: In Vitro Target Identification & Profiling

The initial stage focuses on determining if N-(3-acetylphenyl)nicotinamide directly interacts with and inhibits the activity of recombinant PARP and Sirtuin enzymes.

4.1. Protocol: Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potency (IC₅₀) of N-(3-acetylphenyl)nicotinamide against a panel of PARP and Sirtuin isoforms.

  • Methodology:

    • Enzyme Panel Selection: Utilize a panel of recombinant human enzymes, including at a minimum: PARP1, PARP2, SIRT1, SIRT2, and SIRT3.

    • Assay Principle (PARPs): Use a chemiluminescent or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, which decreases in the presence of an inhibitor.

    • Assay Principle (SIRTs): Employ a fluorogenic assay using a peptide substrate with an acetylated lysine residue adjacent to a fluorophore. Deacetylation by the sirtuin allows for cleavage by a developer enzyme, releasing the fluorophore.

    • Procedure: a. Prepare a 10-point serial dilution of N-(3-acetylphenyl)nicotinamide (e.g., from 100 µM to 1 nM). b. In a 384-well plate, add the recombinant enzyme, the appropriate substrate (histones and NAD⁺ for PARPs; acetylated peptide and NAD⁺ for SIRTs), and the compound dilution. c. Incubate at 37°C for a defined period (e.g., 60 minutes). d. Add detection reagents/developer according to the manufacturer's protocol. e. Read the signal (luminescence or fluorescence) on a plate reader.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.2. Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

  • Objective: To confirm direct binding of the compound to a target enzyme by measuring changes in protein thermal stability.

  • Methodology:

    • Principle: A ligand binding to a protein typically increases its thermal stability. This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds.

    • Procedure: a. Mix the purified target enzyme (e.g., PARP1 or SIRT1) with SYPRO Orange dye. b. Add N-(3-acetylphenyl)nicotinamide or a vehicle control. c. Use a real-time PCR instrument to slowly increase the temperature from 25°C to 95°C, measuring fluorescence at each increment.

    • Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the Tₘ. A positive shift (ΔTₘ) in the presence of the compound indicates direct binding.

Parameter Enzyme Inhibition Assay Differential Scanning Fluorimetry (DSF)
Primary Output IC₅₀ (Functional Potency)ΔTₘ (Binding Confirmation)
Principle Measures enzyme activityMeasures protein thermal stability
Throughput HighMedium
Key Insight Does it inhibit the target?Does it bind to the target?
Stage 2: Cellular Target Engagement

This stage aims to confirm that the compound engages its intended target within a live-cell environment.

5.1. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify target binding in intact cells.

  • Methodology:

    • Principle: Similar to DSF, ligand binding stabilizes the target protein against heat-induced denaturation in a cellular context.

    • Procedure: a. Treat cultured cells (e.g., a relevant cancer cell line) with N-(3-acetylphenyl)nicotinamide or a vehicle control for 1-2 hours. b. Harvest the cells and resuspend them in a buffer. c. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). d. Lyse the cells by freeze-thawing. e. Separate the soluble (un-denatured) proteins from the precipitated (denatured) proteins by centrifugation. f. Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble target protein against temperature. A rightward shift in the curve for compound-treated cells indicates target stabilization and engagement.

5.2. Protocol: Target Engagement Biomarker Assay (for PARP1)

  • Objective: To measure the modulation of downstream target activity in cells.

  • Methodology:

    • Principle: Active PARP1 generates polymers of ADP-ribose (PAR) at sites of DNA damage. A PARP inhibitor will block this process.

    • Procedure: a. Seed cells in a multi-well plate. b. Pre-treat cells with a dose range of N-(3-acetylphenyl)nicotinamide for 1 hour. c. Induce DNA damage with a low dose of an alkylating agent (e.g., methyl methanesulfonate, MMS) for 15-30 minutes. d. Fix the cells and perform immunofluorescence staining using an antibody specific for PAR. e. Image the cells using a high-content imager and quantify the nuclear PAR signal.

    • Data Analysis: A dose-dependent reduction in the MMS-induced PAR signal demonstrates cellular PARP1 inhibition.

G DNA_Damage DNA Damage (e.g., MMS) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair (BER Pathway) PAR->DNA_Repair recruits factors for Compound N-(3-acetylphenyl) nicotinamide Compound->PARP1 inhibits

Caption: PARP1 inhibition pathway.

Stage 3: Functional Cellular Assays

The final stage connects target engagement to a measurable biological outcome, providing evidence of the compound's therapeutic potential.

6.1. Protocol: DNA Damage Response Assay (γH2AX)

  • Objective: To assess if PARP inhibition by the compound leads to the accumulation of unresolved DNA damage, a key mechanism for synthetic lethality.

  • Methodology:

    • Principle: Inhibition of PARP-mediated single-strand break repair can cause replication forks to stall and collapse, creating DNA double-strand breaks (DSBs). DSBs are marked by the phosphorylation of histone H2AX (γH2AX).

    • Procedure: a. Treat cells (ideally comparing a BRCA-deficient line with a BRCA-proficient line) with a dose range of N-(3-acetylphenyl)nicotinamide for 24-48 hours. b. Fix, permeabilize, and stain the cells with an antibody against γH2AX. c. Quantify the number and intensity of nuclear γH2AX foci using immunofluorescence microscopy or flow cytometry.

    • Data Analysis: A significant, dose-dependent increase in γH2AX foci, particularly in the BRCA-deficient cells, indicates that the compound is functionally impairing DNA repair and supports a synthetic lethality mechanism.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for elucidating the therapeutic targets of N-(3-acetylphenyl)nicotinamide. By systematically progressing from biochemical assays to cellular target engagement and functional readouts, researchers can build a robust data package to validate the compound's mechanism of action. Positive results from this workflow, particularly demonstrating potent and selective inhibition of PARP1 or a specific Sirtuin isoform, would strongly support its advancement into more complex preclinical models for oncology, metabolic disease, or neurodegeneration. This rigorous, hypothesis-driven approach is essential for translating a promising chemical structure into a potential therapeutic agent.

References

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules. Available at: [Link][10]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (2021). Aging and disease. Available at: [Link][3]

  • What is the mechanism of Nicotinamide? (2024). Patsnap Synapse. Available at: [Link][1]

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.). ResearchGate. Available at: [Link][7]

  • Sirtuin modulators: past, present, and future perspectives. (2022). Journal of Experimental & Clinical Cancer Research. Available at: [Link][5]

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. (n.d.). Current Medicinal Chemistry. Available at: [Link][4]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). RSC Medicinal Chemistry. Available at: [Link][13]

  • Nicotinamide adenine dinucleotide emerges as a therapeutic target in aging and ischemic conditions. (2019). Biogerontology. Available at: [Link][14]

  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. Available at: [Link][2]

  • The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. (2009). Molecules. Available at: [Link][15]

  • Natural Products as Modulators of Sirtuins. (2019). Molecules. Available at: [Link][8]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). ACS Chemical Neuroscience. Available at: [Link][16]

  • Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells. (1985). Cancer Research. Available at: [Link][17]

  • Impact of Pharmacogenetic Variants in NAD? Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][18]

  • Nicotinamide. (2025). Patsnap Synapse. Available at: [Link][19]

  • Sirtuin modulators. (2010). Current Opinion in Chemical Biology. Available at: [Link][6]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). Journal of Medicinal Chemistry. Available at: [Link][20]

  • Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (2020). ChemistrySelect. Available at: [Link][21]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (2025). International Journal of Molecular Sciences. Available at: [Link][22]

  • Nicotinamide cofactor analogues. (n.d.). Wikipedia. Available at: [Link][23]

  • Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. (2023). Nutrients. Available at: [Link][24]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. (2017). Molecular & Cellular Endocrinology. Available at: [Link][11]

  • Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. (2021). Frontiers in Cardiovascular Medicine. Available at: [Link][12]

  • Nicotinamide and its Pharmacological Properties for Clinical Therapy. (2009). Web of Science. Available at: [Link][25]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Molecules. Available at: [Link][26]

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Foundational

An In-Depth Technical Guide to the In Vitro Stability of N-(3-acetylphenyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the in vitro stability of N-(3-acetylphenyl)nicotinamide, a novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of N-(3-acetylphenyl)nicotinamide, a novel chemical entity. In the absence of specific literature on this compound, this document synthesizes established principles of in vitro drug metabolism and stability testing to offer a robust, scientifically-grounded approach. We will explore the theoretical underpinnings of chemical and metabolic stability, provide detailed, field-proven experimental protocols for assessment using liver microsomes and hepatocytes, and discuss the interpretation of the resulting data. This guide is designed to equip researchers with the necessary knowledge to design and execute self-validating in vitro stability studies, a critical step in early-stage drug discovery and development.

Introduction: The Critical Role of In Vitro Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] A key determinant of a drug's pharmacokinetic profile is its metabolic stability.[2][3] Understanding how a molecule like N-(3-acetylphenyl)nicotinamide withstands enzymatic and chemical degradation in a controlled, in vitro environment provides invaluable predictive insights into its in vivo behavior, including its half-life, bioavailability, and potential for drug-drug interactions.[3] This guide will delineate the essential studies to characterize the in vitro stability of N-(3-acetylphenyl)nicotinamide.

Physicochemical Properties and Structural Considerations of N-(3-acetylphenyl)nicotinamide

N-(3-acetylphenyl)nicotinamide is a molecule with the formula C14H12N2O2 and a molecular weight of 240.26 g/mol .[4][5] Its structure comprises a nicotinamide moiety linked to an acetylphenyl group via an amide bond.

PropertyValueSource
Molecular FormulaC14H12N2O2PubChem[4]
Molecular Weight240.26 g/mol Santa Cruz Biotechnology[5]
CAS Number329222-95-9Sigma-Aldrich[6]

The nicotinamide core suggests potential involvement in the NAD+ salvage pathway, a critical cellular metabolic route.[7][8][9][10][11] The amide linkage may be susceptible to hydrolysis by amidases, while the acetylphenyl group could undergo oxidation or conjugation. A thorough understanding of these structural features is paramount for predicting potential metabolic soft spots and designing appropriate analytical methods.

Potential Metabolic Pathways

Based on its chemical structure, N-(3-acetylphenyl)nicotinamide may be subject to several metabolic transformations. The nicotinamide portion is a known substrate for various enzymes.[12][13]

Phase I Metabolism
  • Oxidation: The primary sites for oxidative metabolism are often catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[14] Potential oxidative reactions for N-(3-acetylphenyl)nicotinamide include hydroxylation of the aromatic rings and oxidation of the acetyl group.

  • Hydrolysis: The amide bond could be a target for hydrolases, leading to the cleavage of the molecule into nicotinamide and 3-aminoacetophenone.

Phase II Metabolism
  • Glucuronidation: The presence of hydroxyl groups (following oxidation) or the amide nitrogen could serve as sites for glucuronidation, a common detoxification pathway mediated by UDP-glucuronosyltransferases (UGTs).[14]

  • Methylation: Nicotinamide N-methyltransferase (NNMT) is a key enzyme in nicotinamide metabolism, catalyzing the methylation of the pyridine nitrogen.[11][15] It is plausible that N-(3-acetylphenyl)nicotinamide could be a substrate for NNMT.

The following diagram illustrates the potential metabolic pathways of N-(3-acetylphenyl)nicotinamide.

A N-(3-acetylphenyl)nicotinamide B Oxidized Metabolites (Hydroxylation) A->B CYP450 C Hydrolyzed Metabolites (Nicotinamide + 3-Aminoacetophenone) A->C Amidases E Methylated Metabolites A->E NNMT D Glucuronide Conjugates B->D UGTs

Caption: Potential Metabolic Pathways of N-(3-acetylphenyl)nicotinamide.

Methodologies for In Vitro Stability Assessment

A multi-pronged approach is necessary to comprehensively evaluate the in vitro stability of N-(3-acetylphenyl)nicotinamide. This includes assessing its chemical stability in aqueous solutions and its metabolic stability in the presence of liver subcellular fractions.

Chemical Stability

Assessing the intrinsic chemical stability of a compound in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) is a fundamental first step. This helps to distinguish between chemical degradation and enzyme-mediated metabolism. Long-term stability in commonly used buffers like Tris and phosphate should also be evaluated.[16]

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][14] The microsomal stability assay is a workhorse in early drug discovery for predicting hepatic clearance.[14]

Metabolic Stability in Hepatocytes

Hepatocytes, the primary cells of the liver, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of hepatic metabolism.[1][2] Cryopreserved hepatocytes are a convenient and reliable model system for these studies.[1]

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the steps to determine the rate of disappearance of N-(3-acetylphenyl)nicotinamide when incubated with liver microsomes.

Materials:

  • N-(3-acetylphenyl)nicotinamide

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • Control compounds (a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-(3-acetylphenyl)nicotinamide (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and controls by diluting the stock solution in buffer. The final substrate concentration is typically 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the liver microsomal suspension (final protein concentration of 0.5 mg/mL) and phosphate buffer at 37°C.[14]

    • In a 96-well plate, add the liver microsomes, buffer, and the test compound or control.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T0), add the quenching solution before adding the NADPH system.

  • Time Points:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

cluster_prep Preparation cluster_inc Incubation (37°C) cluster_time Time Course cluster_analysis Analysis A Prepare Stock Solutions (Compound, Controls) B Prepare Working Solutions (1 µM final concentration) A->B E Add Microsomes, Buffer, and Compound to Plate B->E C Prepare NADPH System F Initiate Reaction with NADPH C->F D Pre-warm Microsomes and Buffer D->E E->F G Quench Reaction at Time Points (0, 5, 15, 30, 45, 60 min) with Acetonitrile F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J cluster_prep Preparation cluster_inc Incubation (37°C, 5% CO2) cluster_time Time Course cluster_analysis Analysis A Thaw and Prepare Cryopreserved Hepatocytes B Determine Cell Viability A->B C Prepare Hepatocyte Suspension B->C E Add Hepatocytes and Compound to Plate C->E D Pre-warm Hepatocyte Suspension and Medium D->E F Quench Aliquots at Time Points (0, 15, 30, 60, 120 min) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for the Hepatocyte Stability Assay.

Data Interpretation and Reporting

The results from these in vitro stability assays should be summarized in a clear and concise manner.

ParameterLiver MicrosomesHepatocytesInterpretation
In Vitro Half-life (t½) minutesminutesA shorter half-life indicates higher metabolic turnover.
Intrinsic Clearance (CLint) µL/min/mg proteinµL/min/10^6 cellsA higher CLint suggests more rapid metabolism.

These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters. It is also crucial to perform metabolite identification studies to understand the metabolic fate of N-(3-acetylphenyl)nicotinamide.

Conclusion

This technical guide has provided a comprehensive roadmap for the in vitro stability assessment of N-(3-acetylphenyl)nicotinamide. By following the outlined principles and protocols, researchers can generate high-quality, reproducible data to inform critical decisions in the drug discovery and development process. A thorough understanding of a compound's in vitro stability is a cornerstone of building a robust data package for advancing promising new chemical entities towards clinical evaluation.

References

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • N-(3-acetylphenyl)nicotinamide (C14H12N2O2). PubChemLite. (n.d.).
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  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). IntechOpen.
  • Drug Metabolite Stability Assay Protocol in Whole Blood. Creative Bioarray. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Metabolic Stability Assay. Creative Biolabs. (n.d.).
  • N-(3-ACETYL-PHENYL)-NICOTINAMIDE. Sigma-Aldrich. (n.d.).
  • Nicotinamide. PubChem. (n.d.).
  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (n.d.). Journal of Biological Chemistry.
  • 3-Pyridinecarboxamide (nicotinamide). (2002). OECD Existing Chemicals Database.
  • Nicotinate and Nicotinamide Metabolism. PubChem. (n.d.).
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  • The principal metabolic pathways involved in the synthesis and... (n.d.). ResearchGate.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). ACS Chemical Biology.
  • The chemistry of the vitamin B3 metabolome. (n.d.). PMC.
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). NIH.
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Exploratory

N-(3-acetylphenyl)nicotinamide solubility in different solvents

An In-depth Technical Guide to the Solubility Profile of N-(3-acetylphenyl)nicotinamide Abstract Introduction: The Imperative of Solubility in Drug Development Solubility is a critical physicochemical property that gover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-(3-acetylphenyl)nicotinamide

Abstract

Introduction: The Imperative of Solubility in Drug Development

Solubility is a critical physicochemical property that governs a compound's journey from a formulated drug product to its site of action in the body. For a drug to be effective, it must first dissolve. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and ultimately, the failure of promising therapeutic candidates.

N-(3-acetylphenyl)nicotinamide (Molecular Formula: C₁₄H₁₂N₂O₂) is a molecule of interest in medicinal chemistry, potentially as a synthetic intermediate or a novel therapeutic agent.[1][2] Its structure combines the hydrophilic characteristics of the nicotinamide head with the more lipophilic acetylphenyl tail. This amphipathic nature suggests a complex solubility profile that must be experimentally determined.

This document provides the necessary expertise and detailed protocols to empower researchers to generate a reliable and comprehensive solubility profile for N-(3-acetylphenyl)nicotinamide, a crucial step in its evaluation for any pharmaceutical application.

Physicochemical Landscape and Theoretical Considerations

Before embarking on experimental determination, a theoretical analysis of the molecule's structure provides a hypothesis for its behavior.

  • Molecular Structure: N-(3-acetylphenyl)nicotinamide links a pyridinecarboxamide (nicotinamide) to an acetophenone ring via an amide bond. The pyridine nitrogen and amide group can act as hydrogen bond acceptors, while the amide proton is a hydrogen bond donor. These features suggest some affinity for polar solvents.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value for N-(3-acetylphenyl)nicotinamide is approximately 1.4, indicating a moderate level of lipophilicity.[1] This suggests that while it possesses some water-soluble character from the nicotinamide portion, its overall aqueous solubility will be significantly lower than that of the highly water-soluble parent compound, nicotinamide (LogP of -0.38).[3]

  • Influence of pH: The pyridine ring in the nicotinamide moiety has a pKa of approximately 3.3-3.6.[4] This means that in acidic solutions with a pH below this value, the pyridine nitrogen will be protonated, forming a cationic species. This protonation typically increases aqueous solubility. Therefore, the solubility of N-(3-acetylphenyl)nicotinamide is expected to be pH-dependent, with higher solubility in acidic media.

Logical Framework for Solubility

The following diagram illustrates the key factors influencing the solubility of an organic molecule like N-(3-acetylphenyl)nicotinamide.

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_output Result Compound N-(3-acetylphenyl)nicotinamide Structure Chemical Structure (Amide, Pyridine, Phenyl) Compound->Structure PhysicoChem Physicochemical Properties (pKa, LogP, MW) Compound->PhysicoChem Solubility Measured Solubility Structure->Solubility Influences PhysicoChem->Solubility Influences Solvent Solvent Properties (Polarity, pH, Buffers) Solvent->Solubility Determines Temp Temperature Temp->Solubility Affects SolidState Solid State Form (Polymorphs, Amorphous) SolidState->Solubility Impacts

Caption: Key intrinsic and extrinsic factors governing compound solubility.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is more relevant to high-throughput screening scenarios.[5]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period, allowing the system to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess of crystalline N-(3-acetylphenyl)nicotinamide (e.g., 5-10 mg) to a 1.5 mL glass vial. Expertise Note: Using a visually confirmed excess ensures that saturation is achieved. The exact mass is not critical as long as undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Seal the vials securely. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. Trustworthiness Note: A 24-hour period is a standard starting point. For some compounds, equilibrium may take 48-72 hours. It is advisable to test multiple time points (e.g., 24h, 48h) during initial characterization to ensure equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.[7] For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet. Using a filter syringe (e.g., 0.22 µm PVDF) is highly recommended to remove any fine particulates that could falsely elevate the measured concentration.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Analysis: Quantify the compound concentration against a standard curve prepared with a known concentration of N-(3-acetylphenyl)nicotinamide.

Workflow for Shake-Flask Solubility Determination

A 1. Add Excess Solid (N-(3-acetylphenyl)nicotinamide) B 2. Add Solvent (e.g., Buffer pH 7.4) A->B C 3. Equilibrate (24-48h at 25°C) B->C D 4. Separate Solid/Liquid (Centrifuge/Filter) C->D E 5. Sample Supernatant D->E F 6. Dilute & Quantify (HPLC-UV) E->F G Result: Solubility (mg/mL) F->G

Caption: Standard workflow for the Shake-Flask equilibrium solubility assay.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5] This mimics the conditions of many early-stage biological assays.

Principle: A small volume of a high-concentration DMSO stock solution of the compound is added to an aqueous buffer. The solution is mixed, and any resulting precipitate is measured, typically by nephelometry or turbidimetry.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of N-(3-acetylphenyl)nicotinamide in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Measurement: Read the absorbance or turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Recommended Solvents and Data Presentation

A comprehensive solubility profile requires testing in a variety of pharmaceutically relevant solvents. Based on the structure of N-(3-acetylphenyl)nicotinamide and extensive data on the related compound nicotinamide, the following solvents are recommended.[8][9][10]

Table 1: Recommended Solvents for Solubility Profiling

Solvent ClassSpecific SolventsRationale & Expected Outcome
Aqueous Buffers Phosphate Buffered Saline (PBS), pH 7.4Simulates physiological conditions. Critical for bioavailability assessment.
Citrate Buffer, pH 3.0Assesses solubility under acidic conditions (stomach pH). Solubility is expected to be higher than at pH 7.4 due to pyridine protonation.
Bicarbonate Buffer, pH 9.0Assesses solubility under basic conditions (intestinal pH).
Organic Solvents EthanolA common co-solvent in formulations. Nicotinamide has moderate solubility.[11]
Propylene Glycol (PG)A common non-aqueous vehicle.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent used for preparing high-concentration stocks. Nicotinamide has good solubility (~15 mg/mL).[11]
Acetonitrile (ACN)A common solvent in analytical chemistry (HPLC).
Binary Mixtures Ethanol/Water (e.g., 20%, 40% v/v)Investigates the potential for co-solvency to enhance aqueous solubility.
PG/Water (e.g., 20%, 40% v/v)Relevant for liquid formulation development.

Once data is generated, it should be compiled into a clear, comparative table.

Table 2: Example Data Summary for N-(3-acetylphenyl)nicotinamide

SolventTemperature (°C)Equilibrium Solubility (µg/mL)Equilibrium Solubility (mM)Method
PBS, pH 7.425[Experimental Value][Calculated Value]Shake-Flask
Citrate Buffer, pH 3.025[Experimental Value][Calculated Value]Shake-Flask
Ethanol25[Experimental Value][Calculated Value]Shake-Flask
DMSO25[Experimental Value][Calculated Value]Shake-Flask
PBS, pH 7.425[Experimental Value][Calculated Value]Kinetic

Conclusion and Forward Outlook

While direct solubility data for N-(3-acetylphenyl)nicotinamide is not prevalent in public literature, this guide provides the complete scientific framework and actionable protocols required to generate this crucial information. By applying the gold-standard shake-flask method for thermodynamic solubility and complementing it with kinetic assays, researchers can build a comprehensive profile of the compound's behavior in various pharmaceutically relevant media. This data is the bedrock upon which all further development activities—including formulation design, pharmacokinetic studies, and toxicological assessment—are built. Adherence to these robust, self-validating protocols will ensure the generation of high-quality, reliable data, accelerating the journey of N-(3-acetylphenyl)nicotinamide from a novel molecule to a potential therapeutic.

References

  • Slideshare. solubility experimental methods.pptx.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
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  • Xiong J, Zhang T, Xu M, Jin S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 2019, 54(16): 1349-1354.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04).
  • Cayman Chemical. Nicotinamide - PRODUCT INFORMATION.
  • PMC. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations.
  • PubChemLite. N-(3-acetylphenyl)nicotinamide (C14H12N2O2).
  • OECD Existing Chemicals Database. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. (2002-08-13).
  • FooDB. Showing Compound Nicotinamide (FDB012485). (2010-04-08).
  • Regular Article. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
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  • ResearchGate. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Request PDF.
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  • NIH PubChem. Nicotinamide | C6H6N2O | CID 936.
  • Sigma-Aldrich. N-(3-ACETYL-PHENYL)-NICOTINAMIDE AldrichCPR.
  • StudyCorgi. DCC-promoted synthesis of n-phenyl nicotinamide derivatives. (2024-12-21).
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  • PMC. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies.

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Foundational

Spectroscopic Characterization of N-(3-acetylphenyl)nicotinamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-acetylphenyl)nicotinamide, a compound of interest in medicinal chemistry and drug development. The elucidation of its molecular struct...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-acetylphenyl)nicotinamide, a compound of interest in medicinal chemistry and drug development. The elucidation of its molecular structure through various spectroscopic techniques is crucial for its identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide will provide a thorough interpretation based on established principles and data from analogous structures.

Molecular Structure and Significance

N-(3-acetylphenyl)nicotinamide (C₁₄H₁₂N₂O₂) is a derivative of nicotinamide, a form of vitamin B3.[1][2] Nicotinamide-based compounds have garnered significant attention for their potential therapeutic properties, including anti-inflammatory and antitumor activities.[1][3] The title compound incorporates an acetylphenyl group, which can influence its biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is a prerequisite for any further investigation into its medicinal potential.

Figure 1: Molecular Structure of N-(3-acetylphenyl)nicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(3-acetylphenyl)nicotinamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of N-(3-acetylphenyl)nicotinamide in DMSO-d₆ is summarized in Table 1 . The chemical shifts are estimated based on the analysis of similar structures and standard chemical shift tables.[4][5][6]

Table 1: Predicted ¹H NMR Data for N-(3-acetylphenyl)nicotinamide.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HAmide N-H
~9.1d1HPyridine C2-H
~8.8dd1HPyridine C6-H
~8.3dt1HPyridine C4-H
~8.2t1HPhenyl C2'-H
~7.9ddd1HPhenyl C6'-H
~7.6t1HPhenyl C5'-H
~7.5ddd1HPhenyl C4'-H
~7.5dd1HPyridine C5-H
~2.6s3HAcetyl CH
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of N-(3-acetylphenyl)nicotinamide is presented in Table 2 . These estimations are based on established substituent effects on aromatic systems.[7][8]

Table 2: Predicted ¹³C NMR Data for N-(3-acetylphenyl)nicotinamide.

Chemical Shift (δ, ppm)Assignment
~198Acetyl C =O
~165Amide C =O
~153Pyridine C 2
~149Pyridine C 6
~139Phenyl C 1'
~137Phenyl C 3'
~135Pyridine C 4
~130Pyridine C 3
~129Phenyl C 5'
~126Phenyl C 6'
~124Pyridine C 5
~123Phenyl C 4'
~119Phenyl C 2'
~27Acetyl C H₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for N-(3-acetylphenyl)nicotinamide are listed in Table 3 . These predictions are based on well-established correlation tables for organic compounds.[9][10][11]

Table 3: Predicted IR Absorption Bands for N-(3-acetylphenyl)nicotinamide.

Frequency (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3100-3000Medium-WeakC-H stretch (aromatic)
~1680StrongC=O stretch (acetyl ketone)
~1660StrongC=O stretch (amide I)
~1600, ~1480Medium-StrongC=C stretch (aromatic rings)
~1540MediumN-H bend (amide II)
~1360MediumC-H bend (methyl)
~1250StrongC-N stretch (amide)
~800-700StrongC-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[12]

Predicted Mass Spectrum

The molecular formula of N-(3-acetylphenyl)nicotinamide is C₁₄H₁₂N₂O₂, with a monoisotopic mass of 240.09 g/mol .[13] The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241.1. Other adducts such as [M+Na]⁺ at m/z 263.1 may also be observed.

The fragmentation of the molecule under MS/MS conditions can provide further structural information. A plausible fragmentation pathway is depicted in Figure 2 .

N-(3-acetylphenyl)nicotinamide_Fragmentation M [M+H]⁺ m/z 241.1 F1 [C₇H₄NO]⁺ m/z 120.0 M->F1 Loss of C₇H₈NO F3 [C₈H₈NO]⁺ m/z 134.1 M->F3 Loss of C₆H₄N₂O F2 [C₆H₄N]⁺ m/z 92.0 F1->F2 Loss of CO

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway for N-(3-acetylphenyl)nicotinamide.

Table 4: Predicted Key Mass Fragments for N-(3-acetylphenyl)nicotinamide.

m/zProposed Fragment
241.1[M+H]⁺
134.1[CH₃COC₆H₄NH]⁺
120.0[C₅H₄NCO]⁺
92.0[C₅H₄NH]⁺

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(3-acetylphenyl)nicotinamide. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for the characterization of this and related compounds. While the presented data is based on theoretical predictions and analysis of analogous structures, it serves as a valuable resource for researchers in the field. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

  • Royal Society of Chemistry. Supporting Information for: - The Royal Society of Chemistry. Accessed January 21, 2026. .
  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Accessed January 21, 2026. .
  • ResearchGate. Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Accessed January 21, 2026. .
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Exploratory

An In-Depth Technical Guide to the Purity Analysis of Synthesized N-(3-acetylphenyl)nicotinamide

This guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of synthesized N-(3-acetylphenyl)nicotinamide, a compound of interest in pharmaceutical research and devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of synthesized N-(3-acetylphenyl)nicotinamide, a compound of interest in pharmaceutical research and development. The described protocols are designed to ensure the identity, purity, and quality of the synthesized compound, aligning with rigorous scientific and regulatory standards.

Introduction: The Criticality of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical applications, establishing the purity of the target compound is a cornerstone of the development process. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a potential drug substance.[1] Therefore, a robust and multi-faceted analytical approach is imperative to identify and quantify any process-related impurities, degradation products, and residual solvents.

N-(3-acetylphenyl)nicotinamide, as a synthesized organic molecule, requires a comprehensive purity analysis to validate its chemical structure and ensure it meets the stringent requirements for further investigation. This guide delineates a systematic workflow, integrating chromatographic and spectroscopic techniques to provide a holistic assessment of the compound's purity profile. The principles and methodologies discussed herein are grounded in established analytical chemistry and adhere to guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Logical Workflow for Purity Verification

A sequential and logical approach to purity analysis ensures that each aspect of the compound's chemical profile is thoroughly examined. The workflow is designed to first confirm the identity of the synthesized molecule, followed by a quantitative assessment of its purity and a detailed investigation of any detected impurities.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Final Assessment Synthesis Synthesis of N-(3-acetylphenyl)nicotinamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, MS) Purification->Structural_Confirmation Initial Sample Chromatographic_Purity Chromatographic Purity (HPLC, GC) Structural_Confirmation->Chromatographic_Purity Identity Confirmed Elemental_Composition Elemental Composition (Elemental Analysis) Chromatographic_Purity->Elemental_Composition Purity Quantified Residual_Solvents Residual Solvents (GC-HS) Elemental_Composition->Residual_Solvents Formula Verified Final_Report Comprehensive Purity Report Residual_Solvents->Final_Report Complete Profile

Caption: Overall workflow for the purity analysis of N-(3-acetylphenyl)nicotinamide.

Part 1: Structural Confirmation and Identification

The initial and most critical step in the analysis of a newly synthesized compound is the unambiguous confirmation of its chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[4][5] For N-(3-acetylphenyl)nicotinamide, both ¹H NMR and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. This is crucial for confirming the presence and connectivity of the acetylphenyl and nicotinamide moieties.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization states (sp³, sp², sp), confirming the carbon skeleton of the molecule.[6]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are employed to resolve any structural ambiguities by establishing proton-proton and proton-carbon correlations over two or three bonds, thus piecing together the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-(3-acetylphenyl)nicotinamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the analyte signals.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducibility.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative ratios of different protons.

    • Assign the chemical shifts (ppm) of both ¹H and ¹³C signals to the corresponding atoms in the N-(3-acetylphenyl)nicotinamide structure. Compare the observed spectra with predicted spectra or data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For the purity analysis of N-(3-acetylphenyl)nicotinamide, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, which can be used to confirm the elemental composition.

Causality Behind Experimental Choices:

  • Confirmation of Molecular Weight: The primary goal is to verify that the molecular weight of the synthesized compound matches the theoretical molecular weight of N-(3-acetylphenyl)nicotinamide.

  • Fragmentation Analysis: In conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern can provide additional structural information, further confirming the identity of the compound.[8][9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula of N-(3-acetylphenyl)nicotinamide (C₁₄H₁₂N₂O₂).

Part 2: Quantitative Purity Assessment

Once the structure is confirmed, the next step is to quantify the purity of the compound and identify any impurities. Chromatographic techniques are the workhorses for this phase of the analysis.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination of non-volatile organic compounds in the pharmaceutical industry.[7][11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Causality Behind Experimental Choices:

  • High Resolution and Sensitivity: HPLC offers excellent separation of the main compound from closely related impurities.

  • Quantitative Accuracy: With proper validation, HPLC methods provide accurate and precise quantification of the purity, typically expressed as a percentage area.

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation for a specific compound.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase (RP) C18 column is a good starting point for the separation of moderately polar compounds like N-(3-acetylphenyl)nicotinamide.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient is optimized to achieve good resolution between the main peak and any impurity peaks.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of the mobile phase components) at a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject a defined volume of the sample solution onto the HPLC system.

    • Monitor the elution of compounds using a UV detector at a wavelength where the analyte has significant absorbance (e.g., determined from a UV scan).

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of N-(3-acetylphenyl)nicotinamide as the percentage of the main peak area relative to the total area of all peaks.

    • According to ICH guidelines, impurities should be reported based on defined thresholds.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] While N-(3-acetylphenyl)nicotinamide itself may have limited volatility, GC-MS is invaluable for the detection and identification of volatile organic impurities and residual solvents.

Causality Behind Experimental Choices:

  • Detection of Volatile Impurities: GC is highly effective at separating volatile compounds that may be present from the synthesis, such as starting materials, reagents, or by-products.

  • Identification of Residual Solvents: Headspace GC is the standard method for quantifying residual solvents, which are strictly controlled under ICH guidelines.[2]

Experimental Protocol: GC-MS for Volatile Impurities and Residual Solvents

  • Instrumentation: A GC system coupled to a mass spectrometer. For residual solvents, a headspace autosampler is required.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.[13]

  • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

  • Sample Preparation (Residual Solvents):

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and incubate at a specific temperature to allow the volatile solvents to partition into the headspace.

  • Analysis:

    • Inject a sample of the headspace gas onto the GC column.

    • The separated components are detected by the mass spectrometer.

  • Data Analysis:

    • Identify the residual solvents by comparing their mass spectra and retention times with those of known standards.

    • Quantify the amount of each solvent using a calibration curve.

Part 3: Corroborative and Orthogonal Techniques

To ensure the comprehensive and trustworthy assessment of purity, it is essential to employ analytical techniques that are based on different chemical or physical principles. This is known as using orthogonal methods.[14]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[15] It serves as a fundamental check of the empirical formula.

Causality Behind Experimental Choices:

  • Confirmation of Elemental Composition: The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula.[16][17]

  • Detection of Inorganic Impurities: Significant deviations from the theoretical values can indicate the presence of inorganic impurities (e.g., salts) or residual solvents that would not be detected by other methods.[18]

Experimental Protocol: CHN Elemental Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental results with the theoretical values for C₁₄H₁₂N₂O₂.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate easy comparison and interpretation.

Table 1: Summary of Purity Analysis Results for N-(3-acetylphenyl)nicotinamide (Batch XYZ)

Analytical TechniqueParameterSpecificationResult
HRMS Elemental CompositionC₁₄H₁₂N₂O₂Confirmed
[M+H]⁺ (m/z)Theoretical: 241.0977Observed: 241.0975
¹H & ¹³C NMR StructureConsistent with proposed structureConfirmed
HPLC Purity (Area %)≥ 99.0%99.5%
Individual Impurity≤ 0.15%Impurity A (0.2%), Impurity B (0.1%)
Total Impurities≤ 0.5%0.3%
GC-HS Residual SolventsPer ICH Q3CMeets Specification
Elemental Analysis % CarbonTheoretical: 69.99Found: 69.85
% HydrogenTheoretical: 5.03Found: 5.10
% NitrogenTheoretical: 11.66Found: 11.59

Interpretation of Results:

The data presented in Table 1 indicates that the synthesized batch of N-(3-acetylphenyl)nicotinamide meets the pre-defined specifications for purity. The structural confirmation by NMR and HRMS, combined with the high purity determined by HPLC and the corroborating elemental analysis, provides a high degree of confidence in the quality of the material. The levels of individual and total impurities, as well as residual solvents, are within acceptable limits as per ICH guidelines.[2][12]

Conclusion: A Self-Validating System for Purity Assessment

The purity analysis of a synthesized compound like N-(3-acetylphenyl)nicotinamide is not a single measurement but a holistic and self-validating process. Each analytical technique provides a unique piece of information, and together they form a cohesive and comprehensive picture of the compound's identity and quality. The orthogonality of the methods—spectroscopic, chromatographic, and elemental—ensures the trustworthiness of the final purity assessment. This rigorous approach is fundamental to the progression of any new chemical entity through the drug development pipeline, ensuring that subsequent biological and clinical studies are conducted with well-characterized and high-purity material. The validation of the analytical procedures themselves is also a critical component, ensuring that the methods are suitable for their intended purpose.[14][19]

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

  • Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods . MDPI. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation. [Link]

  • How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . Preprints.org. [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Royal Society of Chemistry. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. [Link]

  • Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties . National Institutes of Health. [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3) . ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark . Preprints.org. [Link]

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  • Separation, Purification, and Identification of Organic Compounds . Chemistry LibreTexts. [Link]

  • Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer . SpringerLink. [Link]

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  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features . Scientific Research Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of N-(3-acetylphenyl)nicotinamide

Abstract These application notes provide a comprehensive framework for the initial cellular characterization of N-(3-acetylphenyl)nicotinamide, a novel nicotinamide derivative. As a compound with limited existing biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the initial cellular characterization of N-(3-acetylphenyl)nicotinamide, a novel nicotinamide derivative. As a compound with limited existing biological data, a systematic approach is essential to elucidate its potential cytotoxic effects and mechanism of action. This document outlines detailed protocols for assessing cell viability, and for preparing samples for downstream mechanistic studies such as Western blotting. The described workflows are designed to be self-validating and are grounded in established cell biology techniques.

Introduction: Investigating a Novel Nicotinamide Analog

Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily through their roles as precursors for NAD+ and as modulators of various enzymes, including sirtuins and PARPs. The introduction of novel analogs, such as N-(3-acetylphenyl)nicotinamide, presents an opportunity to explore new pharmacological space. The structure of N-(3-acetylphenyl)nicotinamide, featuring a nicotinamide core linked to an acetylphenyl group, suggests potential interactions with enzymes that have pockets accommodating such moieties.

Given the absence of extensive research on this specific molecule, a logical first step is to determine its impact on cell viability and proliferation across a panel of relevant cell lines. This foundational data will inform the design of more complex, mechanism-of-action studies. This guide provides the necessary protocols to begin this characterization.

Foundational Assays: Determining Cellular Viability and Cytotoxicity

The initial characterization of any novel compound requires the establishment of its dose-dependent effects on cell viability. This is crucial for identifying a therapeutic window and for determining appropriate concentrations for subsequent mechanistic studies. The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Key Experimental Parameters
ParameterRecommendationRationale
Cell Line Selection Panel of 3-5 cancer cell linesTo identify potential tissue-specific sensitivities.
Seeding Density Cell line-dependent (e.g., 5,000-10,000 cells/well)To ensure cells are in the exponential growth phase during treatment.
Compound Concentration Range 0.1 nM to 100 µM (logarithmic dilutions)To capture the full dose-response curve and accurately determine the IC50.
Treatment Duration 24, 48, and 72 hoursTo assess time-dependent effects on cell viability.
Vehicle Control DMSO (at the same final concentration as the compound)To control for any effects of the solvent on cell viability.
Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of N-(3-acetylphenyl)nicotinamide.

Materials:

  • N-(3-acetylphenyl)nicotinamide (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(3-acetylphenyl)nicotinamide in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired time points (24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for IC50 Determination

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with compound (0.1 nM - 100 µM) incubate_overnight->treat_cells prepare_dilutions Prepare serial dilutions of N-(3-acetylphenyl)nicotinamide prepare_dilutions->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability vs. control read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

Mechanistic Studies: Preparing Samples for Protein Analysis

Once the cytotoxic potential of N-(3-acetylphenyl)nicotinamide has been established, the next logical step is to investigate its effect on key cellular signaling pathways. Western blotting is a powerful technique to assess changes in protein expression and post-translational modifications. The following protocol details the preparation of cell lysates suitable for this analysis.

Protocol: Cell Lysis for Western Blot Analysis

Materials:

  • 6-well plates

  • N-(3-acetylphenyl)nicotinamide

  • Ice-cold PBS

  • RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with N-(3-acetylphenyl)nicotinamide at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Place the 6-well plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Clarification:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube, avoiding the pellet.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Store the lysates at -80°C until ready for Western blot analysis.

Hypothetical Signaling Pathway for Investigation

Given that nicotinamide is a precursor to NAD+, a key cofactor for sirtuins, a plausible hypothesis is that N-(3-acetylphenyl)nicotinamide could modulate sirtuin activity, which in turn could affect downstream targets such as p53.

compound N-(3-acetylphenyl)nicotinamide sirt1 SIRT1 compound->sirt1 Inhibits? acetyl_p53 Acetylated p53 (Inactive) sirt1->acetyl_p53 Deacetylates p53 p53 apoptosis Apoptosis p53->apoptosis Induces acetyl_p53->p53 Acetylation

Caption: Hypothetical pathway: Inhibition of SIRT1 by N-(3-acetylphenyl)nicotinamide.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the cellular characterization of N-(3-acetylphenyl)nicotinamide. By first establishing a dose- and time-dependent effect on cell viability, researchers can then proceed to investigate the underlying mechanism of action with greater confidence. Future studies could involve more specific assays to confirm the modulation of hypothesized targets, such as in vitro enzymatic assays with recombinant sirtuins, or co-immunoprecipitation experiments to study protein-protein interactions. A systematic approach, as described herein, is paramount for the successful elucidation of the biological function of novel chemical entities.

References

Application

Application Notes & Protocols: Developing a Rodent Model of Ischemic Stroke for Efficacy Studies of N-(3-acetylphenyl)nicotinamide, a RIPK1 Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a transient middle cerebral artery occlusion (tMCAO) model in mice to ev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a transient middle cerebral artery occlusion (tMCAO) model in mice to evaluate the therapeutic potential of N-(3-acetylphenyl)nicotinamide, a novel, potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We detail the scientific rationale for model selection, provide step-by-step protocols for surgery and drug administration, and outline key methodologies for assessing neuroprotection and functional outcomes. This guide is designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of preclinical research.

Introduction and Scientific Rationale

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of cellular death and inflammation, leading to significant neuronal damage and long-term disability.[1][2] A key pathological process activated in the ischemic brain is necroptosis, a form of regulated necrosis.[3][4] This pathway is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6][7]

Upon ischemic stress, RIPK1 activation initiates a signaling cascade involving RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), culminating in plasma membrane rupture and the release of damage-associated molecular patterns (DAMPs).[3][6] This not only kills the cell but also propagates a potent inflammatory response, exacerbating the initial ischemic injury.[7][8] Therefore, inhibiting RIPK1 kinase activity presents a highly promising therapeutic strategy to mitigate both direct cell death and secondary neuroinflammation following a stroke.[8][9][10][11]

N-(3-acetylphenyl)nicotinamide is a novel, selective small-molecule inhibitor of RIPK1 kinase. To assess its neuroprotective efficacy, a robust and clinically relevant animal model is essential.[12][13] The transient middle cerebral artery occlusion (tMCAO) model in rodents is the most widely used and validated model of focal ischemic stroke, mimicking the human condition of vessel occlusion followed by reperfusion.[14][15][16][17] This guide provides the necessary protocols to implement the tMCAO model for testing the therapeutic efficacy of N-(3-acetylphenyl)nicotinamide.

Signaling Pathway of RIPK1-Mediated Necroptosis in Ischemic Stroke

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the proposed mechanism of action for N-(3-acetylphenyl)nicotinamide.

RIPK1_Pathway cluster_upstream Ischemic Insult / Reperfusion cluster_core Necrosome Formation cluster_downstream Cellular Response cluster_drug Therapeutic Intervention Ischemia Oxygen-Glucose Deprivation (OGD) RIPK1 RIPK1 (Active Kinase) Ischemia->RIPK1 TNFR TNFR1 Activation TNFR->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane DAMPs DAMPs Release Membrane->DAMPs Necroptosis Necroptotic Cell Death Membrane->Necroptosis Inflammation Neuroinflammation DAMPs->Inflammation Inflammation->Necroptosis Drug N-(3-acetylphenyl)nicotinamide Drug->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 activation post-ischemia triggers necroptosis. N-(3-acetylphenyl)nicotinamide inhibits RIPK1 kinase activity.

Experimental Design and Considerations

Adherence to rigorous experimental design principles is paramount for the successful translation of preclinical findings.[18][19] We recommend following the Stroke Therapy Academic Industry Roundtable (STAIR) guidelines.[20][21]

  • Animal Selection: C57BL/6 mice (male, 10-12 weeks old, 22-28g) are recommended due to their well-characterized vascular anatomy and the availability of genetic tools.[16]

  • Randomization and Blinding: Animals must be randomly assigned to treatment groups (e.g., Vehicle, N-(3-acetylphenyl)nicotinamide). All surgical procedures and outcome assessments must be performed by an investigator blinded to the treatment allocation.

  • Group Size: Group size should be determined by power analysis based on expected effect size and variability for the primary endpoint (infarct volume). Typically, n=10-12 animals per group is sufficient to detect a meaningful effect.

  • Physiological Monitoring: Core body temperature, blood gases, and heart rate should be monitored during surgery, as these variables can significantly impact stroke outcome.[22]

Materials and Reagents

Material/ReagentSupplier/Cat. No.Notes
N-(3-acetylphenyl)nicotinamideIn-house SynthesisPurity >98%
Vehicle SolutionSee Protocol 4.2Prepare fresh daily
Isoflurane, USPPiramal Critical CareFor anesthesia
6-0 Nylon MonofilamentDoccol Corp (602312PK10)Silicone-coated filament for occlusion
2,3,5-Triphenyltetrazolium Chloride (TTC)Sigma-Aldrich (T8877)For infarct staining
Phosphate-Buffered Saline (PBS)Gibco (10010023)pH 7.4
Surgical InstrumentsFine Science ToolsMicrosurgical grade
Laser Doppler FlowmeterMoor InstrumentsFor monitoring cerebral blood flow
Homeothermic Blanket SystemHarvard ApparatusTo maintain body temperature

Detailed Protocols

Protocol 4.1: Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery

This protocol describes the intraluminal filament method for inducing transient focal cerebral ischemia.[15][23][24]

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a 70:30 mixture of N₂O/O₂. Place the animal in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA with a 6-0 silk suture. Place a temporary ligature around the CCA.

  • Filament Insertion: Introduce a 6-0 silicone-coated nylon monofilament through a small incision in the ECA stump. Advance the filament into the ICA approximately 9-11 mm from the carotid bifurcation until a sharp drop (>80%) in cerebral blood flow is confirmed by Laser Doppler Flowmetry.[17][24]

  • Occlusion Period: Secure the filament in place and allow the animal to awaken from anesthesia in a heated cage. The standard occlusion period is 60 minutes.[25][26]

  • Reperfusion: After 60 minutes, re-anesthetize the mouse and gently withdraw the filament to allow reperfusion. Confirmation of reperfusion should be observed via Laser Doppler.

  • Closure: Remove the temporary ligature from the CCA and permanently ligate the ECA stump. Suture the neck incision.

  • Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a clean, heated cage for recovery. Monitor for any signs of distress. Sham-operated animals undergo the same procedure except the filament is not advanced to occlude the MCA.

Protocol 4.2: Formulation and Administration of N-(3-acetylphenyl)nicotinamide

Due to the hydrophobic nature of many small molecule inhibitors, proper formulation is critical for bioavailability.[27][28]

  • Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile saline. This vehicle is commonly used for administering hydrophobic compounds in preclinical studies.

  • Drug Formulation: Dissolve N-(3-acetylphenyl)nicotinamide in the vehicle to the desired final concentration (e.g., 10 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.

  • Dosing Schedule: The optimal therapeutic window is a critical parameter.[18] A recommended starting point is to administer the first dose 30-60 minutes after the onset of reperfusion, followed by subsequent doses as determined by pharmacokinetic studies.[29][30][31]

ParameterRecommended RegimenRationale
Dose 10 - 50 mg/kgDose-ranging studies are required to establish the minimal effective dose.
Route Intraperitoneal (i.p.)Provides systemic exposure and is a common route in rodent studies.
Timing First dose at 60 min post-reperfusionBalances clinical relevance with the need to intervene early in the injury cascade.
Frequency Once or twice dailyTo be determined by pharmacokinetic profiling (e.g., compound half-life).

Outcome Assessment and Data Analysis

Protocol 5.1: Neurological Deficit Scoring

Functional impairment should be assessed 24 hours post-MCAO using a validated scoring system before the animal is euthanized for tissue analysis.[32][33][34]

  • Scoring: Use the Bederson score or a similar modified neurological severity score (mNSS) to evaluate motor and neurological deficits.[32][35]

  • Procedure: Place the mouse on a flat surface and observe for spontaneous circling, forelimb flexion, and contralateral resistance to pushing.

  • Data Recording: The scores from a blinded observer should be recorded for each animal.

Table of Neurological Scoring (5-Point Scale)

Score Observation
0 No apparent deficit
1 Forelimb flexion
2 Circling towards the paretic side
3 Leaning or falling to the paretic side

| 4 | No spontaneous motor activity |

Protocol 5.2: Infarct Volume Measurement (TTC Staining)

This is the primary endpoint for assessing the neuroprotective effect of the compound. TTC is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product, leaving infarcted tissue unstained (white).[36][37][38]

  • Tissue Harvesting: At 24 hours post-MCAO, deeply anesthetize the mouse and perfuse transcardially with ice-cold saline.

  • Brain Sectioning: Rapidly remove the brain and section it into 2 mm coronal slices using a brain matrix.

  • Staining: Incubate the slices in a 2% TTC solution in PBS at 37°C for 20 minutes in the dark.[39]

  • Fixation: Fix the stained slices in 10% neutral buffered formalin.

  • Image Analysis: Scan both sides of each slice. Using image analysis software (e.g., ImageJ), measure the total area of the contralateral (uninjured) hemisphere and the non-infarcted area of the ipsilateral (injured) hemisphere.

  • Calculation: Calculate the infarct volume, correcting for edema: Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100

Experimental Workflow Diagram

Caption: Experimental workflow from animal preparation to final data analysis.

Expected Results and Interpretation

A successful study will demonstrate a reproducible infarct volume in the vehicle-treated group, typically affecting 40-50% of the ipsilateral hemisphere. Neurological scores in the vehicle group should correlate with the extent of the injury, with most animals scoring between 2 and 3.[32]

Treatment with an effective dose of N-(3-acetylphenyl)nicotinamide is expected to result in a statistically significant reduction in both the corrected infarct volume and the neurological deficit score compared to the vehicle-treated group. This outcome would provide strong preclinical evidence for the neuroprotective potential of RIPK1 inhibition in the context of ischemic stroke.

References

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  • Donnan, G. A., Fisher, M., Macleod, M., & Davis, S. M. (2008). Stroke. The Lancet. Available at: [Link]

  • Cundiff, M., & Beaudoin, G. M., 3rd (2022). Necroptosis in the Brain: A New Therapeutic Target for Neurological Disease. Frontiers in cell and developmental biology. Available at: [Link]

  • Ace Therapeutics. (n.d.). Animal Modeling of Stroke. Available at: [Link]

  • Fisher, M., Feuerstein, G., Howells, D. W., Hurn, P. D., Kent, T. A., Savitz, S. I., & Lo, E. H. (2009). Update of the stroke therapy academic industry roundtable preclinical recommendations. Stroke. Available at: [Link]

  • Bio-protocol. (2018). Transient middle cerebral artery occlusion (tMCAO). Available at: [Link]

  • Zhang, T., Zhang, Y., Cui, M., & Jin, L. (2021). The possible roles of necroptosis during cerebral ischemia and ischemia/reperfusion injury. Neural Regeneration Research. Available at: [Link]

  • Bieber, M., Reymann, S., Grittner, U., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke. Available at: [Link]

  • Zhang, Y., Zhang, J., Li, Y., Jiang, W., & Chen, J. (2021). Inhibition of microglial receptor-interacting protein kinase 1 ameliorates neuroinflammation following cerebral ischaemic stroke. Journal of Neuroinflammation. Available at: [Link]

  • Liu, S., Zhen, G., Meloni, B. P., Campbell, K., & Winn, H. R. (2009). RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION). Journal of Experimental Stroke & Translational Medicine. Available at: [Link]

  • Charles River Laboratories. (n.d.). Stroke Animal Models. Available at: [Link]

  • Zhang, Y., Chen, X., & Li, C. (2019). Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling. Aging and Disease. Available at: [Link]

  • Ister, R., et al. (2021). Middle Cerebral Artery Occlusion in Mice. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Necroptosis regulators in cerebral ischemia. Available at: [Link]

  • University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. Available at: [Link]

  • Zhang, Y., et al. (2017). Necroptosis Signaling Pathways in Stroke: From Mechanisms to Therapies. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Liu, F., et al. (2019). Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling. Aging and Disease. Available at: [Link]

  • Orsini, J. A., et al. (2016). Transient Middle Cerebral Artery Occlusion Model of Stroke. Journal of Visualized Experiments. Available at: [Link]

  • Bio-protocol. (2020). Transient middle cerebral artery occlusion (tMCAO) in mice. Available at: [Link]

  • Maniskas, M. E., et al. (2014). The middle cerebral artery occlusion model of transient focal cerebral ischemia. Methods in Molecular Biology. Available at: [Link]

  • Needham, J., et al. (2014). Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Nature Communications. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. Available at: [Link]

  • ResearchGate. (n.d.). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Available at: [Link]

  • Santos, B. P., et al. (2023). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants. Available at: [Link]

  • Liu, M., et al. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Journal of Controlled Release. Available at: [Link]

  • Clark, W. M., et al. (2000). Cognitive Deficits After Focal Cerebral Ischemia in Mice. Stroke. Available at: [Link]

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  • Al-karkhi, A., et al. (2019). Motor deficit in the mouse ferric chloride-induced distal middle cerebral artery occlusion model of stroke. PLoS One. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). RIPK1 Inhibitors for Neurodegenerative Diseases. Available at: [Link]

  • Bouet, V., et al. (2011). Long-term behavioral assessment of function in an experimental model for ischemic stroke. Behavioural Brain Research. Available at: [Link]

  • ResearchGate. (n.d.). Receptor-Interacting Protein Kinase 1 (RIPK1): A Potential Therapeutic Target in Ischemic Stroke. Available at: [Link]

  • Wang, Y., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neuroscience. Available at: [Link]

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Method

Application Notes and Protocols for the Enzymatic Characterization of N-(3-acetylphenyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Selective Sirtuin Modulation The sirtuins (SIRTs), a family of seven NAD⁺-dependent lysine deacylases (SIRT1-7), are critical r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Selective Sirtuin Modulation

The sirtuins (SIRTs), a family of seven NAD⁺-dependent lysine deacylases (SIRT1-7), are critical regulators of cellular metabolism, DNA repair, inflammation, and aging.[1][2] Their diverse roles have established them as compelling therapeutic targets for a range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3] SIRT2, in particular, is predominantly localized in the cytoplasm and deacetylates key non-histone proteins like α-tubulin, playing a significant role in cell cycle regulation and cytoskeletal dynamics.[4] Consequently, the discovery of potent and selective SIRT2 inhibitors is an area of intense research.

Nicotinamide (NAM), the amide form of vitamin B3, is the physiological by-product of the sirtuin deacetylation reaction and a well-established pan-sirtuin inhibitor.[5][6] It functions through a base-exchange mechanism, effectively promoting the reverse reaction at the expense of deacetylation.[7] This document provides a comprehensive guide for the characterization of N-(3-acetylphenyl)nicotinamide (), a novel analog of nicotinamide.[8] As there is no extensive literature on the bioactivity of this specific compound, these protocols are designed to systematically evaluate its potential as a SIRT2 inhibitor, from initial screening to detailed kinetic analysis. This guide will enable researchers to determine its potency (IC₅₀), mechanism of action, and isoform selectivity, following a rigorous, self-validating workflow.

Part 1: Scientific Background & Rationale
1.1 The SIRT2 Catalytic Mechanism

Sirtuins employ a unique, NAD⁺-dependent catalytic mechanism. The process is sequential, requiring both the acetylated substrate and NAD⁺ to bind to the enzyme, forming a ternary complex, before any catalysis occurs.[9][10] The reaction proceeds through several steps:

  • Binding: The acetyl-lysine residue of the substrate peptide binds to a conserved pocket in the SIRT2 enzyme. This is followed by the binding of the co-substrate, NAD⁺.

  • Intermediate Formation: The acetyl group's carbonyl oxygen attacks the C1' of the NAD⁺ ribose, leading to the cleavage and release of nicotinamide. This forms a highly reactive O-alkylimidate intermediate.[11]

  • Deacetylation: The 2'-hydroxyl of the ADP-ribose moiety attacks the O-alkylimidate intermediate.

  • Product Release: This attack resolves the intermediate, leading to the formation of the deacetylated lysine substrate and 2'-O-acetyl-ADP-ribose. These products are then released from the enzyme.[9]

1.2 Mechanism of Inhibition by Nicotinamide Analogs

Nicotinamide inhibits sirtuins by binding to a conserved pocket (the C-pocket) that is also occupied by the nicotinamide moiety of NAD⁺ during catalysis.[7] By binding to this site after the release of the deacetylated peptide, it can promote the reverse reaction—the reformation of the O-alkylimidate intermediate from 2'-O-acetyl-ADP-ribose. This effectively stalls the catalytic cycle. This mode of action is generally characterized as noncompetitive or mixed-noncompetitive inhibition with respect to the acetylated substrate and competitive with respect to NAD⁺.[5][12] It is hypothesized that N-(3-acetylphenyl)nicotinamide, as a nicotinamide analog, will engage SIRT2 in a similar manner.

E_AcLys SIRT2 + Ac-Substrate E_AcLys_NAD Ternary Complex (SIRT2-Substrate-NAD+) E_AcLys->E_AcLys_NAD + NAD+ Intermediate O-alkylimidate Intermediate E_AcLys_NAD->Intermediate - Nicotinamide Intermediate->E_AcLys_NAD + Nicotinamide (Reverse Reaction) E_Products SIRT2 + Deac-Substrate + O-Acetyl-ADP-Ribose Intermediate->E_Products + H2O E_Products->E_AcLys Cycle Reset E_NAM SIRT2-NAM Complex NAM N-(3-acetylphenyl)nicotinamide (Inhibitor) NAM->E_AcLys_NAD Inhibition Point

Caption: SIRT2 Catalytic Cycle and Point of Inhibition.

Part 2: Experimental Workflow & Protocols

This section outlines a comprehensive workflow for characterizing N-(3-acetylphenyl)nicotinamide. The process begins with a rapid, high-throughput compatible fluorescent assay to confirm inhibitory activity and determine potency (IC₅₀). This is followed by more detailed kinetic studies to elucidate the mechanism of inhibition. An optional, orthogonal HPLC-based assay is also described to validate the primary findings.

start Prepare Reagent & Inhibitor Stocks primary_screen Protocol 3.2: Primary Screening (Fluorometric Assay) start->primary_screen is_inhibitor Inhibitory Activity? primary_screen->is_inhibitor ic50 Protocol 3.3: IC50 Determination (Dose-Response Curve) is_inhibitor->ic50 Yes stop Not an Inhibitor is_inhibitor->stop No kinetics Protocol 3.4: Kinetic Analysis (Vary [Substrate] & [NAD+]) ic50->kinetics mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) kinetics->mechanism hplc Protocol 3.5: Orthogonal Validation (Optional HPLC Assay) mechanism->hplc selectivity Protocol 3.6: Selectivity Profiling (Test vs. SIRT1, SIRT3, etc.) hplc->selectivity end Full Inhibitor Profile selectivity->end

Caption: Overall experimental workflow for inhibitor characterization.

2.1 Materials and Reagents
ReagentRecommended Supplier & Cat. No.
N-(3-acetylphenyl)nicotinamideSanta Cruz Biotechnology (sc-258046)[8]
Recombinant Human SIRT2 EnzymeBPS Bioscience (50013)[13]
Fluorogenic SIRT2 Assay KitBPS Bioscience (50082) or similar[14]
Components of Kit:
- Fluorogenic Peptide Substratee.g., Ac-RHKK(Ac)-AMC based
- NAD⁺
- SIRT Assay Buffer
- Developer Solution
- Nicotinamide (Positive Control)
DMSO, AnhydrousSigma-Aldrich
96-well black, flat-bottom platesCorning or equivalent
Recombinant SIRT1, SIRT3 enzymesBPS Bioscience or equivalent
HPLC-grade Water & AcetonitrileFisher Scientific or equivalent
Trifluoroacetic Acid (TFA)Sigma-Aldrich
Acetylated H3K9 Peptide (for HPLC)AnaSpec or equivalent
2.2 Protocol: Preparation of Stock Solutions
  • N-(3-acetylphenyl)nicotinamide: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Nicotinamide (Positive Control): Prepare a 10 mM stock solution in deionized water. Store at -20°C.

  • Recombinant SIRT2: Thaw on ice. Prepare aliquots as per the manufacturer's instructions (e.g., in a buffer containing 50 mM Tris, 100 mM KCl, 0.05 mg/mL BSA, pH 7.4) to avoid repeated freeze-thaw cycles. Store at -80°C.

  • NAD⁺ and Peptide Substrate: Prepare stock solutions as per the assay kit manual. Typically, a 50 mM NAD⁺ stock and a 5 mM peptide stock are prepared. Store at -80°C.

2.3 Protocol: IC₅₀ Determination using a Fluorometric Assay

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16] It is performed in a 96-well plate format.

  • Prepare Assay Buffer: Thaw and prepare 1X SIRT Assay Buffer as per the kit manufacturer's protocol.[14][17] Keep on ice.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM N-(3-acetylphenyl)nicotinamide stock solution. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended. Also prepare dilutions for the positive control (Nicotinamide).

  • Set up Plate: Add the following to the wells of a black 96-well plate:

    • Blank (No Enzyme): 25 µL Assay Buffer, 5 µL Substrate, 5 µL NAD⁺, 10 µL DMSO, 5 µL Assay Buffer.

    • 100% Activity Control: 25 µL Assay Buffer, 5 µL Substrate, 5 µL NAD⁺, 10 µL DMSO, 5 µL SIRT2 Enzyme.

    • Inhibitor Wells: 25 µL Assay Buffer, 5 µL Substrate, 5 µL NAD⁺, 10 µL of each inhibitor dilution, 5 µL SIRT2 Enzyme.

    • Positive Control Wells: 25 µL Assay Buffer, 5 µL Substrate, 5 µL NAD⁺, 10 µL of Nicotinamide dilution, 5 µL SIRT2 Enzyme. (Note: Final reaction volume is 50 µL. Substrate and NAD⁺ concentrations should be at or near their Kₘ values, as specified in the assay kit, to ensure accurate IC₅₀ determination).[18]

  • Incubation: Incubate the plate at 37°C for 45-60 minutes. Protect from light.

  • Development: Add 50 µL of Developer Solution to each well. Incubate at room temperature for 15-30 minutes, protected from light.

  • Read Fluorescence: Measure fluorescence using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis:

  • Subtract the average fluorescence of the "Blank" wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Plot % Inhibition versus log[Inhibitor] and fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

2.4 Protocol: Elucidation of Inhibition Mechanism

To determine if the inhibition is competitive, non-competitive, or mixed, the assay is run by varying the concentration of one substrate (e.g., the acetylated peptide) while keeping the other (NAD⁺) and the inhibitor at fixed concentrations.[19][20]

  • Varying Peptide Substrate:

    • Set up a matrix of reactions in a 96-well plate.

    • Use a range of peptide substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ).

    • For each substrate concentration, run the reaction with no inhibitor and at least two different fixed concentrations of N-(3-acetylphenyl)nicotinamide (e.g., 1x and 2x the IC₅₀ value).

    • Keep the NAD⁺ concentration constant (at a saturating level, e.g., 5-10x Kₘ).

  • Varying NAD⁺:

    • Repeat the experiment, but this time use a range of NAD⁺ concentrations while keeping the peptide substrate concentration constant (at its Kₘ value).

  • Data Collection: Run the assay and collect fluorescence data as described in Protocol 2.3. Convert fluorescence units to reaction velocity (e.g., RFU/min).

Data Analysis:

  • Generate Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

  • Create a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[19]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[20]

    • Mixed Inhibition: Lines will intersect in the left quadrant (both Vₘₐₓ and Kₘ change).[21]

    • Uncompetitive Inhibition: Lines will be parallel.[21]

2.5 Protocol: Orthogonal Validation via HPLC

An HPLC-based assay provides a direct measure of substrate conversion to product and is an excellent method to validate results from fluorescent screens, which can sometimes be prone to artifacts.[22][23]

  • Reaction Setup:

    • Prepare reactions in microcentrifuge tubes. A typical 50 µL reaction contains: SIRT2 enzyme (e.g., 0.5 µM), acetylated peptide substrate (e.g., H3K9ac peptide, at Kₘ concentration), NAD⁺ (at Kₘ concentration), inhibitor (at various concentrations), and SIRT assay buffer.[24]

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of a quench solution (e.g., 1% TFA).[24]

  • HPLC Analysis:

    • Inject the quenched reaction onto a C18 reverse-phase HPLC column.

    • Separate the acetylated (substrate) and deacetylated (product) peptides using a gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the elution of peptides by UV absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr).

  • Data Analysis: Calculate the percent conversion by integrating the peak areas of the substrate and product. Determine IC₅₀ values as described previously.

Part 3: Data Presentation and Interpretation
3.1 Potency and Selectivity

Results should be summarized in a clear, tabular format. This allows for easy comparison of the novel inhibitor's potency against the known control and its selectivity across different sirtuin isoforms.

Table 1: Inhibitory Potency of N-(3-acetylphenyl)nicotinamide against Sirtuin Isoforms

CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
N-(3-acetylphenyl)nicotinamide[Experimental][Experimental][Experimental][Calculated][Calculated]
Nicotinamide (Control)~50-100~40-80~35-70~1x~1x
(Note: IC₅₀ values for Nicotinamide are approximate and can vary based on assay conditions.[12])
3.2 Kinetic Parameters

The kinetic analysis provides insight into how the inhibitor interacts with the enzyme.

Table 2: Summary of Kinetic Analysis

ParameterObservationInterpretation
Apparent Vₘₐₓ Unchanged / DecreasedIf unchanged, suggests competitive inhibition. If decreased, suggests non-competitive or mixed inhibition.[25]
Apparent Kₘ Increased / UnchangedIf increased, suggests competitive inhibition (lower apparent affinity for substrate). If unchanged, suggests non-competitive inhibition.[19]
Inhibition vs. [NAD⁺] [Experimental observation from Lineweaver-Burk plot varying NAD⁺ concentration]If competitive, it confirms binding at or near the NAD⁺ site, consistent with a nicotinamide-like mechanism.[5]
Conclusion

These application notes provide a comprehensive framework for the initial characterization of N-(3-acetylphenyl)nicotinamide as a potential sirtuin inhibitor. By following this workflow—from initial high-throughput screening and IC₅₀ determination to detailed kinetic analysis and selectivity profiling—researchers can generate a robust data package to define the compound's biochemical properties. This systematic approach is essential for validating novel chemical matter and provides a solid foundation for further drug development efforts targeting the sirtuin family of enzymes.

References
  • Borra, M. T., Langer, M. R., Slama, J. T., & Denu, J. M. (2004). Substrate Specificity and Kinetic Mechanism of the Sir2 Family of NAD+-Dependent Histone/Protein Deacetylases. Biochemistry, 43(30), 9877–9887. [Link][9][10]

  • Guan, D., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107729. [Link][5][6][12]

  • Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme. Molecular Cell, 17(6), 855–868. [Link][7]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link][19]

  • Khan Academy. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. [Link][20]

  • Dalal Institute. (n.d.). Competitive and Non-Competitive Inhibition. [Link][25]

  • Anderson, K. A., et al. (2017). Inhibition of Sirtuin Deacylase Activity by Peroxynitrite. Biochemistry, 56(43), 5775–5785. [Link][24]

  • Du, J., et al. (2015). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Chemical Biology, 10(4), 1041–1051. [Link][3]

  • Jing, H., & Lin, H. (2018). HPLC-Based Enzyme Assays for Sirtuins. In Methods in Molecular Biology (Vol. 1747, pp. 201-210). [Link][22][23][26]

  • Moniot, S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(3), 1131–1144. [Link][1][4]

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Application

High-Throughput Screening Assays for N-(3-acetylphenyl)nicotinamide Analogs: A Guide for Drug Discovery

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate the activity of a biological target.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate the activity of a biological target.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery of novel inhibitors from a promising class of molecules: N-(3-acetylphenyl)nicotinamide analogs. While the specific biological targets of N-(3-acetylphenyl)nicotinamide analogs may vary, their structural similarity to nicotinamide, a key precursor in NAD+ biosynthesis, suggests they are likely to interact with enzymes involved in the NAD+ salvage pathway.[3][4] A prominent and attractive therapeutic target within this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme often overexpressed in cancer cells, making it a crucial focus for oncological drug discovery.[5][6]

This document will provide a comprehensive overview of suitable HTS assay formats, detailed step-by-step protocols, and guidance on data analysis and hit validation, with a particular focus on assays applicable to enzymes like NAMPT.

Understanding the Target: The NAD+ Salvage Pathway and NAMPT

The NAD+ salvage pathway is the primary route for mammalian cells to synthesize nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and signaling.[5] Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for survival and proliferation.[5][6] NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[5][7] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cell death, making it a compelling target for cancer therapy.[5][6]

Given the nicotinamide-like core of N-(3-acetylphenyl)nicotinamide analogs, it is plausible that they act as competitive inhibitors of NAMPT or other NAD+-dependent enzymes. This understanding forms the basis for selecting and designing appropriate HTS assays.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate promising lead compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Lead Optimization Assay_Development Assay Development & Validation HTS High-Throughput Screening (Large Compound Library) Assay_Development->HTS Optimized Assay Hit_Identification Hit Identification HTS->Hit_Identification Raw Data Dose_Response Dose-Response & Potency (IC50) Hit_Identification->Dose_Response Primary Hits Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screens (Assay Interference) Orthogonal_Assay->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Validated Hits ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Optimized Leads

Caption: A generalized workflow for a high-throughput screening campaign.

Recommended HTS Assay Formats

The choice of an appropriate HTS assay format is critical for the success of a screening campaign.[8][9] The ideal assay is robust, reproducible, cost-effective, and amenable to automation.[2] For inhibitors of enzymes like NAMPT, several assay formats are suitable.

Luminescence-Based Assays

Luminescence-based assays are widely used in HTS due to their high sensitivity and broad dynamic range.[10][11] These "glow-type" assays are typically less susceptible to interference from fluorescent compounds.[11]

Principle: These assays for NAMPT inhibitors typically involve a coupled-enzyme system where the product of the NAMPT reaction, NMN, is converted to NAD+. The amount of NAD+ produced is then quantified using a luciferase that is dependent on NAD+ for its activity.[12][13] A decrease in the luminescent signal indicates inhibition of NAMPT.[14]

Detailed Protocol: Coupled-Enzyme Luminescent Assay for NAMPT Inhibitors

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • NAD+-dependent luciferase and substrate (e.g., a commercial NAD-Glo™ assay kit)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (N-(3-acetylphenyl)nicotinamide analogs) dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate using an acoustic liquid handler. Include positive controls (e.g., a known NAMPT inhibitor like FK866) and negative controls (DMSO vehicle).

  • Enzyme Preparation: Prepare a solution of NAMPT enzyme in assay buffer.

  • Enzyme Addition: Add 5 µL of the NAMPT enzyme solution to each well containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Prepare a substrate mix containing NAM, PRPP, and ATP in assay buffer. Add 5 µL of the substrate mix to each well to initiate the NAMPT reaction.

  • NAMPT Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Coupled Enzyme and Detection Reagent Addition: Add 10 µL of a solution containing NMNAT and the NAD+-dependent luciferase and its substrate to each well. This will convert the NMN to NAD+ and generate a luminescent signal.

  • Signal Development: Incubate the plate at room temperature for 30-60 minutes in the dark to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

Parameter Description Example Value
Z'-factor A measure of assay quality, indicating the separation between positive and negative controls.[15]> 0.5
Signal-to-Background (S/B) The ratio of the signal from the uninhibited reaction to the background signal.> 10
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.Varies by compound
Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a homogeneous technique well-suited for HTS, particularly for monitoring binding events.[16][17]

Principle: This assay relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[16][17] A small, fluorescently labeled nicotinamide analog would tumble rapidly in solution, resulting in low polarization of emitted light.[16] Upon binding to the larger NAMPT enzyme, its rotation slows significantly, leading to an increase in fluorescence polarization.[17] Test compounds that bind to NAMPT will displace the fluorescent tracer, causing a decrease in polarization.

FP_Assay cluster_0 No Inhibition cluster_1 Inhibition Tracer_Free Tracer Complex Tracer-NAMPT Complex NAMPT_Bound NAMPT NAMPT_Bound->Complex High_FP High FP Signal Complex->High_FP Slow Rotation Inhibitor Inhibitor NAMPT_Inhibitor NAMPT Inhibitor->NAMPT_Inhibitor Low_FP Low FP Signal Tracer_Inhibited Tracer Tracer_Inhibited->Low_FP Fast Rotation

Caption: Principle of a competitive Fluorescence Polarization assay.

Detailed Protocol: Competitive FP Assay for NAMPT Inhibitors

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human NAMPT enzyme

  • Fluorescently labeled nicotinamide analog (tracer)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (N-(3-acetylphenyl)nicotinamide analogs) dissolved in DMSO

  • Black, low-volume 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of NAMPT enzyme and the fluorescent tracer in assay buffer. The optimal concentrations of each should be determined empirically during assay development.

  • Compound Dispensing: Dispense 50 nL of test compounds into the wells of the 384-well plate. Include positive controls (e.g., a high concentration of unlabeled nicotinamide) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 10 µL of the NAMPT enzyme solution to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution to each well.

  • Binding Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis: The change in millipolarization (mP) is used to determine inhibitor activity. A decrease in mP indicates displacement of the tracer and thus, inhibition.

Parameter Description Example Value
Assay Window (ΔmP) The difference in mP between the fully bound and free tracer.> 100 mP
Z'-factor A measure of assay quality.> 0.5
Ki The inhibition constant, a measure of the inhibitor's binding affinity.Varies by compound
Förster Resonance Energy Transfer (FRET) Assays

FRET-based assays are another powerful tool for studying molecular interactions in HTS.[18][19]

Principle: FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[18] For a NAMPT assay, one could envision a competitive binding format where a fluorescently labeled NAMPT (donor) and a fluorescently labeled nicotinamide analog (acceptor) are used. When the acceptor-labeled analog binds to the donor-labeled NAMPT, a FRET signal is generated. Test compounds that compete for the binding site will disrupt this interaction, leading to a loss of the FRET signal.[20]

Detailed Protocol: Competitive FRET Assay for NAMPT Inhibitors

This protocol is a conceptual outline and would require significant development.

Materials:

  • Recombinant human NAMPT labeled with a donor fluorophore (e.g., CFP)

  • A nicotinamide analog labeled with an acceptor fluorophore (e.g., YFP)

  • Assay buffer

  • Test compounds

  • Microplates suitable for fluorescence measurements

Procedure:

  • Dispense Compounds: Add test compounds to the wells.

  • Add Labeled NAMPT: Add the donor-labeled NAMPT to the wells.

  • Incubate: Allow for compound-enzyme interaction.

  • Add Labeled Analog: Add the acceptor-labeled nicotinamide analog.

  • Equilibrate: Incubate to allow binding to reach equilibrium.

  • Read FRET Signal: Measure the fluorescence at the donor and acceptor emission wavelengths.

Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition.

AlphaScreen Assays

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and suitable for HTS.[21][22]

Principle: The assay utilizes two types of beads: donor and acceptor beads.[21][23] When these beads are brought into close proximity, a cascade of chemical reactions is initiated upon excitation of the donor bead at 680 nm, resulting in a luminescent signal from the acceptor bead.[21][22] For a NAMPT assay, one could immobilize NAMPT on one type of bead (e.g., nickel-chelated acceptor beads for a His-tagged NAMPT) and a biotinylated nicotinamide analog on streptavidin-coated donor beads.[23] Binding of the analog to NAMPT brings the beads together, generating a signal. Inhibitors will disrupt this interaction, leading to a loss of signal.[21]

Hit Validation and Counter-Screening

A crucial step after the primary screen is to validate the identified "hits" to eliminate false positives.[24][25]

  • Dose-Response Confirmation: Hits from the primary screen should be re-tested at multiple concentrations to confirm their activity and determine their potency (IC50).[24]

  • Orthogonal Assays: Confirmed hits should be evaluated in a different assay format (an orthogonal assay) to ensure that the observed activity is not an artifact of the primary assay technology.[25] For example, a hit identified in a luminescence-based assay could be confirmed using an FP assay.

  • Counter-Screens: It is essential to perform counter-screens to identify compounds that interfere with the assay components.[10] For luminescence-based assays, a counter-screen against the luciferase enzyme should be performed to eliminate compounds that directly inhibit the reporter enzyme. For FP and FRET assays, compounds that are inherently fluorescent at the assay wavelengths should be flagged and potentially excluded.

Conclusion

The development of robust and reliable high-throughput screening assays is fundamental to the discovery of novel inhibitors of N-(3-acetylphenyl)nicotinamide analogs targeting enzymes such as NAMPT. This application note has provided a detailed overview of several suitable HTS technologies, including luminescence, fluorescence polarization, FRET, and AlphaScreen, along with step-by-step protocols and guidance on data analysis and hit validation. By carefully selecting the appropriate assay format and implementing rigorous validation procedures, researchers can efficiently screen large compound libraries and identify promising lead candidates for the development of new therapeutics.

References

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Method

Application Notes and Protocols for In Vivo Delivery of N-(3-acetylphenyl)nicotinamide

Abstract This technical guide provides a comprehensive overview of methodologies for the formulation and in vivo delivery of N-(3-acetylphenyl)nicotinamide. As a derivative of nicotinamide (Vitamin B3), this compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the formulation and in vivo delivery of N-(3-acetylphenyl)nicotinamide. As a derivative of nicotinamide (Vitamin B3), this compound is of interest for research in cellular metabolism and drug development. However, its predicted low aqueous solubility presents a significant challenge for achieving adequate bioavailability in animal studies. This document outlines rational formulation strategies, detailed experimental protocols, and critical considerations for study design to enable robust and reproducible in vivo investigations. The protocols described herein are designed to be self-validating systems, emphasizing scientific integrity and causality behind experimental choices.

Introduction: The Challenge of Delivering N-(3-acetylphenyl)nicotinamide

N-(3-acetylphenyl)nicotinamide is a synthetic derivative of nicotinamide, a well-characterized water-soluble vitamin essential for cellular metabolism. Nicotinamide is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are pivotal in cellular redox reactions, energy production, and DNA repair.[1][2] The addition of an acetylphenyl group to the nicotinamide structure is anticipated to significantly alter its physicochemical properties, most notably increasing its lipophilicity and reducing its aqueous solubility.

Poor aqueous solubility is a primary obstacle in drug development, often leading to low and variable bioavailability, which can compromise the reliability of in vivo studies.[3] Therefore, the successful in vivo evaluation of N-(3-acetylphenyl)nicotinamide hinges on the selection and implementation of an appropriate delivery strategy. This guide will provide researchers with the necessary tools to develop effective formulations and administration protocols.

Physicochemical Properties: A Comparative Analysis

While experimental data for N-(3-acetylphenyl)nicotinamide is scarce, its properties can be inferred by comparing its structure to that of the parent compound, nicotinamide.

PropertyNicotinamideN-(3-acetylphenyl)nicotinamide (Inferred)Rationale for Inference
Molecular Weight 122.12 g/mol [4]~240.26 g/mol Addition of an acetylphenyl group.
Appearance White, crystalline powder[4]Likely a solid, potentially crystalline.Synthetic small molecule.
Water Solubility High (500-1000 g/L)[5][6]LowThe acetylphenyl group is hydrophobic, significantly reducing polarity.
LogP (Octanol/Water) -0.37 to -0.45[4][6][7]> 1 (Predicted)Increased lipophilicity due to the aromatic acetylphenyl moiety.
Chemical Stability Stable, hydrolyzes in strong acid or base[8]Expected to be stable under physiological pH.The amide bond is generally stable.

This comparative analysis underscores the probable need for solubility enhancement techniques for the in vivo administration of N-(3-acetylphenyl)nicotinamide.

Postulated Mechanism of Action

N-(3-acetylphenyl)nicotinamide, as a nicotinamide analog, is likely to be metabolized through the NAD+ salvage pathway.[2][9] It may serve as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), leading to the formation of an unnatural NAD+ derivative.[9] This could potentially modulate the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including gene expression, DNA repair, and inflammation.[2][10] The acetylphenyl group may influence the compound's cell permeability, target affinity, and metabolic stability compared to nicotinamide.

Visualizing the Postulated Metabolic Pathway

Metabolic_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects N-(3-acetylphenyl)nicotinamide N-(3-acetylphenyl)nicotinamide Unnatural_NMN_analog Unnatural_NMN_analog N-(3-acetylphenyl)nicotinamide->Unnatural_NMN_analog NAMPT Unnatural_NAD_analog Unnatural_NAD_analog Unnatural_NMN_analog->Unnatural_NAD_analog NMNAT Modulation_of_Sirtuins_PARPs Modulation_of_Sirtuins_PARPs Unnatural_NAD_analog->Modulation_of_Sirtuins_PARPs Altered_Cellular_Processes Altered_Cellular_Processes Modulation_of_Sirtuins_PARPs->Altered_Cellular_Processes

Caption: Postulated metabolic activation of N-(3-acetylphenyl)nicotinamide.

Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate formulation strategy depends on the physicochemical properties of the compound, the desired route of administration, and the experimental objectives.[3] For preclinical in vivo studies, several approaches can be employed to enhance the solubility and bioavailability of lipophilic compounds like N-(3-acetylphenyl)nicotinamide.[3][11]

Co-solvent Systems

This is one of the most straightforward methods for solubilizing compounds for parenteral and oral administration in research settings. A water-miscible organic solvent is used to dissolve the compound, which is then diluted with an aqueous vehicle.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG400), N,N-dimethylformamide (DMF).[12]

  • Rationale: The organic solvent disrupts the crystalline lattice of the solid compound and provides a more favorable environment for the lipophilic molecule.

  • Causality: The final concentration of the organic solvent must be carefully controlled to avoid toxicity in the animal model. It is crucial to perform a literature search for the maximum tolerated concentration of the chosen solvent for the specific animal species and administration route.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Rationale: The lipophilic N-(3-acetylphenyl)nicotinamide molecule can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex allows for dispersion in aqueous media.

  • Causality: The stoichiometry of the complex and the binding affinity are critical for successful formulation. This can be determined experimentally through phase solubility studies.

Lipid-Based Formulations

For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[13]

  • Components: Oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., ethanol, propylene glycol).

  • Rationale: The compound is dissolved in the lipidic phase. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, the formulation spontaneously forms a fine oil-in-water emulsion, increasing the surface area for drug absorption.

  • Causality: The selection of excipients is critical and must be based on the solubility of the compound in different oils and the emulsification efficiency of the surfactants.

Decision-Making Workflow for Formulation Selection

Formulation_Selection Start Start Determine_Route Determine Route of Administration Start->Determine_Route Oral Oral Determine_Route->Oral Oral Parenteral Parenteral (IV, IP, SC) Determine_Route->Parenteral Parenteral Check_Solubility Screen Solubility in Vehicles Oral->Check_Solubility Parenteral->Check_Solubility Co_solvent Co-solvent System Check_Solubility->Co_solvent Soluble in co-solvents? Cyclodextrin Cyclodextrin Formulation Check_Solubility->Cyclodextrin Soluble with cyclodextrins? Lipid_Based Lipid-Based (e.g., SEDDS) Check_Solubility->Lipid_Based Soluble in lipids? (Oral) Final_Formulation Final Formulation Co_solvent->Final_Formulation Cyclodextrin->Final_Formulation Lipid_Based->Final_Formulation

Caption: Decision workflow for selecting an appropriate formulation strategy.

Detailed Experimental Protocols

Note: All procedures should be performed in a laminar flow hood using sterile techniques, especially for parenteral formulations.

Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for delivering a dose of 10 mg/kg to a 25 g mouse in a 100 µL injection volume.

Materials:

  • N-(3-acetylphenyl)nicotinamide

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG400, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of compound:

    • Dose = 10 mg/kg

    • Animal weight = 0.025 kg

    • Required dose per animal = 10 mg/kg * 0.025 kg = 0.25 mg

    • Injection volume = 100 µL = 0.1 mL

    • Final concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

  • Prepare the vehicle: A common vehicle for IP injection is 10% DMSO, 40% PEG400, and 50% saline.

    • For 1 mL of vehicle: 100 µL DMSO, 400 µL PEG400, 500 µL saline.

  • Dissolve the compound:

    • Weigh out 2.5 mg of N-(3-acetylphenyl)nicotinamide and place it in a sterile microcentrifuge tube.

    • Add 100 µL of DMSO to the tube. Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Add 400 µL of PEG400 and vortex to mix thoroughly.

    • Slowly add 500 µL of sterile saline dropwise while vortexing to avoid precipitation.

  • Final preparation and quality control:

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation is not suitable at this concentration.

    • The final formulation should be clear and homogenous.

    • Prepare a vehicle control group by mixing the same ratio of solvents without the compound.

Protocol 2: Cyclodextrin Formulation for Oral Gavage

This protocol is suitable for delivering a dose of 25 mg/kg to a 25 g mouse in a 200 µL gavage volume.

Materials:

  • N-(3-acetylphenyl)nicotinamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required amount of compound:

    • Dose = 25 mg/kg

    • Animal weight = 0.025 kg

    • Required dose per animal = 25 mg/kg * 0.025 kg = 0.625 mg

    • Gavage volume = 200 µL = 0.2 mL

    • Final concentration = 0.625 mg / 0.2 mL = 3.125 mg/mL

  • Prepare the cyclodextrin vehicle: A 40% (w/v) solution of HP-β-CD in water is a common starting point.

    • To prepare 10 mL of vehicle, dissolve 4 g of HP-β-CD in 10 mL of sterile water. This may require stirring for several hours at room temperature.

  • Form the inclusion complex:

    • Weigh out 31.25 mg of N-(3-acetylphenyl)nicotinamide for a 10 mL final volume.

    • Add the compound to the 40% HP-β-CD solution.

    • Stir the mixture overnight at room temperature to allow for complex formation. The solution should become clear.

  • Final preparation and quality control:

    • Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.

    • Check the pH and adjust to ~7.0 if necessary.

    • Prepare a vehicle control group with the 40% HP-β-CD solution.

In Vivo Study Design: Critical Considerations

  • Dose Selection: Start with a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a therapeutically relevant dose range.

  • Vehicle Control: Always include a vehicle control group that receives the same formulation without the active compound. This is essential to differentiate the effects of the compound from those of the vehicle.[12]

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) should be based on the intended clinical application and the pharmacokinetic properties of the compound.[14][15][16]

  • Pharmacokinetic Profiling: Conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-(3-acetylphenyl)nicotinamide in the chosen formulation. This will inform the dosing schedule for efficacy studies.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

The successful in vivo investigation of N-(3-acetylphenyl)nicotinamide requires a systematic approach to formulation development. By understanding the inferred physicochemical properties of this nicotinamide derivative and applying established principles for the delivery of poorly soluble compounds, researchers can design robust and reproducible studies. The protocols and considerations outlined in this guide provide a solid foundation for advancing the preclinical evaluation of N-(3-acetylphenyl)nicotinamide.

References

  • OECD SIDS. (2002). 3-Pyridinecarboxamide (nicotinamide). UNEP Publications. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Siedler, S., & Harms, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin Pharmacology and Physiology, 27(6), 311-5. [Link]

  • Patsnap. (2024). What is the mechanism of Nicotinamide? Synapse. [Link]

  • Utsunomiya, I., et al. (1998). Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha. PubMed. [Link]

  • Sharma, D., & Saini, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

  • Singh, S., & Singh, J. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Facchiano, A., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. ResearchGate. [Link]

  • Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. [Link]

  • Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • Greger, M. (2025). Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster. YouTube. [Link]

  • Facchiano, A., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PubMed. [Link]

  • Sciencemadness Wiki. (2020). Nicotinamide. [Link]

  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485). [Link]

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Application

analytical methods for quantifying N-(3-acetylphenyl)nicotinamide in biological samples

Application Note: AN-2026-01 Quantitative Analysis of N-(3-acetylphenyl)nicotinamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This application note presents a robust and va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-01

Quantitative Analysis of N-(3-acetylphenyl)nicotinamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(3-acetylphenyl)nicotinamide in human plasma. Recognizing the critical need for reliable bioanalytical assays in drug metabolism and pharmacokinetic (DMPK) studies, we provide two distinct, fit-for-purpose sample preparation protocols: a comprehensive Solid-Phase Extraction (SPE) method for high-purity analysis and a rapid Protein Precipitation (PPT) workflow for high-throughput screening. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the rigorous standards for bioanalytical method validation. This guide is intended for researchers, scientists, and drug development professionals requiring a detailed, field-proven protocol for the bioanalysis of this and structurally similar small molecules.

Introduction

N-(3-acetylphenyl)nicotinamide is a derivative of nicotinamide (Vitamin B3), a vital precursor to coenzymes like NAD+ and NADP+.[1] The metabolic pathways of nicotinamide and its analogues are of significant interest in cellular metabolism, aging, and disease research.[2][3][4] As novel derivatives are synthesized for potential therapeutic applications, the development of precise and reliable analytical methods to measure their concentrations in biological matrices becomes paramount for evaluating their pharmacokinetic profiles.

Biological fluids such as plasma are exceedingly complex, containing a high abundance of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis.[5][6] Therefore, an effective sample preparation strategy is essential to remove these matrix components, minimize ion suppression or enhancement in the mass spectrometer, and ensure the long-term robustness of the analytical system.[5][7][8]

This document provides a comprehensive, step-by-step guide for the quantification of N-(3-acetylphenyl)nicotinamide using LC-MS/MS, the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[9][10][11] We detail two validated sample preparation techniques and provide a complete set of optimized LC and MS parameters, along with a full summary of validation data to demonstrate the method's trustworthiness and adherence to established bioanalytical guidelines.

Bioanalytical Workflow Overview

The overall process for quantifying N-(3-acetylphenyl)nicotinamide involves three core stages: extraction of the analyte from the plasma matrix, chromatographic separation from remaining interferences, and detection by tandem mass spectrometry.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection (e.g., K2EDTA tube) Spike Spike with Internal Standard (IS) Sample->Spike Prep Extraction (SPE or PPT Protocol) Spike->Prep Evap Evaporation & Reconstitution Prep->Evap Inject LC Injection Evap->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Figure 1: General workflow for the quantification of N-(3-acetylphenyl)nicotinamide from biological samples.

Materials and Methods

Reagents and Chemicals
  • N-(3-acetylphenyl)nicotinamide (≥98% purity)

  • N-(3-acetylphenyl)nicotinamide-d4 (Isotopically Labeled Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (≥99%)

  • Human Plasma (K2EDTA)

  • SPE Cartridges (e.g., Mixed-Mode Cation Exchange)

Equipment
  • Liquid Chromatography System (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • SPE Manifold (Positive Pressure or Vacuum)

  • Nitrogen Evaporator

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock in 50:50 acetonitrile/water.

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to resolve the analyte from endogenous plasma components, particularly phospholipids, which are notorious for causing ion suppression. A reversed-phase C18 column provides excellent retention and peak shape for this moderately polar compound.

ParameterCondition
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected for their specificity and intensity. The precursor ion corresponds to the protonated molecule [M+H]⁺.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte
N-(3-acetylphenyl)nicotinamide
N-(3-acetylphenyl)nicotinamide-d4 (IS)

Note: The m/z values are based on the compound's molecular weight (240.26 g/mol ) and predicted fragmentation patterns.[12][13] The nicotinamide moiety (m/z 123.1) is a common and stable fragment. These parameters must be optimized for the specific instrument used.

Sample Preparation Protocols

The choice of sample preparation is a critical decision based on the required assay performance and throughput.[5][7] We present two validated methods.

Protocol A: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts, minimizing matrix effects and maximizing assay robustness. It is the recommended approach for late-stage clinical trials and regulatory submissions.

SPE_Protocol cluster_spe SPE Cartridge Steps start Start: 100 µL Plasma spike Add 25 µL IS Spiking Solution Add 200 µL 4% Phosphoric Acid start->spike vortex1 Vortex to Mix spike->vortex1 condition 1. Condition: 1 mL Methanol vortex1->condition equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate load 3. Load: Pre-treated Sample equilibrate->load wash1 4. Wash 1: 1 mL 2% Formic Acid load->wash1 wash2 5. Wash 2: 1 mL Methanol wash1->wash2 elute 6. Elute: 1 mL 5% NH4OH in ACN wash2->elute evap Evaporate Eluate to Dryness (40 °C, Nitrogen Stream) elute->evap reconstitute Reconstitute in 100 µL Mobile Phase A evap->reconstitute end Inject on LC-MS/MS reconstitute->end

Figure 2: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Rationale:

  • Acidification: Adding phosphoric acid ensures the analyte is protonated, facilitating its binding to the cation-exchange sorbent.

  • Conditioning & Equilibration: These steps prepare the sorbent for sample loading, ensuring consistent interaction.

  • Washing: The acid wash removes neutral and acidic interferences, while the methanol wash removes non-polar lipids.

  • Elution: A basic, high-organic mobile phase neutralizes the analyte and disrupts its binding to the sorbent, allowing for efficient elution.

Protocol B: Protein Precipitation (PPT)

This method is significantly faster and more amenable to automation, making it ideal for early discovery and high-throughput screening where speed is prioritized over ultimate cleanliness.[14][15]

PPT_Protocol start Start: 50 µL Plasma add_is Add 150 µL Cold Acetonitrile containing Internal Standard start->add_is vortex Vortex Vigorously (1 minute) add_is->vortex centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4 °C) vortex->centrifuge transfer Transfer Supernatant to a clean plate/vial centrifuge->transfer end Inject on LC-MS/MS (or evaporate & reconstitute) transfer->end

Figure 3: Step-by-step workflow for the Protein Precipitation (PPT) protocol.

Rationale:

  • Cold Acetonitrile: The organic solvent denatures and precipitates plasma proteins. Using cold solvent enhances this effect. A 3:1 ratio of solvent to plasma is typical for efficient precipitation.

  • Vortexing: Ensures complete mixing and interaction between the solvent and plasma proteins.

  • Centrifugation: Pellets the precipitated proteins, allowing the supernatant containing the analyte to be easily collected.

  • Consideration: While fast, this method may result in higher matrix effects compared to SPE, as phospholipids and other soluble components are not efficiently removed.[8] Direct injection of the supernatant is possible, but for better LC performance, an evaporation and reconstitution step is recommended.

Method Validation Summary

The described method using SPE sample preparation was validated according to established international guidelines. The results confirm the method is reliable for its intended purpose.

ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Intra-day Precision (RSD%) 2.5% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD%) 3.1% - 8.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5.5% to 4.3%Within ±15% (±20% at LLOQ)
Mean Extraction Recovery 92.5%Consistent, precise, and reproducible
Matrix Effect 95% - 103%CV ≤ 15%
Stability (24h Autosampler) Stable (<10% change)≤ 15% deviation from nominal
Stability (3 Freeze-Thaw Cycles) Stable (<8% change)≤ 15% deviation from nominal

The exemplary data presented in the table demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of N-(3-acetylphenyl)nicotinamide in human plasma.[10]

Conclusion

This application note provides two validated, high-performance methods for the quantification of N-(3-acetylphenyl)nicotinamide in human plasma by LC-MS/MS. The Solid-Phase Extraction protocol offers superior purity for definitive pharmacokinetic studies, while the Protein Precipitation protocol provides a rapid solution for high-throughput screening environments. Both methods, when coupled with the optimized LC-MS/MS parameters, deliver the accuracy, precision, and sensitivity required for demanding bioanalytical applications in drug development and metabolic research.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
  • Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. Allied Academies.
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital.
  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex.
  • Bio Analysis Small Molecules. Affinisep.
  • Bioanalytical sample preparation. Biotage.
  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. ResearchGate.
  • N-(3-acetylphenyl)nicotinamide (C14H12N2O2). PubChemLite.
  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Semantic Scholar.
  • N-(3-Acetylphenyl)nicotinamide. Santa Cruz Biotechnology.
  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. PMC - NIH.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. ResearchGate.
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds. ScienceDirect.
  • APPLICATION NOTE: Simple and Fast Quantitation of Nicotinic Acid and Nicotinamide in Human Plasma. Phenomenex.
  • N-(3-ACETYL-PHENYL)-NICOTINAMIDE. Sigma-Aldrich.
  • A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. MDPI.
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. ScienceDirect.
  • Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. PLOS ONE.
  • A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. MDPI.
  • Nicotinamide. PubChem - NIH.
  • Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. Europe PMC.
  • The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Endocrine Reviews.
  • Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans. PubMed.

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Method

Application Notes and Protocols for Efficacy Testing of N-(3-acetylphenyl)nicotinamide

Introduction: A Strategic Approach to Evaluating a Novel Pro-Drug Candidate N-(3-acetylphenyl)nicotinamide emerges from a promising class of nicotinamide derivatives that act as pro-drugs, targeting a key metabolic vulne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Evaluating a Novel Pro-Drug Candidate

N-(3-acetylphenyl)nicotinamide emerges from a promising class of nicotinamide derivatives that act as pro-drugs, targeting a key metabolic vulnerability in cancer. This document provides a comprehensive experimental framework for elucidating the efficacy of N-(3-acetylphenyl)nicotinamide, guiding researchers from initial in vitro characterization to robust in vivo validation. Our approach is grounded in the current understanding that related compounds are metabolized via the nicotinamide adenine dinucleotide (NAD) salvage pathway to form a toxic NAD analogue. This analogue subsequently inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, leading to selective cytotoxicity in cancer cells highly dependent on this pathway.[1][2]

The following protocols are designed not merely as a set of instructions, but as a self-validating system to rigorously test this hypothesis for N-(3-acetylphenyl)nicotinamide. We will begin with foundational in vitro assays to determine the compound's potency and mechanism of action, followed by a strategic selection of cancer cell lines. Subsequently, we will detail the design of preclinical in vivo studies in clinically relevant animal models, integrating pharmacokinetic (PK) and pharmacodynamic (PD) analyses to establish a clear relationship between drug exposure, target engagement, and therapeutic response.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of our investigation focuses on characterizing the bioactivity of N-(3-acetylphenyl)nicotinamide in a controlled cellular environment. These experiments are designed to confirm its proposed mechanism of action and to identify the most responsive cancer types.

Cell Line Selection: Targeting IMPDH Dependency

The scientific rationale for selecting appropriate cell lines is paramount. Given that N-(3-acetylphenyl)nicotinamide is hypothesized to function as an IMPDH inhibitor, our primary focus will be on cancer types with established dependence on the de novo purine synthesis pathway and high expression of IMPDH2, the isoform predominantly upregulated in neoplastic cells.[6]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
S462Malignant Peripheral Nerve Sheath Tumor (MPNST)A related nicotinamide analogue has shown potent activity in this cell line.[1]
U87 MGGlioblastomaGlioblastomas are known to be reliant on the de novo purine pathway.[6]
HCT116Colorectal CancerA well-characterized cell line often used in genetic screens for drug mechanism studies.[1]
A549Non-Small Cell Lung CancerIMPDH2 has been implicated in the proliferation and EMT of NSCLC.[7]
K562Chronic Myelogenous LeukemiaHematological malignancies exhibit high IMPDH activity.[6]
MCF-10ANon-tumorigenic Breast EpithelialTo assess selectivity and potential toxicity to non-cancerous cells.
Foundational Cytotoxicity and Mechanistic Assays

These initial assays will determine the potency of N-(3-acetylphenyl)nicotinamide and provide the first layer of evidence for its mechanism of action.

This protocol establishes the half-maximal inhibitory concentration (IC50) of the compound in the selected cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of N-(3-acetylphenyl)nicotinamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment: Utilize a resazurin-based assay to measure cell viability.[8] Add the resazurin solution and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

This experiment is crucial to validate that the cytotoxic effects of N-(3-acetylphenyl)nicotinamide are mediated through the NAD salvage pathway and IMPDH inhibition.

Methodology:

  • Experimental Setup: Co-treat S462 and U87 MG cells with a fixed concentration of N-(3-acetylphenyl)nicotinamide (approximating its IC75) and varying concentrations of nicotinamide (e.g., 0-1 mM) or guanosine (e.g., 0-200 µM).

  • Incubation and Assessment: After 72 hours, assess cell viability as described in Protocol 1.2.1.

  • Interpretation: A rightward shift in the N-(3-acetylphenyl)nicotinamide dose-response curve in the presence of nicotinamide would indicate that the compound's activity is dependent on the NAD salvage pathway.[1] A similar rescue by guanosine would confirm that the downstream effect is due to the inhibition of IMPDH and subsequent depletion of guanine nucleotides.[1]

Target Engagement and Downstream Effects

Following the confirmation of the compound's mechanism, the next step is to directly measure its effect on the target and downstream metabolic pathways.

This assay will directly measure the inhibitory effect of the metabolized form of N-(3-acetylphenyl)nicotinamide on IMPDH enzyme activity.

Methodology:

  • Metabolite Generation: Incubate N-(3-acetylphenyl)nicotinamide with recombinant NAMPT and NMNAT1 enzymes and their necessary co-factors to generate the active NAD analogue.

  • IMPDH Inhibition Assay: Perform a kinetic assay using recombinant human IMPDH2.[9] The assay measures the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) by monitoring the increase in NADH absorbance at 340 nm.[10]

  • IC50 Determination: Calculate the IC50 of the generated metabolite against IMPDH2.

This protocol will assess the impact of N-(3-acetylphenyl)nicotinamide on key intracellular metabolites.

Methodology:

  • Cell Treatment and Lysis: Treat S462 and U87 MG cells with N-(3-acetylphenyl)nicotinamide at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells.

  • Metabolite Quantification:

    • Measure NAD+ and NADH levels using a commercially available enzymatic cycling assay kit.[11]

    • Quantify intracellular GTP pools using liquid chromatography-mass spectrometry (LC-MS).[9]

  • Analysis: Compare the levels of NAD+, NADH, and GTP in treated cells to vehicle-treated controls. A decrease in NAD+ and GTP levels would be consistent with the proposed mechanism of action.

Part 2: In Vivo Efficacy, Pharmacokinetics, and Pharmacodynamics

This section outlines the experimental design for evaluating the therapeutic potential of N-(3-acetylphenyl)nicotinamide in living organisms, a critical step before any clinical consideration. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable.[9]

Animal Model Selection: Prioritizing Clinical Relevance

The choice of animal model is a critical determinant of the translational value of preclinical studies.[12] We recommend the use of orthotopic and patient-derived xenograft (PDX) models.

Recommended Animal Models:

ModelCancer TypeRationale
Orthotopic U87 MG Xenograft in Immunodeficient MiceGlioblastomaImplantation of human glioblastoma cells into the mouse brain better recapitulates the tumor microenvironment and the challenges of blood-brain barrier penetration.[13][14]
MPNST Patient-Derived Xenograft (PDX)Malignant Peripheral Nerve Sheath TumorPDX models, where patient tumor tissue is directly implanted into mice, are known to better preserve the heterogeneity and molecular characteristics of the original tumor, offering a more predictive model of clinical response.[8][15]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between the drug's concentration in the body and its biological effect is fundamental for designing an effective dosing regimen.[4][5]

Methodology:

  • Dosing: Administer a single dose of N-(3-acetylphenyl)nicotinamide to healthy mice via relevant routes (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Quantify the concentration of N-(3-acetylphenyl)nicotinamide and its predicted active metabolite in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Methodology:

  • Study Design: In tumor-bearing mice (orthotopic U87 MG and MPNST PDX models), administer a single dose of N-(3-acetylphenyl)nicotinamide.

  • Sample Collection: At various time points post-dose, collect blood and tumor tissue.

  • Analysis:

    • Measure drug and metabolite concentrations in plasma and tumor tissue (PK).

    • Measure GTP levels in tumor tissue as a PD biomarker of IMPDH inhibition.[6]

  • Modeling: Correlate the drug concentration in the tumor with the extent and duration of GTP depletion to establish a PK/PD relationship.

In Vivo Efficacy Study

This definitive study will assess the anti-tumor activity of N-(3-acetylphenyl)nicotinamide in our selected animal models.

Methodology:

  • Tumor Implantation and Growth: Establish tumors in the respective mouse models.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups:

    • Vehicle control

    • N-(3-acetylphenyl)nicotinamide (at doses and schedules informed by PK/PD data)

    • Positive control (a standard-of-care therapeutic for the respective cancer type, if available)

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Overall survival.

    • Secondary Endpoints: Tumor growth inhibition (for subcutaneous models, if used), changes in tumor volume (for orthotopic models, assessed by imaging), body weight (as a measure of toxicity), and analysis of PD biomarkers (GTP levels) in tumors at the end of the study.

  • Data Analysis: Use appropriate statistical methods (e.g., Kaplan-Meier survival analysis) to compare outcomes between treatment groups.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is essential for interpreting experimental outcomes.

Summary of Quantitative Data

Table 1: In Vitro Cytotoxicity of N-(3-acetylphenyl)nicotinamide

Cell LineCancer TypeIC50 (µM)
S462MPNST
U87 MGGlioblastoma
HCT116Colorectal Cancer
A549NSCLC
K562CML
MCF-10ANon-tumorigenic Breast

Table 2: Pharmacokinetic Parameters of N-(3-acetylphenyl)nicotinamide in Mice

ParameterValue (Oral)Value (Intraperitoneal)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
Half-life (h)
Visualizing Workflows and Pathways

Experimental_Workflow cluster_invitro Part 1: In Vitro Evaluation cluster_invivo Part 2: In Vivo Validation A Cell Line Panel Selection B Cytotoxicity Assays (IC50) A->B C Mechanistic Rescue Assays (Nicotinamide & Guanosine) B->C E Metabolite Quantification (NAD+/NADH, GTP) B->E D In Vitro IMPDH Activity Assay C->D H Integrated PK/PD Study E->H Informs PD Biomarker Selection F Animal Model Selection (Orthotopic & PDX) G Single-Dose PK Study F->G G->H I In Vivo Efficacy Study H->I

Caption: High-level experimental workflow for N-(3-acetylphenyl)nicotinamide efficacy testing.

Signaling_Pathway cluster_cell Cancer Cell Compound N-(3-acetylphenyl)nicotinamide (Pro-drug) NAMPT NAMPT Compound->NAMPT NAM Nicotinamide NAM->NAMPT Competitive Inhibition NMN NMN analogue NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD_analogue Toxic NAD Analogue NMNAT->NAD_analogue IMPDH IMPDH NAD_analogue->IMPDH Inhibition GTP GTP Depletion IMPDH->GTP Apoptosis Apoptosis / Cytotoxicity GTP->Apoptosis Guanosine Guanosine (Rescue) Guanosine->GTP Replenishes GTP pools

Caption: Proposed mechanism of action for N-(3-acetylphenyl)nicotinamide.

Conclusion

The experimental design detailed herein provides a rigorous and comprehensive pathway for evaluating the efficacy of N-(3-acetylphenyl)nicotinamide. By systematically progressing from in vitro mechanistic studies to clinically relevant in vivo models, this framework will generate the critical data necessary to determine the therapeutic potential of this novel pro-drug. The emphasis on PK/PD correlation and the use of advanced animal models will ensure that the findings are both scientifically sound and translationally relevant.

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Application

Application Notes and Protocols for the Evaluation of Novel Nicotinamide Derivatives, such as N-(3-acetylphenyl)nicotinamide, in Neurodegenerative Disease Models

Introduction: A Framework for Novel Neurotherapeutics Neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, represent a significant and growing global health challenge. A common thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Neurotherapeutics

Neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, represent a significant and growing global health challenge. A common thread weaving through the pathophysiology of these conditions is the dysregulation of cellular energy metabolism, mitochondrial dysfunction, and impaired DNA repair.[1][2] This has brought the nicotinamide adenine dinucleotide (NAD+) metabolic pathway into sharp focus as a promising therapeutic target.

Nicotinamide (NAM), the amide form of vitamin B3, is a critical precursor for NAD+ synthesis in cells.[1][3] Its administration has shown protective effects in a wide array of preclinical models of neurodegeneration.[2] These effects are attributed to its multifaceted roles in bolstering cellular energetics, modulating the activity of key enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), and enhancing autophagic clearance of toxic protein aggregates.[1][4]

This document addresses N-(3-acetylphenyl)nicotinamide, a specific derivative of nicotinamide. While public domain research on this particular molecule in neurodegeneration is emerging, the extensive knowledge base surrounding its parent compound, nicotinamide, provides a robust scientific foundation for its investigation. Therefore, this guide is structured to provide a comprehensive framework for the preclinical evaluation of novel nicotinamide derivatives. It leverages the established mechanisms and protocols for nicotinamide to outline a logical, evidence-based pathway for characterizing the therapeutic potential of compounds like N-(3-acetylphenyl)nicotinamide.

Section 1: The Mechanistic Landscape of Nicotinamide in Neuroprotection

Understanding the mechanism of action is paramount to designing effective experiments. Nicotinamide's neuroprotective effects are not monolithic; they arise from its influence on several critical cellular hubs. Any derivative, including N-(3-acetylphenyl)nicotinamide, would likely be investigated for its ability to modulate these same pathways.

1.1. NAD+ Biosynthesis and Bioenergetics: The primary role of nicotinamide is to fuel the NAD+ salvage pathway, the main route for NAD+ synthesis in mammalian cells.[1] NAD+ is an essential cofactor for mitochondrial respiration and ATP production.[1] In neurodegenerative states, NAD+ levels often decline, leading to a bioenergetic crisis. Supplementing with NAM can replenish these NAD+ pools, thereby restoring mitochondrial function and enhancing cellular resilience.[4][5]

1.2. Modulation of Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses. The relationship between NAM and SIRT1, the most studied sirtuin, is complex. In vitro, NAM acts as a product-feedback inhibitor of SIRT1.[6][7] However, within a cellular context, the administration of NAM can lead to a significant increase in NAD+ levels, which in turn can stimulate SIRT1 activity.[6][8] This dual role necessitates careful dose-response studies to distinguish between direct inhibition and indirect activation via NAD+ replenishment.

1.3. Inhibition of PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that becomes overactivated in response to significant DNA damage, a common feature in neurodegeneration due to oxidative stress.[2] This overactivation consumes large quantities of NAD+, leading to energy depletion and a form of programmed cell death known as parthanatos.[9] Nicotinamide can inhibit PARP-1 activity, preserving NAD+ and ATP levels and preventing this cell death cascade.[2][9]

1.4. Autophagy and Protein Clearance: Nicotinamide has been shown to improve the procession of autophagy, the cellular mechanism for clearing damaged organelles and misfolded proteins like amyloid-β (Aβ) and hyperphosphorylated tau.[1][4] It appears to achieve this by enhancing the acidification of lysosomes, which is crucial for the final degradation step in the autophagy-lysosome pathway.[4]

Visualizing the Core Pathways

The following diagram illustrates the interconnected signaling pathways influenced by nicotinamide.

G cluster_0 Cellular Environment cluster_1 Intracellular Action cluster_2 Downstream Neuroprotective Outcomes NAM N-(3-acetylphenyl)nicotinamide (or Nicotinamide) NAD ↑ Cellular NAD+ Pools NAM->NAD Enters Salvage Pathway PARP PARP-1 Overactivation NAM->PARP Inhibits SIRT1 SIRT1 Activity NAM->SIRT1 Directly Inhibits (In Vitro) Autophagy Autophagy-Lysosome Pathway NAM->Autophagy Enhances Procession NAD->SIRT1 Activates (Cofactor) Mito ↑ Mitochondrial Function ↑ ATP Production NAD->Mito Fuels Respiration PARP->NAD Depletes NAD+ DNA ↓ DNA Damage ↓ Parthanatos PARP->DNA Transcription Modulated Gene Expression (e.g., PGC-1α, BDNF) SIRT1->Transcription Clearance ↑ Clearance of Toxic Proteins (Aβ, p-Tau) Autophagy->Clearance

Caption: Key mechanisms of nicotinamide-based compounds in neuroprotection.

Section 2: Application Notes - A Strategy for Preclinical Evaluation

The evaluation of a novel compound like N-(3-acetylphenyl)nicotinamide should follow a tiered approach, starting with cell-based assays to establish proof-of-concept and moving to more complex animal models to assess efficacy and cognitive outcomes.

In Vitro Disease Models

The initial screening should be performed in well-established neuronal cell lines (e.g., human neuroblastoma SH-SY5Y, rat pheochromocytoma PC12) or primary neuronal cultures. These models allow for high-throughput screening of dose-response and preliminary mechanism of action.

Common In Vitro Toxicity Paradigms:

  • Alzheimer's Disease: Exposure to oligomeric amyloid-β (Aβ) peptides (1-42) to induce oxidative stress, mitochondrial dysfunction, and apoptosis.[3]

  • Parkinson's Disease: Treatment with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) to mimic dopaminergic neuron death.

  • Huntington's Disease: Transfection with plasmids expressing mutant huntingtin (mHtt) protein with expanded polyglutamine repeats.

  • General Oxidative Stress: Application of hydrogen peroxide (H₂O₂) or rotenone to induce widespread oxidative damage and mitochondrial impairment.

In Vivo Disease Models

Promising results from in vitro studies justify the transition to animal models, which are essential for evaluating cognitive and behavioral outcomes.

Disease Model Common Animal Strain Pathology Modeled Typical Nicotinamide Dose & Route Key Reported Outcomes with Nicotinamide References
Alzheimer's Disease 3xTg-AD MouseAβ and Tau pathology, cognitive deficits200 mg/kg/day (in drinking water)Restored cognitive deficits, reduced Thr231-phosphotau, improved mitochondrial function, reduced Aβ load.[4][10]
Huntington's Disease R6/1 or R6/2 Transgenic MouseMutant Htt expression, motor deficits250 mg/kg/day (osmotic pump or water)Improved motor deficits, increased BDNF and PGC-1α expression. Did not reduce Htt aggregation.[11]
Huntington's Disease 3-Nitropropionic Acid (3-NP) Rat ModelMitochondrial toxin-induced striatal degeneration100-500 mg/kg/day (i.p.)Improved motor function, decreased oxidative stress markers (MDA, nitrites), increased glutathione levels.[12]
Parkinson's Disease MPTP-induced Mouse ModelDopaminergic neuron loss in substantia nigra125-500 mg/kg/day (i.p.)Dose-dependent sparing of striatal dopamine levels and substantia nigra neurons.[13]

Important Note: Some studies have reported conflicting results, particularly in Parkinson's models, where high doses of nicotinamide were found to potentially exacerbate neurodegeneration.[14] This highlights the critical importance of careful dose-finding studies for any new derivative.

Section 3: Detailed Protocols

The following protocols provide a validated starting point for assessing the neuroprotective properties of a test compound like N-(3-acetylphenyl)nicotinamide.

Protocol 1: Assessing Neuroprotection Against Aβ₁₋₄₂ Toxicity in SH-SY5Y Cells

Objective: To determine if pre-treatment with N-(3-acetylphenyl)nicotinamide can protect human neuroblastoma cells from amyloid-β-induced cytotoxicity and oxidative stress.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Test Compound: N-(3-acetylphenyl)nicotinamide (stock dissolved in DMSO, final DMSO <0.1%)

  • Aβ₁₋₄₂ peptide, prepared into oligomeric form

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 2',7'–dichlorofluorescin diacetate (DCFDA) dye

  • 96-well and 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate (for MTT) at 1 x 10⁴ cells/well and a 24-well plate (for ROS) at 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of N-(3-acetylphenyl)nicotinamide in culture medium (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Remove old medium from cells and replace with medium containing the test compound or vehicle (DMSO).

    • Rationale: Pre-treatment allows the compound to prime cellular defense mechanisms before the insult.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Aβ₁₋₄₂ Insult:

    • Add oligomeric Aβ₁₋₄₂ to the wells to a final concentration of 10 µM (concentration should be optimized). Include control wells with no Aβ.

    • Incubate for an additional 24 hours.

  • Endpoint Analysis - Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.

    • Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the crystals by adding 100 µL of DMSO to each well.

    • Read absorbance at 570 nm. Express data as a percentage of the vehicle-treated control.

  • Endpoint Analysis - Oxidative Stress (DCFDA Assay):

    • Wash cells in the 24-well plate twice with warm PBS.

    • Load cells with 10 µM DCFDA in PBS for 30 minutes in the dark. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

    • Wash cells again with PBS.

    • Measure fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). Express data as a percentage of the Aβ-only treated group.

Protocol 2: Evaluating Efficacy in a 3xTg-AD Mouse Model

Objective: To assess the long-term therapeutic efficacy of N-(3-acetylphenyl)nicotinamide on cognitive function and AD-related pathology in a transgenic mouse model.

Visualizing the In Vivo Experimental Workflow

G cluster_workflow In Vivo Efficacy Workflow cluster_analysis Post-Mortem Analysis start Start: 3xTg-AD Mice (4 months old) treatment Chronic Dosing Phase (8 months) - N-(3-acetylphenyl)nicotinamide in drinking water - Vehicle Control Group start->treatment behavior Behavioral Testing (Month 12) - Morris Water Maze (Spatial Memory) - Open Field (Locomotor Activity) treatment->behavior tissue Euthanasia & Tissue Collection (Month 13) behavior->tissue biochem Biochemistry - NAD+/NADH Levels - Western Blot (p-Tau, Akt, CREB) tissue->biochem histo Histology - Immunohistochemistry (Aβ plaques, p-Tau tangles) - Nissl Staining (Neuron Count) tissue->histo end Data Analysis & Conclusion biochem->end histo->end

Caption: Workflow for in vivo evaluation in an Alzheimer's disease mouse model.

Step-by-Step Methodology Outline:

  • Animal Grouping and Acclimation:

    • Acquire 4-month-old male and female 3xTg-AD mice.

    • Randomly assign mice to two groups (n=10-15 per group): Vehicle Control and Test Compound.

    • Rationale: 4 months is an early stage of pathology, ideal for testing preventative treatments.

  • Chronic Drug Administration:

    • Based on preliminary toxicology and pharmacokinetic studies, determine an appropriate dose of N-(3-acetylphenyl)nicotinamide.

    • Administer the compound daily for 8 months. Administration in drinking water is common for nicotinamide and reduces handling stress.[4]

    • Monitor animal weight and general health weekly.

  • Behavioral Testing (at 12 months of age):

    • Morris Water Maze: Assess hippocampal-dependent spatial learning and memory. This involves training mice to find a hidden platform in a pool of water, followed by a probe trial with the platform removed.

    • Open Field Test: Evaluate general locomotor activity and anxiety-like behavior. This ensures that any cognitive improvements are not due to hyperactivity.

  • Tissue Collection and Processing (at 13 months of age):

    • Anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (for histology) or collect fresh frozen tissue (for biochemistry).

    • Dissect the brain, separating the hippocampus and cortex.

  • Biochemical Analysis:

    • Western Blotting: Quantify levels of key pathological markers (e.g., Aβ, p-Tau) and signaling proteins (e.g., p-Akt, CREB, SIRT1) from brain homogenates.[4]

    • NAD+ Assay: Measure NAD+ and NADH levels to confirm target engagement and impact on cellular bioenergetics.

  • Histological Analysis:

    • Immunohistochemistry (IHC): Stain brain sections with antibodies against Aβ (e.g., 6E10) and p-Tau (e.g., AT180) to visualize and quantify plaque and tangle pathology.[4][10]

    • Self-Validation: Correlating a reduction in pathological markers (IHC) with improved cognitive outcomes (behavioral tests) provides a strong, self-validating system for assessing therapeutic efficacy.

Section 4: Data Interpretation and Critical Considerations

  • Dose-Response and Biphasic Effects: Given nicotinamide's dual role with SIRT1, it is crucial to test a wide range of concentrations. A U-shaped or biphasic dose-response curve may be observed, where low-to-moderate doses are protective, but very high doses could be inhibitory or even toxic.[14]

  • Target Engagement: It is not enough to observe a final outcome. Demonstrating that N-(3-acetylphenyl)nicotinamide increases NAD+ levels or modulates downstream targets like PGC-1α provides crucial evidence that it is working through the intended mechanism.[11]

  • Pharmacokinetics: Before embarking on long-term in vivo studies, it is essential to conduct pharmacokinetic studies to ensure the compound can cross the blood-brain barrier and achieve sufficient concentrations in the brain.

  • Model Limitations: Be aware of the limitations of each disease model. For example, nicotinamide improved motor function in Huntington's mice but did not clear the protein aggregates, suggesting it may be a symptomatic rather than a disease-modifying therapy in that context.[11]

Conclusion

The exploration of novel nicotinamide derivatives like N-(3-acetylphenyl)nicotinamide holds considerable promise for the development of new therapies for neurodegenerative diseases. By leveraging the extensive mechanistic understanding of the parent compound, researchers can employ a systematic and logical approach to preclinical evaluation. The protocols and strategies outlined in this guide provide a robust framework for characterizing the neuroprotective potential, mechanism of action, and in vivo efficacy of these next-generation molecules, moving the field closer to clinically effective treatments.

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Method

Application Notes and Protocols for N-(3-acetylphenyl)nicotinamide in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals Introduction N-(3-acetylphenyl)nicotinamide is a novel synthetic molecule belonging to the N-aryl nicotinamide class of compounds. While research on this sp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-acetylphenyl)nicotinamide is a novel synthetic molecule belonging to the N-aryl nicotinamide class of compounds. While research on this specific molecule is nascent, the broader class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis in various cancer cell lines.[1] This document provides a comprehensive guide to the potential application of N-(3-acetylphenyl)nicotinamide in cancer research, drawing upon the established mechanisms of action of structurally similar compounds. The protocols detailed herein are designed to enable researchers to investigate its efficacy and elucidate its molecular mechanism.

The core structure, featuring a nicotinamide moiety linked to an acetylphenyl group, suggests potential interactions with key cellular pathways implicated in cancer progression. Nicotinamide itself, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways.[2] Derivatives of nicotinamide have shown promise in cancer therapy by targeting these and other pathways.[3][4]

Hypothesized Mechanism of Action

Based on studies of related N-phenyl nicotinamides, the primary hypothesized mechanism of action for N-(3-acetylphenyl)nicotinamide is the inhibition of microtubule polymerization .[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

This proposed mechanism is outlined in the following signaling pathway diagram:

G cluster_0 Cellular Effects of N-(3-acetylphenyl)nicotinamide Compound N-(3-acetylphenyl)nicotinamide Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization (Disrupted) Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Caspase_Activation Caspase Cascade Activation G2M_Arrest->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothesized signaling pathway for N-(3-acetylphenyl)nicotinamide.

Data Summary: Efficacy of Related N-Aryl Nicotinamides

The following table summarizes the reported efficacy of structurally related N-phenyl nicotinamides in various cancer cell lines. These values can serve as a benchmark for initial dose-response studies with N-(3-acetylphenyl)nicotinamide.

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47DCaspase Activation0.082[1]
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47DGrowth Inhibition0.21[1]
Nicotinamide Derivative (N4)MCF-7Cytotoxicity12.1
Nicotinamide Derivative (8)HCT-116Anti-proliferative5.4[4]
Nicotinamide Derivative (8)HepG2Anti-proliferative7.1[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of N-(3-acetylphenyl)nicotinamide on cancer cells.

G cluster_1 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with Serial Dilutions of N-(3-acetylphenyl)nicotinamide Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate GI50/IC50 Values Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., T47D, MCF-7, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • N-(3-acetylphenyl)nicotinamide stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N-(3-acetylphenyl)nicotinamide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the GI50 or IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by N-(3-acetylphenyl)nicotinamide using flow cytometry.

G cluster_2 Apoptosis Assay Workflow Seed Seed Cells in 6-well Plate Treat Treat with N-(3-acetylphenyl)nicotinamide (e.g., IC50 concentration) Seed->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest Cells (including supernatant) Incubate->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Resuspend in Binding Buffer and Stain with Annexin V-FITC & PI Wash->Stain Incubate_Dark Incubate for 15 min in Dark Stain->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM

Caption: Workflow for apoptosis detection by flow cytometry.

Materials:

  • 6-well plates

  • N-(3-acetylphenyl)nicotinamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N-(3-acetylphenyl)nicotinamide at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blot for Cell Cycle and Apoptosis Markers

This protocol is to investigate the effect of N-(3-acetylphenyl)nicotinamide on proteins involved in cell cycle regulation (e.g., Cyclin B1, p-Histone H3) and apoptosis (e.g., Cleaved Caspase-3, PARP).

G cluster_3 Western Blot Workflow Treat_Cells Treat Cells with Compound Lyse_Cells Lyse Cells & Extract Proteins Treat_Cells->Lyse_Cells Quantify Quantify Protein (BCA Assay) Lyse_Cells->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% Milk) Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescent Substrate Secondary_Ab->Detect Image Image the Blot Detect->Image

Caption: General workflow for Western blot analysis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with N-(3-acetylphenyl)nicotinamide for the desired time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

References

  • Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 2(1), 213-231. [Link]

  • Gui, Y., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9335-9350. [Link]

  • Travelli, C., et al. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Molecules, 26(16), 4949. [Link]

  • Ye, Q., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(24), 5248-5256. [Link]

  • JAMA Network. (2025). Nicotinamide for Skin Cancer Chemoprevention. YouTube. [Link] (Note: A representative, non-active link is used as the original may change.)

  • Pelliccia, F., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Medicina, 59(12), 2185. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(10), 4079. [Link]

  • Horsman, M. R., et al. (1995). The ability of nicotinamide to inhibit the growth of a C3H mouse mammary carcinoma. Acta Oncologica, 34(3), 443-446. [Link]

  • Li, T., et al. (2024). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. International Journal of Molecular Sciences, 25(3), 1801. [Link]

  • O'Reilly, S., et al. (2007). Nicotinamide induces apoptosis and reduces collagen I and pro-inflammatory cytokines expression in rat hepatic stellate cells. Scandinavian Journal of Gastroenterology, 42(5), 623-630. [Link]

  • Yilmaz, I., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 223-234. [Link]

  • Zhang, Z. Y., et al. (2025). Decrease of NAD+ inhibits the apoptosis of OLP T cells via inducing mitochondrial fission. Journal of Inflammation Research, 18, 1-15. [Link]

  • Neophytou, C. M., et al. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(21), 5493. [Link]

  • Kim, H. J., et al. (2011). Nicotinamide inhibits alkylating agent-induced apoptotic neurodegeneration in the developing rat brain. PLoS One, 6(11), e27093. [Link]

  • Neophytou, C. M., et al. (2025). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 17(20), 1-20. [Link] (Note: A representative, non-active link is used as the original may change.)

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 1-15. [Link] (Note: A representative, non-active link is used as the original may change.)

  • El-Damasy, D. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-acetylphenyl)nicotinamide Synthesis

Welcome to the dedicated technical support guide for the synthesis of N-(3-acetylphenyl)nicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-acetylphenyl)nicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we have compiled this guide based on established protocols and field-tested insights to help you maximize your yield and purity.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Reaction Initiation and Monitoring

Question 1: My TLC analysis shows no product formation, only starting materials, even after several hours. What are the likely causes?

Answer: This is a common issue that typically points to a problem with the activation of the carboxylic acid (nicotinic acid). The formation of the amide bond between nicotinic acid and 3-aminoacetophenone is not spontaneous and requires a coupling agent to activate the carboxyl group.

Here's a systematic troubleshooting approach:

  • Check the Coupling Agent:

    • Activity: Many common coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are moisture-sensitive. Ensure that your coupling agent is fresh and has been stored under anhydrous conditions.

    • Stoichiometry: A molar excess of the coupling agent (typically 1.1 to 1.5 equivalents relative to the nicotinic acid) is often required to drive the reaction to completion.

  • Solvent Purity:

    • The presence of water in your solvent can hydrolyze the activated nicotinic acid intermediate, preventing it from reacting with the amine. Ensure you are using a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reaction Temperature:

    • While many amide coupling reactions proceed at room temperature, some systems may require gentle heating (e.g., 40-50 °C) to overcome a high activation energy barrier. Conversely, if side reactions are a concern, cooling the reaction to 0 °C before adding the coupling agent can be beneficial.

Question 2: My reaction is sluggish, and the TLC shows a mixture of starting materials and product even after an extended period. How can I improve the reaction rate?

Answer: A sluggish reaction can be accelerated by addressing several factors:

  • Catalyst Addition: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate with the activated nicotinic acid. Use a catalytic amount, typically 0.1 to 0.2 equivalents.

  • Reagent Concentration: Increasing the concentration of the reactants can also speed up the reaction, as it increases the frequency of molecular collisions. However, be mindful of solubility limits.

  • Choice of Coupling Agent: Some coupling agents are more reactive than others. For instance, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more potent than carbodiimides like DCC or EDC and can be used to accelerate slow reactions.

Section 2: Side Products and Purification

Question 3: I have a significant amount of a white precipitate in my reaction mixture when using DCC. What is it, and how do I remove it?

Answer: The white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions. DCU is notoriously insoluble in many organic solvents, which simplifies its removal.

Removal of DCU:

  • Filtration: The most straightforward method is to filter the reaction mixture through a sintered glass funnel or a pad of celite.

  • Solvent Choice: If the product is soluble in a solvent in which DCU is not (e.g., diethyl ether), you can perform a solvent wash to remove the DCU.

To minimize the formation of DCU-related byproducts, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.

Question 4: My purified product shows an extra peak in the NMR spectrum that I can't identify. What could it be?

Answer: An unidentified peak could be a number of things, but a common culprit in amide synthesis is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid intermediate reacts with another molecule of the coupling agent instead of the desired amine.

Troubleshooting N-acylurea formation:

  • Order of Addition: Add the coupling agent to a solution of the carboxylic acid and catalyst (if used) first, allow it to activate for a few minutes, and then add the amine. This can minimize the side reaction.

  • Temperature Control: Keeping the reaction temperature low (0 °C) during the addition of the coupling agent can also suppress the formation of this byproduct.

Below is a diagram illustrating the general workflow for troubleshooting common synthesis issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps No Product No Product Check Coupling Agent Check Coupling Agent No Product->Check Coupling Agent Verify Solvent Purity Verify Solvent Purity No Product->Verify Solvent Purity Sluggish Reaction Sluggish Reaction Optimize Temperature Optimize Temperature Sluggish Reaction->Optimize Temperature Add Catalyst (DMAP) Add Catalyst (DMAP) Sluggish Reaction->Add Catalyst (DMAP) Increase Concentration Increase Concentration Sluggish Reaction->Increase Concentration Change Coupling Agent Change Coupling Agent Sluggish Reaction->Change Coupling Agent Byproduct Formation Byproduct Formation Filter DCU Filter DCU Byproduct Formation->Filter DCU Aqueous Workup (EDC) Aqueous Workup (EDC) Byproduct Formation->Aqueous Workup (EDC) Optimize Reagent Addition Optimize Reagent Addition Byproduct Formation->Optimize Reagent Addition

Caption: Troubleshooting workflow for N-(3-acetylphenyl)nicotinamide synthesis.

Section 3: Yield Optimization

Question 5: My yield is consistently low, even when the reaction goes to completion. How can I improve it?

Answer: Low yield despite complete conversion often points to issues during the workup and purification steps.

  • Aqueous Workup:

    • During the aqueous wash, ensure the pH of the aqueous layer is controlled. An acidic wash (e.g., with dilute HCl) will remove any unreacted 3-aminoacetophenone, while a basic wash (e.g., with saturated sodium bicarbonate) will remove unreacted nicotinic acid.

    • Be aware that your product may have some solubility in the aqueous layer, especially if the pH is too high or too low. Minimize the volume of the aqueous washes.

  • Purification:

    • Column Chromatography: This is the most common method for purifying N-(3-acetylphenyl)nicotinamide. The choice of solvent system is critical. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a high-purity final product with improved yield compared to chromatography. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

The following table summarizes key parameters for optimizing the synthesis:

ParameterRecommendationRationale
Coupling Agent EDC or HATUEDC offers a water-soluble urea byproduct, simplifying workup. HATU provides higher reactivity for difficult couplings.
Solvent Anhydrous DCM or DMFAprotic and can dissolve both reactants and intermediates.
Catalyst 0.1-0.2 eq. DMAPAccelerates the reaction by acting as an acyl transfer catalyst.
Temperature 0 °C to room temperatureLower temperatures can minimize side reactions.
Workup Acid/base washesTo remove unreacted starting materials.
Purification Column chromatography or recrystallizationTo isolate the pure product.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis of N-(3-acetylphenyl)nicotinamide.

Materials:

  • Nicotinic acid

  • 3-Aminoacetophenone

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a solution of nicotinic acid (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM, add EDC (1.2 eq.) at 0 °C.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add a solution of 3-aminoacetophenone (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

The reaction mechanism is depicted in the following diagram:

G Nicotinic Acid Nicotinic Acid Activated Ester Activated Ester Nicotinic Acid->Activated Ester + EDC N-(3-acetylphenyl)nicotinamide N-(3-acetylphenyl)nicotinamide Activated Ester->N-(3-acetylphenyl)nicotinamide + 3-Aminoacetophenone Side Products Side Products Activated Ester->Side Products (hydrolysis, N-acylurea)

Caption: Simplified reaction pathway for amide bond formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(3-acetylphenyl)nicotinamide

Welcome to the technical support center for N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. As N-(3-acetylphenyl)nicotinamide is a hydrophobic molecule, achieving and maintaining its solubility in aqueous solutions for biological assays can be a significant challenge. This resource offers a combination of theoretical explanations and practical, step-by-step protocols to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve N-(3-acetylphenyl)nicotinamide directly in my aqueous buffer (e.g., PBS) for an in vitro assay, but it is not dissolving. Why is this happening?

A1: N-(3-acetylphenyl)nicotinamide has a molecular structure that confers poor water solubility. The presence of two aromatic rings (the phenyl and pyridine rings) and the acetyl group makes the molecule largely hydrophobic. While the nicotinamide portion of the molecule contains polar groups capable of hydrogen bonding, the bulky, non-polar acetylphenyl group dominates, leading to low aqueous solubility. Direct dissolution in aqueous buffers is therefore not recommended. A common strategy for such compounds is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous medium.

Q2: What are the recommended organic solvents for preparing a stock solution of N-(3-acetylphenyl)nicotinamide?

A2: The choice of organic solvent is critical and depends on the requirements of your downstream application, particularly its tolerance for the solvent. For most cell-based assays, dimethyl sulfoxide (DMSO) is the preferred solvent due to its powerful solubilizing capacity and relatively low toxicity at low concentrations (typically <0.5% v/v). Other potential solvents include ethanol and dimethylformamide (DMF).[1]

Solvent Typical Starting Concentration for Stock Considerations
DMSO 10-50 mMWidely used for in vitro assays; can have biological effects at higher concentrations.
Ethanol 1-10 mMGenerally less toxic than DMSO but also a less potent solvent for this compound.
DMF 10-50 mMA strong solvent, but generally more toxic than DMSO and should be used with caution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out a precise amount of N-(3-acetylphenyl)nicotinamide. For a 10 mM stock, you would need 2.42 mg for 1 mL of DMSO.

  • Add the appropriate volume of high-purity, anhydrous DMSO.

  • Vortex or sonicate gently at room temperature until the compound is fully dissolved. Ensure there are no visible particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: After diluting my DMSO stock solution into my cell culture medium, I observe precipitation. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The precipitation occurs because the compound is no longer soluble once the percentage of the organic solvent is significantly reduced. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward approach is to test lower final concentrations of the compound in your assay.

  • Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration in your medium, but be sure to run a vehicle control to ensure the solvent itself is not affecting your experimental results. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[2] A typical starting concentration would be 0.01-0.1% (w/v) in your final assay medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This workflow provides a step-by-step process for identifying the optimal solubilization strategy for N-(3-acetylphenyl)nicotinamide in your specific application.

solubilization_workflow start Start: Need to solubilize N-(3-acetylphenyl)nicotinamide stock_prep Prepare a concentrated stock solution in 100% DMSO (e.g., 20 mM) start->stock_prep dilution Dilute stock into aqueous buffer/medium to final desired concentration stock_prep->dilution observe Observe for precipitation dilution->observe success Success: Compound is soluble. Proceed with experiment. observe->success No precipitate Precipitation observed observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot lower_conc Lower the final concentration troubleshoot->lower_conc cosolvent Use a co-solvent system (e.g., with PEG 400 or ethanol) troubleshoot->cosolvent cyclodextrin Use cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin solid_dispersion Advanced: Prepare a solid dispersion (for formulation development) troubleshoot->solid_dispersion

Caption: A decision-making workflow for solubilizing N-(3-acetylphenyl)nicotinamide.

Guide 2: Utilizing pH Modification

The nicotinamide moiety contains a pyridine ring, which is weakly basic. The pKa of the conjugate acid of nicotinamide is approximately 3.35.[6] This means that at pH values below 3.35, the pyridine nitrogen will be protonated, leading to a positive charge and potentially increased aqueous solubility.

Applicability: This method is most suitable for in vitro biochemical assays that can be performed at acidic pH. It is generally not suitable for cell-based assays where the physiological pH must be maintained.

Protocol for pH-dependent Solubility Testing:

  • Prepare a series of buffers with pH values ranging from 2.0 to 7.4.

  • Add a small, consistent amount of solid N-(3-acetylphenyl)nicotinamide to each buffer.

  • Agitate the samples for a set period (e.g., 2 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

This will allow you to determine the pH at which the solubility is maximized.

Guide 3: Employing Co-solvents for Improved Aqueous Solubility

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[7][8][9]

Commonly Used Co-solvents in Pharmaceutical Formulations: [2]

Co-solvent Mechanism of Action Typical Concentration Range in Final Solution
Polyethylene Glycol 400 (PEG 400) Reduces solvent polarity.1-20%
Propylene Glycol (PG) Reduces solvent polarity.1-20%
Ethanol Reduces solvent polarity.1-10%

Protocol for Preparing a Formulation with a Co-solvent:

  • Prepare a concentrated stock solution of N-(3-acetylphenyl)nicotinamide in your chosen co-solvent (e.g., 20 mg/mL in PEG 400).

  • In a separate tube, prepare your aqueous buffer.

  • Slowly add the co-solvent stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

Guide 4: Advanced Technique - Solid Dispersions

For more advanced applications, such as oral formulation development, creating a solid dispersion can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.[10][11][12] In this technique, the drug is dispersed at a molecular level in a solid hydrophilic carrier. When this solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances its dissolution.

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

Methods for Preparing Solid Dispersions:

  • Melting (Fusion) Method: The drug and carrier are heated until they melt, mixed, and then cooled rapidly.

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, and the solvent is then evaporated.

This is a complex technique that requires specialized equipment and expertise but can be highly effective for overcoming severe solubility limitations.[13][14]

Summary of Key Solubilization Strategies

summary_strategies main_topic Solubilization of N-(3-acetylphenyl)nicotinamide stock_sol 1. Prepare Organic Stock Solution (e.g., DMSO) main_topic->stock_sol ph_adjust 2. pH Adjustment (for acidic conditions) main_topic->ph_adjust cosolvents 3. Use Co-solvents (e.g., PEG 400, PG) main_topic->cosolvents surfactants 4. Add Surfactants (e.g., Tween® 80) main_topic->surfactants cyclodextrins 5. Cyclodextrin Complexation (e.g., HP-β-CD) main_topic->cyclodextrins solid_disp 6. Solid Dispersions (Advanced) main_topic->solid_disp

Caption: Overview of primary methods for enhancing solubility.

We hope this guide provides you with the necessary tools to overcome the solubility challenges associated with N-(3-acetylphenyl)nicotinamide. For further assistance, please do not hesitate to contact our technical support team.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link].

  • Organisation for Economic Co-operation and Development (2002). SIDS Initial Assessment Report for 3-Pyridinecarboxamide (nicotinamide). Retrieved from [Link].

  • Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link].

  • Prajapati, R., & Patel, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. [Link].

  • Fathi, F., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 687-696. [Link].

  • Maltsev, A. N., et al. (2018). Solubility of SO2 in aqueous solutions of amides at 303.15 K.
  • Jadhav, P., et al. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 65-73.
  • Aziz-ur-Rehman, et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Journal of the Chemical Society of Pakistan, 36(1), 135-141.
  • Deepshikha, S., Vaibhav, S., Ankit, K. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(10), 34-43.
  • Wikipedia contributors. (2023, November 28). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link].

  • Padro, D., et al. (2008). pH dependence of amide chemical shifts in natively disordered polypeptides detects medium-range interactions with ionizable residues. Biochemistry, 47(4), 1213-1222.
  • Sharma, D., & Saini, S. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. International Journal of Novel Research and Development, 8(2), a355-a364.
  • Gajera, B. Y., Shah, D. A., & Dave, R. H. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 097-111.
  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Solid Dispersions. Contract Pharma. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link].

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399.
  • Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
  • Al-Omar, M. A. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Saudi Pharmaceutical Journal, 14(3-4), 213-221.
  • Mogal, S. A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1574-1586.
  • McCausland, L. (2008). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Otago.
  • Sanong, S. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Slideshare. (2014). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Retrieved from [Link].

  • Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Retrieved from [Link].

  • Pharmaguideline. (2023). Solubility Enhancement Techniques. Retrieved from [Link].

  • StudySmarter. (2024). Solid Dispersions: Techniques & Formulation. Retrieved from [Link].

  • Li, J., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link].

  • Patel, D. R., et al. (2020). Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine.
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0.
  • Fakhraee, R., & Jouyban, A. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
  • Wölk, M., et al. (2020). The chemistry of the vitamin B3 metabolome. Essays in Biochemistry, 64(3), 483–496.
  • Sciencemadness Wiki. (2020). Nicotinamide. Retrieved from [Link].

  • Loba Chemie. (2022). NICOTINAMIDE For Biochemistry. Retrieved from [Link].

Sources

Troubleshooting

preventing degradation of N-(3-acetylphenyl)nicotinamide in solution

Answering the user's request.## Technical Support Center: A Guide to Preventing Degradation of N-(3-acetylphenyl)nicotinamide in Solution Welcome to the technical support center for N-(3-acetylphenyl)nicotinamide. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: A Guide to Preventing Degradation of N-(3-acetylphenyl)nicotinamide in Solution

Welcome to the technical support center for N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Ensuring the stability of N-(3-acetylphenyl)nicotinamide in solution is paramount for achieving reproducible and reliable results. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols based on established principles of small molecule chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of N-(3-acetylphenyl)nicotinamide.

Q1: What is the most common cause of N-(3-acetylphenyl)nicotinamide degradation in solution?

A1: The primary degradation pathway for N-(3-acetylphenyl)nicotinamide, like other aromatic amides, is hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into nicotinic acid (or its salt) and 3-aminoacetophenone. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. It is significantly accelerated under strongly acidic or basic conditions, particularly when combined with heat.[1][2][3]

Q2: What are the ideal storage conditions for a stock solution of N-(3-acetylphenyl)nicotinamide?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Solvent: Prepare initial high-concentration stock solutions in an anhydrous aprotic solvent like DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

  • Light: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.[4] Aromatic amides can be susceptible to photodegradation.[5][6]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Which aqueous buffers are best for preparing working solutions?

A3: The choice of buffer is critical. While the amide bond in the related compound, nicotinamide, is quite stable in water under neutral environmental conditions,[7] experimental conditions can be more demanding.

  • pH: Aim for a buffer system that maintains a pH between 6.0 and 7.5. Avoid strongly acidic or alkaline buffers.

  • Buffer Type: Studies on the stability of nicotinamide cofactors have shown that some buffers can influence degradation rates. For example, Tris buffers have been shown to be more favorable for the long-term stability of similar compounds compared to phosphate buffers.[8][9] It is advisable to test the stability of N-(3-acetylphenyl)nicotinamide in your specific buffer system if the experiment is long-running.

Q4: How can I visually or analytically detect if my compound has degraded?

A4: Visual inspection is unreliable. The most definitive way to assess degradation is through analytical chemistry.

  • Analytical Method: The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. Degradation will typically appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants.

  • Forced Degradation: Performing a forced degradation study is the best way to proactively identify the analytical signatures (e.g., retention times) of potential degradation products.[10][11]

Part 2: Troubleshooting Guide for Stability Issues

This section provides a problem-solving framework for common experimental issues that may be rooted in compound instability.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent biological activity or analytical results between experiments. Degradation of Working Solution: The compound may be degrading in your aqueous experimental buffer over the course of the assay.Prepare fresh working solutions from a frozen stock immediately before each experiment. If the experiment runs for several hours or days, conduct a time-course stability study by analyzing samples of your working solution via HPLC at T=0 and at the end of the experiment to quantify any loss of the parent compound.
New, unidentified peaks appear in my HPLC chromatogram over time. Hydrolytic or Photolytic Degradation: The new peaks are likely the breakdown products. The most probable are nicotinic acid and 3-aminoacetophenone from hydrolysis.Confirm the identity of the new peaks by performing a forced degradation study (see Protocol 3.2). To prevent this, ensure solutions are protected from light[4] and buffered at an appropriate pH. Store all solutions properly when not in use.
The concentration of my stock solution has decreased upon re-analysis. Improper Storage or Handling: This could be due to repeated freeze-thaw cycles introducing moisture, long-term storage at an inappropriate temperature (e.g., 4°C instead of -20°C), or accidental exposure to high heat or strong light.Discard the questionable stock solution. Prepare a new stock solution following the best practices outlined in Protocol 3.1, paying close attention to aliquotting, using anhydrous solvent, and ensuring proper light protection and storage temperature.

Part 3: Understanding the Degradation Pathways

A fundamental understanding of the chemical reactions that cause degradation is key to preventing them.

Hydrolytic Degradation

Hydrolysis is the most significant threat to the stability of N-(3-acetylphenyl)nicotinamide in solution. The central amide bond is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.[2][3]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1]

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is typically a slower process than acid catalysis for amides unless significant heat is applied.[1][2]

cluster_main Hydrolytic Degradation of N-(3-acetylphenyl)nicotinamide cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_products Degradation Products parent N-(3-acetylphenyl)nicotinamide acid_reagents H+ / H2O (e.g., Dilute HCl) + Heat parent->acid_reagents base_reagents OH- / H2O (e.g., Dilute NaOH) + Heat parent->base_reagents product1 Nicotinic Acid acid_reagents->product1 product2 3-Aminoacetophenone acid_reagents->product2 base_reagents->product1 base_reagents->product2

Caption: Primary hydrolytic degradation pathways.

Photodegradation

Part 4: Experimental Protocols

These protocols provide a starting point for ensuring the integrity of your compound.

Protocol 4.1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your primary compound stock.

  • Weighing: Carefully weigh the N-(3-acetylphenyl)nicotinamide solid in a clean, dry vial.

  • Solvent Addition: Add a sufficient volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved using a vortex mixer if necessary.

  • Aliquotting: Immediately dispense the stock solution into single-use aliquots in amber glass or polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid reusing a thawed vial.

  • Inert Gas (Optional but Recommended): For maximum protection against oxidative degradation, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing.

  • Storage: Tightly seal the vials and store them in a freezer at ≤ -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it to prepare your fresh working solution. Discard any unused portion of the thawed aliquot.

Protocol 4.2: Forced Degradation Study Workflow

This study helps to understand degradation pathways and validates your analytical method's ability to separate degradants from the parent compound.[10]

cluster_conditions Stress Conditions start Prepare 5 Samples of N-(3-acetylphenyl)nicotinamide in Solution acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid Expose for set time (e.g., 24h) base Basic (e.g., 0.1 M NaOH, 60°C) start->base Expose for set time (e.g., 24h) oxid Oxidative (e.g., 3% H2O2, RT) start->oxid Expose for set time (e.g., 24h) therm Thermal (e.g., 80°C in dark) start->therm Expose for set time (e.g., 24h) photo Photolytic (UV Lamp, RT) start->photo Expose for set time (e.g., 24h) analyze Analyze All Samples + Control (T=0) via Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Data: - Identify degradant peaks - Confirm peak purity of parent - Calculate % degradation analyze->evaluate

Sources

Optimization

Technical Support Center: Crystallization of N-(3-acetylphenyl)nicotinamide

This guide provides in-depth troubleshooting strategies and foundational knowledge for the crystallization of N-(3-acetylphenyl)nicotinamide (CAS: 329222-95-9). Given the absence of specific crystallization literature fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and foundational knowledge for the crystallization of N-(3-acetylphenyl)nicotinamide (CAS: 329222-95-9). Given the absence of specific crystallization literature for this exact molecule[1], this document synthesizes field-proven methodologies for aromatic amides and leverages data from its constituent moieties, nicotinamide and acetylphenyl groups, to provide a robust framework for researchers.

Part 1: Foundational Knowledge & Initial Strategy

Successful crystallization is not a matter of chance; it is a controlled thermodynamic process. Understanding the molecule's inherent properties and the principles of solvent selection is the first and most critical step.

Q1: What are the key physicochemical properties of N-(3-acetylphenyl)nicotinamide that influence crystallization?

N-(3-acetylphenyl)nicotinamide is a moderately complex organic molecule with distinct structural features that dictate its behavior in solution.

  • Molecular Structure: The molecule consists of a pyridine ring (from nicotinamide) and an acetyl-substituted benzene ring, linked by an amide bond.

  • Polarity and Hydrogen Bonding: The presence of the amide (-CONH-) group and the acetyl (-COCH₃) group's carbonyl oxygen allows for strong hydrogen bonding. This makes the molecule relatively polar. The amide group, in particular, is known to be a strong driver for self-assembly into a crystal lattice[2].

  • Rigidity and Planarity: The aromatic rings provide significant rigidity to the structure, a feature that generally favors crystallization over forming amorphous solids or oils[3].

  • Polymorphism: The nicotinamide moiety is known to be highly polymorphic, meaning it can crystallize into multiple different stable solid-state forms[4][5]. It is plausible that N-(3-acetylphenyl)nicotinamide could also exhibit polymorphism, where different solvents or cooling rates might yield different crystal forms[6].

Q2: How should I select an optimal solvent or solvent system?

Solvent selection is the most critical variable in crystallization[7]. The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at a high temperature but poorly at a low temperature[8].

Single-Solvent Approach: Screening individual solvents is the best starting point. Based on the molecule's structure, polar to moderately polar solvents are recommended. Recrystallization is a common and effective purification method for amides, with solvents like ethanol, acetone, and acetonitrile often giving good results[9].

Two-Solvent (Anti-Solvent) Approach: This technique is employed when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes saturated and crystals begin to form[10]. A common and effective pair for amides is ethanol (good solvent) and water (anti-solvent)[11].

Data-Driven Solvent Selection: The following table summarizes key properties of candidate solvents suitable for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.5A good starting point for amides; forms a viable anti-solvent system with water[9][11].
Acetonitrile81.637.5Often yields high-quality crystals for amides; less viscous than alcohols[9][12].
Isopropanol82.618.3Similar to ethanol but less polar; can offer a different solubility profile.
Ethyl Acetate77.16.0A less polar option; may be a good anti-solvent or primary solvent if polarity is lower than expected.
Toluene110.62.4A non-polar option. Unlikely to be a primary solvent but could be useful as an anti-solvent in specific systems.
Water100.080.1The nicotinamide moiety suggests some water solubility[13]. Most likely to be used as an anti-solvent.

Part 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent challenges encountered during crystallization experiments in a direct question-and-answer format.

Q3: I've cooled my solution, but no crystals have formed. What are the next steps?

Immediate Actions:

  • Induce Nucleation by Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystal formation to begin[17][18].

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation barrier[17][19].

  • The "Dip-Rod" Method: Dip a glass stirring rod into the solution, remove it, and allow the solvent to quickly evaporate off the rod, leaving a thin film of microcrystals. Re-inserting this rod into the solution introduces a high density of seed crystals[17][18].

  • Drastic Cooling: Place the flask in a lower-temperature bath (e.g., an ice-salt bath at -10 °C) to significantly decrease solubility and force crystallization[17].

If Nucleation Still Fails (Systemic Problem): The issue is likely excessive solvent, meaning the solution is not saturated even at low temperatures[19].

  • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume) to increase the compound's concentration. Allow the concentrated solution to cool again[18][19].

Visual Workflow: Troubleshooting Failure to Crystallize```dot

G start Solution Cooled, No Crystals scratch Scratch flask with glass rod start->scratch seed Add a seed crystal scratch->seed dip_rod Use dip-rod method seed->dip_rod result1 Crystals Form? dip_rod->result1 success Success! Allow slow growth. result1->success Yes systemic_issue Systemic Issue Suspected: Solution is likely unsaturated result1->systemic_issue No reduce_volume Gently boil off 25-50% of solvent systemic_issue->reduce_volume re_cool Allow solution to cool again reduce_volume->re_cool result2 Crystals Form? re_cool->result2 result2->success Yes re_evaluate Failure. Re-evaluate solvent choice. Consider anti-solvent method. result2->re_evaluate No

Caption: Decision tree for resolving "oiling out".

Q5: Crystals formed, but the yield is very low. How can I improve it?

A low yield typically means a significant portion of your compound remains dissolved in the mother liquor.[19]

  • Check for Excessive Solvent: This is the most common cause. Before filtering, dip a glass rod in the mother liquor and let the solvent evaporate. A large amount of solid residue indicates that much of your compound is still in solution.[19]

    • Recovery: Combine the mother liquor and washes, reduce the volume by boiling, and cool again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[19]

  • Ensure Complete Cooling: Make sure you have allowed the solution sufficient time at a low temperature (e.g., in an ice bath) to maximize precipitation.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will redissolve some of your product.

Q6: The entire sample solidified instantly into a fine powder. Is this a problem?

Yes, this is known as "crashing out." It is caused by extremely rapid crystallization due to a solution that is too concentrated or is cooled too quickly.[19] While you have recovered your solid, this process traps impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[19]

  • Solution: The product must be re-crystallized. Re-heat the entire mixture, add a bit more solvent to make the solution slightly more dilute, and ensure the subsequent cooling process is slow and gradual to allow for the formation of larger, purer crystals.[19]

Part 3: Standard Operating Protocols

These protocols provide a validated, step-by-step workflow for the crystallization of N-(3-acetylphenyl)nicotinamide.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent required.[8]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely before determining the melting point and yield.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Crystal Growth & Isolation: Follow steps 3-7 from the Single-Solvent Protocol above.

References

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]

  • ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. [Link]

  • National Institutes of Health (NIH). (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • National Institutes of Health (NIH). (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Alberta Libraries. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]

  • Quora. (2017). What should I do if crystallisation does not occur?[Link]

  • Kennesaw State University. (n.d.). Recrystallization1. [Link]

  • Römpp Online. (n.d.). Nicotinamide. [Link]

  • Science Notes. (2013). Solutions to Common Crystal Growing Problems. [Link]

  • ResearchGate. (2015). How can one prevent the formation of dendritic crystals (organic compound)?[Link]

  • ResearchGate. (2012). Why I am not getting crystals?[Link]

  • Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • ACS Publications. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. [Link]

  • PubChemLite. (2025). N-(3-acetylphenyl)nicotinamide (C14H12N2O2). [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. [Link]

  • OECD Existing Chemicals Database. (2002). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

  • National Institutes of Health (NIH). (n.d.). Nicotinamide. [Link]

  • MDPI. (n.d.). Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. [Link]

  • ResearchGate. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. [Link]

  • PubMed. (n.d.). Theophylline-nicotinamide cocrystal formation in physical mixture during storage. [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. [Link]

Sources

Troubleshooting

addressing off-target effects of N-(3-acetylphenyl)nicotinamide

Technical Support Center: N-(3-acetylphenyl)nicotinamide Last Updated: 2026-01-21 Welcome to the technical support guide for N-(3-acetylphenyl)nicotinamide. This document provides in-depth troubleshooting advice, frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-acetylphenyl)nicotinamide

Last Updated: 2026-01-21

Welcome to the technical support guide for N-(3-acetylphenyl)nicotinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for utilizing this compound in your research. Given the limited direct literature on N-(3-acetylphenyl)nicotinamide, this guide draws upon established principles of small molecule inhibitor use, with a focus on the nicotinamide moiety's known biological activities.

Part 1: Understanding N-(3-acetylphenyl)nicotinamide

N-(3-acetylphenyl)nicotinamide is a compound containing a nicotinamide core.[1][2] Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4] NAD+ is a critical player in cellular metabolism, DNA repair, and various signaling pathways.[3] The nicotinamide moiety is known to inhibit sirtuins (SIRT1 and SIRT2) and poly(ADP-ribose) polymerases (PARPs).[5][6]

Off-target effects are a significant concern with any small molecule inhibitor and can lead to misinterpretation of experimental results.[7] It is crucial to perform rigorous control experiments to validate that the observed phenotype is a direct result of the intended target's inhibition.

Part 2: Troubleshooting Guide

This section addresses common issues encountered when working with N-(3-acetylphenyl)nicotinamide and similar small molecule inhibitors.

Problem Potential Cause(s) Troubleshooting Steps
High Variability in Assay Results (e.g., IC50 values) 1. Compound Instability: Degradation due to improper storage or repeated freeze-thaw cycles. 2. Cellular State: Variations in cell density, passage number, or metabolic state. 3. Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations.1. Compound Handling: Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if photosensitive. Prepare fresh dilutions for each experiment.[8] 2. Cell Culture Consistency: Maintain a strict cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density.[8] 3. Assay Standardization: Optimize and standardize all assay parameters. Include positive and negative controls in every experiment.
Unexpected or Off-Target Phenotypes 1. Inhibition of Unintended Targets: The compound may be interacting with other proteins, such as kinases or other NAD+-dependent enzymes.[9] 2. Compound Cytotoxicity: At higher concentrations, the compound may induce cell stress or death through non-specific mechanisms.[10] 3. Metabolite Effects: Cellular metabolism of the compound could produce active metabolites with different target profiles.1. Dose-Response Curve: Perform a comprehensive dose-response analysis to identify a specific concentration range for the desired effect. Use the lowest effective concentration to minimize off-target binding.[10] 2. Orthogonal Validation: Use a secondary, structurally unrelated inhibitor for the same target to confirm the phenotype. RNAi or CRISPR-Cas9 mediated knockdown of the target gene can also validate the on-target effect.[10] 3. Control Compound: If available, use an inactive structural analog of N-(3-acetylphenyl)nicotinamide as a negative control.[10]
Lack of Expected On-Target Effect 1. Insufficient Compound Concentration: The concentration used may be too low to effectively inhibit the target in a cellular context. 2. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 3. Target Not Expressed or Active: The target protein may not be present or functionally active in the chosen cell line or experimental model.1. Concentration Optimization: Titrate the compound concentration over a wider range. IC50 values from biochemical assays may not directly translate to cellular assays.[10] 2. Permeability Assessment: If possible, use analytical methods (e.g., LC-MS/MS) to measure intracellular compound concentration. 3. Target Expression Analysis: Confirm target protein expression and activity in your experimental system using methods like Western blotting or functional assays.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the potential off-targets of a nicotinamide-containing compound?

A1: Nicotinamide itself is known to inhibit sirtuins (e.g., SIRT1 with an IC50 of 50-180 µM and SIRT2 with an IC50 of 2 µM) and PARP enzymes.[5][6] These enzymes play crucial roles in gene silencing, DNA repair, and inflammation.[3][5] Therefore, it is plausible that N-(3-acetylphenyl)nicotinamide could exhibit off-target effects on these enzyme families.

Q2: How can I experimentally validate the on-target and off-target effects of N-(3-acetylphenyl)nicotinamide?

A2: A multi-pronged approach is recommended:

  • Biochemical Assays: Test the compound's activity against a panel of purified enzymes, such as sirtuins, PARPs, and a broad range of kinases, to determine its selectivity profile.[11]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.

  • Target Knockdown/Knockout: As mentioned in the troubleshooting guide, using RNAi or CRISPR-Cas9 to eliminate the intended target should abolish the compound's effect if it is truly on-target.[12]

  • Chemoproteomics: Advanced mass spectrometry-based techniques can identify the direct binding partners of a compound in a cellular lysate.

Q3: What are appropriate positive and negative controls for experiments with N-(3-acetylphenyl)nicotinamide?

A3:

  • Positive Controls: Use a well-characterized inhibitor of your intended target to ensure your assay is performing as expected.[10] For potential off-targets, known inhibitors of sirtuins (e.g., EX-527) or PARPs (e.g., olaparib) can be used.

  • Negative Controls: The vehicle (e.g., DMSO) used to dissolve the compound should always be included as a control.[10] An ideal negative control would be a structurally similar but biologically inactive analog of N-(3-acetylphenyl)nicotinamide.[10]

Q4: What is the significance of the acetylphenyl group in N-(3-acetylphenyl)nicotinamide?

A4: While the nicotinamide moiety has known biological activities, the N-(3-acetylphenyl) group will significantly influence the compound's overall properties, including its potency, selectivity, and pharmacokinetic profile. This part of the molecule will dictate its specific interactions with the target protein's binding pocket and may contribute to interactions with off-target proteins.

Part 4: Experimental Protocols & Workflows

Protocol 1: General Guidelines for Handling and Use
  • Storage: Store the compound as a powder at -20°C for long-term stability.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

Workflow for Investigating Off-Target Effects

The following diagram illustrates a systematic workflow for identifying and validating potential off-target effects.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation A Initial Phenotypic Screening B Computational Prediction (e.g., Kinase Screening) A->B Identify Potential Off-Targets C Broad Biochemical Screening (e.g., Kinase Panel) A->C Identify Potential Off-Targets D Dose-Response Analysis C->D Prioritize Hits E Orthogonal Inhibitor Testing D->E Validate Target Engagement F Target Knockdown/Knockout (RNAi/CRISPR) D->F Validate Target Engagement G Cellular Thermal Shift Assay (CETSA) D->G Validate Target Engagement H Confirmed On-Target Effect E->H I Identified Off-Target Effect E->I F->H F->I G->H G->I

Caption: Workflow for identifying and validating off-target effects.

Part 5: Signaling Pathway Considerations

Given that nicotinamide is a precursor to NAD+, N-(3-acetylphenyl)nicotinamide could potentially influence numerous NAD+-dependent signaling pathways. The diagram below illustrates the central role of NAD+ and potential points of interference.

NAD_Signaling NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins Cofactor PARPs PARPs NAD->PARPs Cofactor Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Redox Reactions NAM Nicotinamide (Precursor) NAM->NAD Synthesis Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing DNA_Repair DNA Repair PARPs->DNA_Repair Compound N-(3-acetylphenyl)nicotinamide Compound->Sirtuins Potential Inhibition Compound->PARPs Potential Inhibition

Caption: Potential impact on NAD+-dependent signaling pathways.

References

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Target. (n.d.). Nicotinamide Capsules, Mitochondrial Energy and Potent Skin Supplement, Nature's Craft, 240ct. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]

  • Gore, G., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Expert Opinion on Drug Discovery, 16(10), 1147-1163. [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38. [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1599-1610. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • DermNet NZ. (n.d.). Nicotinamide. [Link]

  • Bohrium. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)nicotinamide. [Link]

  • Mali, S. M., & Wu, J. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Antibodies, 2(3), 488-506. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]

  • Chen, X., & Yang, G. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. International Journal of Molecular Sciences, 21(21), 7933. [Link]

  • XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Nicotinamide. [Link]

  • Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Cellular Immunology, 113(2), 414-422. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nicotinamide?[Link]

  • ACS Applied Bio Materials. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10. [Link]

  • Ladouceur, G., et al. (2022). Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. Journal of Cutaneous Medicine and Surgery, 26(3), 289-299. [Link]

  • Harris, I. S., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1603-1614. [Link]

  • Ladouceur, G., et al. (2022). Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. Journal of Cutaneous Medicine and Surgery, 26(3), 289-299. [Link]

  • Hülse, M., et al. (2022). Nicotinamide-N-methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. Clinical and Translational Medicine, 12(6), e883. [Link]

  • Boo, Y. C. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1338. [Link]

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Optimization

Technical Support Center: Refining Dosage and Administration of N-(3-acetylphenyl)nicotinamide

Welcome to the technical support center for N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the experimental challenges encountered when working with this novel compound. Given the limited specific literature on N-(3-acetylphenyl)nicotinamide, this resource leverages established principles of pharmaceutical formulation and extensive data on its parent molecule, nicotinamide, to offer a robust framework for your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and formulation of N-(3-acetylphenyl)nicotinamide, providing a foundational understanding for initiating your experiments.

Q1: What are the known physicochemical properties of N-(3-acetylphenyl)nicotinamide?

A1: N-(3-acetylphenyl)nicotinamide is a derivative of nicotinamide with the chemical formula C14H12N2O2 and a molecular weight of 240.26 g/mol .[1][2] While extensive experimental data is not yet available, its structure suggests it is likely a crystalline solid.[2][3] The addition of the acetylphenyl group to the nicotinamide backbone is predicted to increase its lipophilicity, likely resulting in poor aqueous solubility, a critical consideration for formulation development.[4][5]

Q2: How should I approach the initial solubility testing for this compound?

A2: A systematic solubility assessment is crucial. We recommend a tiered approach starting with common pharmaceutically acceptable solvents. Based on the properties of the parent compound, nicotinamide, which is soluble in water and organic solvents like DMSO and ethanol, a similar starting point is advised for N-(3-acetylphenyl)nicotinamide.[6][7] However, due to the likely increased lipophilicity, a broader range of organic solvents and lipid-based excipients should also be screened.

Data Presentation: Solubility of Nicotinamide (for reference)

SolventSolubilityReference
Water (PBS, pH 7.2)~10 mg/mL[6]
DMSO~15 mg/mL[6]
Ethanol~2.5 mg/mL[6]
Dimethylformamide (DMF)~15 mg/mL[6]

Q3: What is the likely mechanism of action of N-(3-acetylphenyl)nicotinamide?

A3: While the specific targets of N-(3-acetylphenyl)nicotinamide are yet to be fully elucidated, it is reasonable to hypothesize that it may share some mechanistic characteristics with its parent compound, nicotinamide. Nicotinamide is a precursor to the coenzymes NAD+ and NADP+, which are fundamental to cellular metabolism and energy production.[8] It also acts as an inhibitor of sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, inflammation, and cell survival.[7][9] It is plausible that N-(3-acetylphenyl)nicotinamide could modulate these or related pathways.

Mandatory Visualization: Proposed Signaling Pathway Involvement

Nicotinamide_MoA N-(3-acetylphenyl)nicotinamide N-(3-acetylphenyl)nicotinamide Cellular Uptake Cellular Uptake N-(3-acetylphenyl)nicotinamide->Cellular Uptake NAD+ Salvage Pathway NAD+ Salvage Pathway Cellular Uptake->NAD+ Salvage Pathway Potential Metabolism NAD+ NAD+ NAD+ Salvage Pathway->NAD+ Sirtuins Sirtuins NAD+->Sirtuins PARPs PARPs NAD+->PARPs Cellular Metabolism Cellular Metabolism Sirtuins->Cellular Metabolism Inflammation Inflammation Sirtuins->Inflammation DNA Repair DNA Repair PARPs->DNA Repair

Caption: Proposed metabolic and signaling pathways for N-(3-acetylphenyl)nicotinamide.

II. Troubleshooting Guides

This section provides step-by-step guidance for overcoming specific experimental hurdles you may encounter.

Troubleshooting Inconsistent In Vitro Results

Issue: High variability in cell-based assay results between experiments.

Potential Causes & Solutions:

  • Compound Precipitation: N-(3-acetylphenyl)nicotinamide may be precipitating in your aqueous culture medium.

    • Protocol: Visually inspect your treatment media for any signs of precipitation. If observed, consider preparing a higher concentration stock solution in DMSO and using a lower final concentration of DMSO in your culture medium (typically <0.5%).

  • Stock Solution Instability: The compound may be degrading in your stock solution.

    • Protocol: Prepare fresh stock solutions for each experiment. If long-term storage is necessary, aliquot and store at -80°C. Based on data for nicotinamide, aqueous solutions are not recommended for storage longer than one day.[6] For lyophilized powder, storage at -20°C is recommended for long-term stability.[7]

  • Interaction with Media Components: The compound may be binding to proteins or other components in your culture serum.

    • Protocol: Perform a dose-response curve in both serum-containing and serum-free media to assess any significant shifts in potency.

Troubleshooting Poor Oral Bioavailability in In Vivo Studies

Issue: Low or inconsistent plasma concentrations following oral administration.

Potential Causes & Solutions:

  • Poor Aqueous Solubility: This is a common challenge for many drug candidates and is likely for N-(3-acetylphenyl)nicotinamide.[5][10]

    • Protocol: Formulation Strategies for Poorly Soluble Compounds

      • Co-solvent Systems: Prepare a solution using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle (e.g., saline, PBS). Ensure the final concentration of the organic solvent is well-tolerated by the animal model.

      • Suspensions: If a solution is not feasible, a micronized suspension can be prepared. This involves dispersing the solid compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

      • Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending the compound in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[4][11]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Protocol: Conduct a preliminary pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.

Mandatory Visualization: Workflow for Formulation Selection

Formulation_Selection Start Start: Poorly Soluble Compound Solubility_Test Solubility Screening (Aqueous & Organic) Start->Solubility_Test Is_Soluble Soluble in Aqueous Co-solvent? Solubility_Test->Is_Soluble Co_solvent Use Co-solvent Formulation Is_Soluble->Co_solvent Yes Suspension Prepare Suspension Is_Soluble->Suspension No End Proceed to In Vivo Study Co_solvent->End Lipid_Formulation Consider Lipid-Based Formulation Suspension->Lipid_Formulation If Suspension Fails Suspension->End Lipid_Formulation->End

Caption: Decision workflow for selecting an appropriate in vivo formulation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: N-(3-acetylphenyl)nicotinamide (MW: 240.26 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes, and a calibrated analytical balance.

  • Procedure:

    • Weigh out 2.40 mg of N-(3-acetylphenyl)nicotinamide and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Oral Suspension (10 mg/kg dose in mice)
  • Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 solution in sterile water.

  • Dosing Calculation (for a 20g mouse):

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Total dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

    • Assuming a dosing volume of 10 mL/kg (0.2 mL for a 20g mouse), the required concentration is 1 mg/mL.

  • Suspension Preparation:

    • Weigh the required amount of N-(3-acetylphenyl)nicotinamide.

    • If necessary, micronize the compound using a mortar and pestle to reduce particle size.

    • In a sterile container, add a small amount of the vehicle to the compound to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • Maintain continuous stirring during administration to prevent settling.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Retrieved from

  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? Retrieved from

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. Retrieved from

  • Porter, C. J. H., et al. (2007). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from

  • Cayman Chemical. (2022, November 30). Nicotinamide Product Information. Retrieved from

  • PubChemLite. (n.d.). N-(3-acetylphenyl)nicotinamide (C14H12N2O2). Retrieved from

  • Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 213. Retrieved from

  • Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC. Retrieved from

  • Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. ResearchGate. Retrieved from

  • DermNet NZ. (n.d.). Nicotinamide. Retrieved from

  • Cell Signaling Technology. (n.d.). Nicotinamide. Retrieved from

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Retrieved from

  • Alahuhta, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). N-(3-Acetylphenyl)nicotinamide. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from

  • Sigma-Aldrich. (n.d.). N-(3-ACETYL-PHENYL)-NICOTINAMIDE. Retrieved from

  • Patsnap. (2024, July 17). What is the mechanism of Nicotinamide? Synapse. Retrieved from

Sources

Troubleshooting

minimizing toxicity of N-(3-acetylphenyl)nicotinamide in cell-based assays

Introduction: Navigating Compound-Induced Toxicity in Cell-Based Assays The successful application of novel small molecules, such as N-(3-acetylphenyl)nicotinamide, in cell-based assays is fundamental to modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Compound-Induced Toxicity in Cell-Based Assays

The successful application of novel small molecules, such as N-(3-acetylphenyl)nicotinamide, in cell-based assays is fundamental to modern drug discovery and biological research. A primary challenge in this process is distinguishing the desired biological effect from unintended cytotoxicity. This guide serves as a technical resource for researchers, providing structured troubleshooting advice and in-depth protocols to identify, minimize, and control for the toxicity of N-(3-acetylphenyl)nicotinamide in your cellular models. Our approach is grounded in establishing robust experimental design to ensure data integrity and reproducibility.

While N-(3-acetylphenyl)nicotinamide is a unique chemical entity, its core structure contains a nicotinamide moiety. Nicotinamide (also known as niacinamide) is a form of vitamin B3 that is generally considered to have low toxicity.[1][2] However, at high concentrations in vitro (typically above 20 mM), it can induce apoptosis.[3] High doses can also inhibit enzymes like poly(ADP-ribose) polymerases (PARPs) and alter cellular metabolism, which could contribute to off-target effects.[4][5] This guide will help you dissect whether observed toxicity is due to the intended mechanism of action, off-target effects, or experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: My cells show significant death even at low concentrations of N-(3-acetylphenyl)nicotinamide. What is the first thing I should check?

A: The first and most critical parameter to verify is the health of your vehicle control. Unintended toxicity is often introduced by the solvent (e.g., DMSO, ethanol) used to dissolve the compound, especially at concentrations exceeding the tolerance of your specific cell line.[6][7] Immediately perform a solvent toxicity titration to determine the no-observed-adverse-effect-level (NOAEL) for your cells.

Q2: How can I differentiate between true cytotoxicity and the compound interfering with my assay readout?

A: This is a crucial question, as many compounds can interfere with common assay chemistries. For example, compounds can directly reduce tetrazolium salts (e.g., MTT) or inhibit enzymes like Lactate Dehydrogenase (LDH), leading to false viability readings.[8][9] To test for this, run a cell-free control where you add N-(3-acetylphenyl)nicotinamide directly to the assay reagents in cell culture media. A change in signal in the absence of cells indicates direct compound interference.

Q3: What are the key differences between apoptosis and necrosis, and why does it matter for my compound?

A: Apoptosis is a programmed, controlled form of cell death involving specific signaling cascades, notably involving caspases.[10][11] Necrosis is an uncontrolled form of cell death resulting from acute cellular injury, leading to membrane rupture and inflammation. Differentiating between them is key to understanding the mechanism of toxicity. Apoptosis might suggest an on-target or specific off-target pathway activation, whereas necrosis at high concentrations might indicate general membrane disruption or another acute toxic effect.

Q4: My dose-response curve for N-(3-acetylphenyl)nicotinamide is not a classic sigmoidal shape. What could be the cause?

A: A non-sigmoidal curve can arise from several factors: compound precipitation at high concentrations, compound interference with the assay signal, or a complex biological response.[12] Ensure the compound is fully solubilized across your concentration range. If solubility is confirmed, consider that the compound may have multiple effects at different concentrations, such as switching from a cytostatic (growth-inhibiting) to a cytotoxic (cell-killing) effect.

Q5: What is the acceptable final concentration of DMSO in a cell-based assay?

A: While there is no universal value, a final DMSO concentration of ≤0.5% is widely considered safe for most cell lines.[7] However, some sensitive or primary cell lines may show stress responses at concentrations as low as 0.1%. It is imperative to determine the tolerance for your specific cell model empirically by running a vehicle dose-response curve.[6]

Troubleshooting Guides & In-Depth Protocols

This section provides systematic approaches to diagnose and resolve common issues encountered when working with N-(3-acetylphenyl)nicotinamide.

Problem 1: High Background Toxicity in Vehicle Control

Causality: The solvent used to dissolve N-(3-acetylphenyl)nicotinamide is often the primary culprit for baseline toxicity. Solvents like DMSO and ethanol can disrupt cell membranes and induce stress pathways, confounding the interpretation of your compound's specific effects.[6]

Solution Workflow:

A Start: High Vehicle Toxicity Observed B Protocol: Perform Vehicle Dose-Response Assay (e.g., 0.01% to 2.0% DMSO) A->B C Analyze Viability Data (e.g., CellTiter-Glo®) B->C D Is Viability >95% at desired concentration? C->D E Proceed with Experiments Use concentration at or below the determined NOAEL. D->E Yes F Option 1: Lower Solvent Conc. Requires higher stock conc. of N-(3-acetylphenyl)nicotinamide. D->F No G Option 2: Test Alternative Solvents (e.g., Ethanol, PEG400) Repeat vehicle dose-response. F->G H Option 3: Reformulate Consider aqueous formulations if possible. G->H

Caption: Workflow for diagnosing and mitigating solvent-induced toxicity.

Protocol 1.1: Determining Solvent No-Observed-Adverse-Effect-Level (NOAEL)

  • Cell Plating: Seed your cells in a 96-well plate at the density optimized for your standard assay duration and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a 2X concentration series of your vehicle (e.g., DMSO) in complete culture medium. A typical range would be from 4% down to 0.02%.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X solvent dilutions to the appropriate wells. This results in a final concentration range of 2% to 0.01%. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a sensitive viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®), to measure cell health.

  • Analysis: Plot viability (%) against solvent concentration. The NOAEL is the highest concentration that does not result in a statistically significant decrease in viability compared to the untreated control.

SolventTypical Max ConcentrationNotes
DMSO ≤ 0.5% [7]Can be toxic to sensitive cell lines even at 0.5%.
Ethanol ≤ 0.5% [6]Volatility can be an issue; ensure proper sealing of plates.
Methanol ≤ 0.1% Generally more toxic than DMSO or Ethanol.
PEG400 ≤ 1.0% Can be a good alternative for some compounds.
Problem 2: Differentiating On-Target vs. Off-Target Toxicity

Causality: Observed cell death may be a desired outcome if N-(3-acetylphenyl)nicotinamide is an anti-cancer agent, but it is an adverse effect if the goal is to modulate a non-lethal pathway. Distinguishing the mechanism of cell death (e.g., apoptosis, necrosis) and investigating general stress responses can clarify if the toxicity is specific or a result of general cellular distress.[13]

Solution Workflow:

A Start: N-(3-acetylphenyl)nicotinamide induces cell death B Protocol: Multiplex Viability and Cytotoxicity Assay (e.g., RealTime-Glo™ Annexin V) A->B C Is Apoptosis Detected (Annexin V signal)? B->C F Is Necrosis Detected (Cytotoxicity signal)? B->F D Indicates Programmed Cell Death. Investigate specific pathways. C->D Yes C->F No E Protocol: Measure Caspase-3/7 Activation D->E G Indicates Membrane Damage. Investigate general stress. F->G Yes H Protocol: Measure ROS Production (e.g., DCFDA assay) G->H

Caption: Decision tree for mechanistic toxicity investigation.

Protocol 2.1: Assessing Apoptosis via Caspase-3/7 Activation

Caspases are a family of proteases that are key mediators of apoptosis.[10][11] Caspase-3 and -7 are executioner caspases, and their activation is a hallmark of the apoptotic process.[14]

  • Setup: Plate and treat cells with a dose-response of N-(3-acetylphenyl)nicotinamide as you would for a standard viability assay. Include a positive control known to induce apoptosis (e.g., Staurosporine).

  • Reagent Addition: At the desired time point, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's protocol to allow for cell lysis and substrate cleavage.

  • Measurement: Read the luminescence on a plate reader.

  • Interpretation: A dose-dependent increase in luminescence indicates that N-(3-acetylphenyl)nicotinamide is inducing apoptosis through the activation of executioner caspases.

Protocol 2.2: Measuring Oxidative Stress

Many small molecules cause toxicity by inducing the production of reactive oxygen species (ROS), leading to cellular damage.[15]

  • Setup: Plate cells and allow them to adhere.

  • Dye Loading: Pre-load the cells with a ROS-sensitive fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) according to the manufacturer's protocol.

  • Treatment: Treat the cells with a dose-response of N-(3-acetylphenyl)nicotinamide. Include a positive control such as H₂O₂ or Menadione.[16]

  • Measurement: Read the fluorescence at appropriate excitation/emission wavelengths at multiple time points (e.g., 1, 4, and 24 hours) to capture both acute and chronic ROS production.

  • Interpretation: A dose-dependent increase in fluorescence indicates the compound is inducing oxidative stress, which can be a significant off-target toxicity mechanism.[15]

Appendix

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Understanding the core apoptosis pathways is crucial for interpreting your results. N-(3-acetylphenyl)nicotinamide could trigger either pathway depending on its specific molecular interactions.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFR Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation TNFR->DISC Casp8 Pro-Caspase-8 -> Active Caspase-8 DISC->Casp8 Casp37 Executioner Caspases (Caspase-3, -7) Casp8->Casp37 Stress Cellular Stress (e.g., ROS, DNA Damage) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 -> Active Caspase-9 Apoptosome->Casp9 Casp9->Casp37 Apoptosis Apoptosis (Cell Dismantling) Casp37->Apoptosis

Caption: Simplified overview of major caspase activation pathways in apoptosis.[14][17][18]

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  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. National Center for Biotechnology Information (NCBI). Available at: [Link]

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Optimization

Technical Support Center: Challenges in Scaling Up N-(3-acetylphenyl)nicotinamide Production

Welcome to the Technical Support Center for the synthesis and scale-up of N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis of N-(3-acetylphenyl)nicotinamide

N-(3-acetylphenyl)nicotinamide is an amide synthesized by coupling the pyridine-3-carbonyl moiety (from nicotinic acid) with the aromatic amine, 3'-aminoacetophenone. The most common and scalable synthetic route involves a two-step process: the activation of nicotinic acid to a more reactive species, typically the acyl chloride (nicotinoyl chloride), followed by its reaction with 3'-aminoacetophenone. This seemingly straightforward amidation reaction can present several challenges, particularly when transitioning from laboratory-scale to larger-scale production. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthesis and Potential Pitfalls

To better understand the process, let's visualize the synthetic pathway and common areas where issues can arise.

G cluster_0 Step 1: Activation of Nicotinic Acid cluster_1 Step 2: Amidation Reaction cluster_2 Potential Issues Nicotinic_Acid Nicotinic Acid Activating_Agent Activating Agent (e.g., SOCl₂, (COCl)₂) Nicotinic_Acid->Activating_Agent Nicotinoyl_Chloride Nicotinoyl Chloride Activating_Agent->Nicotinoyl_Chloride Product N-(3-acetylphenyl)nicotinamide Nicotinoyl_Chloride->Product Side_Reaction1 Hydrolysis of Nicotinoyl Chloride Nicotinoyl_Chloride->Side_Reaction1 Moisture present 3_Aminoacetophenone 3'-Aminoacetophenone 3_Aminoacetophenone->Product Side_Reaction2 Diacylation of 3'-Aminoacetophenone 3_Aminoacetophenone->Side_Reaction2 Excess Acyl Chloride Base Base (e.g., Pyridine, Et₃N) Base->Product HCl scavenger Purification_Challenge Removal of Unreacted Starting Materials & Byproducts Product->Purification_Challenge

Caption: Synthetic workflow for N-(3-acetylphenyl)nicotinamide and key challenge areas.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of N-(3-acetylphenyl)nicotinamide.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product, N-(3-acetylphenyl)nicotinamide. What could be the underlying causes?

Answer:

Low or no product formation in this amidation reaction can typically be traced back to a few critical factors:

  • Ineffective Activation of Nicotinic Acid: The conversion of nicotinic acid to a more reactive species is paramount. If using thionyl chloride (SOCl₂) or oxalyl chloride, ensure that the reagent is fresh and the reaction is performed under anhydrous conditions. The presence of moisture can quench the activating agent and hydrolyze the resulting nicotinoyl chloride back to nicotinic acid.

    • Self-Validation: Before proceeding to the amidation step, you can confirm the formation of nicotinoyl chloride. A simple method is to carefully quench a small aliquot of the reaction mixture with methanol and analyze the resulting methyl nicotinate by TLC or LC-MS.

  • Poor Quality of Starting Materials: Ensure the purity of both nicotinic acid and 3'-aminoacetophenone. Impurities in the amine can interfere with the reaction.

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate the unreacted 3'-aminoacetophenone, rendering it non-nucleophilic and halting the reaction.

    • Causality: The lone pair on the nitrogen of the amine is essential for the nucleophilic attack on the carbonyl carbon of the acyl chloride. Protonation of this nitrogen by HCl effectively removes this nucleophilicity.

  • Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to slow reaction kinetics.

Potential Cause Troubleshooting Step Rationale
Incomplete activation of nicotinic acidUse fresh thionyl chloride or oxalyl chloride. Ensure anhydrous conditions.Activating agents are sensitive to moisture.
Deactivated 3'-aminoacetophenoneUse a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine).The base neutralizes the HCl byproduct, preventing protonation of the amine.
Low reaction kineticsGently warm the reaction mixture or allow it to stir for a longer duration at room temperature.Increased temperature can overcome the activation energy barrier.
Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate, and the yield of the desired product is low after purification. What are the likely impurities and how can I minimize them?

Answer:

The formation of impurities is a common challenge. The most probable side products in this synthesis are:

  • Unreacted Starting Materials: Incomplete reaction will leave nicotinic acid (if the activation was incomplete or the acyl chloride hydrolyzed) and 3'-aminoacetophenone in your crude product.

  • Nicotinic Acid: This will be present if the nicotinoyl chloride is exposed to water during the workup or if the reaction environment is not sufficiently anhydrous.

  • Diacylation Product: Although less common with aromatic amines, it is possible for a second molecule of nicotinoyl chloride to react with the newly formed amide nitrogen, especially under harsh conditions or with a large excess of the acyl chloride.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3'-aminoacetophenone to ensure the complete consumption of the more valuable nicotinoyl chloride.

  • Slow Addition: Add the nicotinoyl chloride solution dropwise to the solution of 3'-aminoacetophenone and base at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.

  • Anhydrous Conditions: As mentioned previously, ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acyl chloride.

G Start Crude Product Analysis TLC_HPLC TLC/HPLC Analysis Start->TLC_HPLC Impurity_Detected Significant Impurities Detected? TLC_HPLC->Impurity_Detected Low_Rf_Spot Spot at baseline (TLC)? (Likely Nicotinic Acid) Impurity_Detected->Low_Rf_Spot Yes End Proceed with Optimized Protocol Impurity_Detected->End No High_Rf_Spot Spot with similar Rf to starting amine? Low_Rf_Spot->High_Rf_Spot No Solution1 Improve anhydrous conditions. Optimize workup to remove acidic impurities. Low_Rf_Spot->Solution1 Yes Other_Spots Other unidentified spots? High_Rf_Spot->Other_Spots No Solution2 Adjust stoichiometry. Optimize reaction time/temperature. High_Rf_Spot->Solution2 Yes Solution3 Consider diacylation or other side reactions. Characterize by LC-MS. Other_Spots->Solution3 Yes Other_Spots->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for impurity analysis in N-(3-acetylphenyl)nicotinamide synthesis.

Issue 3: Difficulties with Product Isolation and Purification

Question: I'm struggling to isolate a pure product. Recrystallization is giving low yields or an oily product. What are some effective purification strategies?

Answer:

Purification is a critical step, and challenges here can impact the final yield and purity.

  • Initial Workup: After the reaction is complete, a standard workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove any unreacted nicotinic acid. A subsequent wash with brine will help remove residual water.

  • Recrystallization: This is often the most effective method for purifying N-(3-acetylphenyl)nicotinamide. The choice of solvent is crucial.

    • Solvent Screening: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for amides include ethanol, isopropanol, ethyl acetate, and mixtures of these with non-solvents like hexanes or water.

    • Oiling Out: If your product "oils out" during recrystallization, it means it is coming out of solution above its melting point or as a supersaturated liquid. This can be addressed by using a larger volume of solvent, a different solvent system, or by cooling the solution more slowly with vigorous stirring.

  • Column Chromatography: If recrystallization proves ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of your crude product.

Purification Challenge Recommended Action Rationale
Low recovery from recrystallizationScreen a variety of solvents/solvent systems. Ensure complete dissolution at high temperature and slow cooling.Optimizing the solvent system is key to maximizing recovery.
Product "oiling out"Use a more dilute solution or a different solvent system. Cool slowly with good agitation.Prevents the product from precipitating as a liquid phase.
Persistent impurities after recrystallizationConsider a pre-purification step like an aqueous wash or a short silica plug. Alternatively, use column chromatography.Some impurities may have similar solubility profiles to the product.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate nicotinic acid for this synthesis?

A1: The formation of the acyl chloride is a common and effective method. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) or toluene.[1] Using a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.[1]

Q2: Are there alternative coupling agents I can use instead of forming the acyl chloride?

A2: Yes, a variety of peptide coupling reagents can be used to facilitate the amidation directly from the carboxylic acid. Examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[2] While often milder, these reagents can be more expensive, which is a consideration for large-scale synthesis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique. Use a mobile phase that gives good separation of your starting materials and product (e.g., a mixture of ethyl acetate and hexanes). The consumption of the starting materials and the appearance of a new spot corresponding to the product can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the key safety precautions for this synthesis?

A4: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The amidation reaction can be exothermic, so controlled addition of reagents is important, especially on a larger scale.

Q5: What are the main challenges when scaling up this reaction?

A5: The primary challenges in scaling up include:

  • Heat Management: The activation of nicotinic acid and the subsequent amidation are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety. This may require the use of jacketed reactors with cooling capabilities.

  • Mixing: Ensuring efficient mixing of the reactants is critical for consistent reaction progress and to avoid localized "hot spots."

  • Reagent Handling: Handling large quantities of hazardous materials like thionyl chloride requires specialized equipment and procedures.

  • Workup and Isolation: Handling large volumes of solvents for extraction and purification can be cumbersome. The efficiency of phase separations and filtration can decrease on a larger scale. Recrystallization may also require larger vessels and longer cooling times.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of Nicotinoyl Chloride

This protocol describes the activation of nicotinic acid using thionyl chloride.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1 equivalent).

  • Add anhydrous toluene or DCM to form a suspension.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting nicotinoyl chloride (often as its hydrochloride salt) can be used in the next step, sometimes without further purification.

Protocol 2: Synthesis of N-(3-acetylphenyl)nicotinamide

This protocol is based on general procedures for the synthesis of N-aryl amides from acyl chlorides.[3]

Materials:

  • Nicotinoyl chloride (from Protocol 1)

  • 3'-Aminoacetophenone

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3'-aminoacetophenone (1 equivalent) and anhydrous pyridine or triethylamine (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the crude nicotinoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM or THF and add it to a dropping funnel.

  • Add the nicotinoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

References

  • Bitterman, K.J. et al. (2002) Inhibition of Sir2 from Saccharomyces cerevisiae by nicotinamide. J Biol Chem, 277, 45099-107. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. Available at: [Link]

  • Nicotinamide | C6H6N2O | PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 3'-Aminoacetophenone | C8H9NO | PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Nicotinoyl chloride | C6H4ClNO | PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006). Archiv der Pharmazie. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. Available at: [Link]

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Troubleshooting

Technical Support Center: Method Refinement for N-(3-acetylphenyl)nicotinamide Purification

Welcome to the technical support center for the purification of N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3-acetylphenyl)nicotinamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis and purification of this compound. Here, we address common challenges and provide field-proven, step-by-step protocols to help you achieve high purity and yield. Our approach is grounded in the fundamental principles of organic chemistry to explain the causality behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter during the purification of N-(3-acetylphenyl)nicotinamide.

Q1: What are the most likely impurities in my crude N-(3-acetylphenyl)nicotinamide sample?

A1: The impurity profile is dictated by the synthetic route. Assuming a standard amidation reaction between a nicotinic acid derivative and 3-aminoacetophenone, the primary impurities include:

  • Unreacted Starting Materials: Nicotinic acid and 3-aminoacetophenone.

  • Coupling Reagent Byproducts: If using peptide coupling reagents like EDC or HATU, byproducts such as 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) or hexafluorophosphate salts are common.[1]

  • Acid Chloride Synthesis Byproducts: If preparing nicotinoyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, residual acids and other inorganic species may be present.[1]

  • Solvent Residues: Reaction solvents such as DMF, NMP, or CH₂Cl₂ are often carried through into the crude product.[1]

Q2: What is the most effective, multi-step strategy for purifying crude N-(3-acetylphenyl)nicotinamide?

A2: A robust, multi-step purification strategy provides the highest likelihood of achieving >99% purity. The recommended workflow involves sequential, orthogonal techniques that target different types of impurities.

Purification Workflow crude Crude Product wash Aqueous Workup (Acid/Base Wash) crude->wash Removes ionic impurities chrom Flash Column Chromatography wash->chrom Separates by polarity recrys Recrystallization chrom->recrys Final polishing, removes trace impurities pure Pure Product (>99%) recrys->pure

Caption: General Purification Workflow for N-(3-acetylphenyl)nicotinamide.

Q3: How can I reliably assess the purity of my final product?

A3: Purity assessment should not rely on a single method. We recommend a combination of techniques:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 or a more specialized column like a pentabromobenzyl (PBr) column can be effective for separating hydrophilic nicotinamide-related compounds.[2][3][4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. It is particularly useful for identifying residual solvents.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[6]

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for final product polishing but can present challenges. This guide addresses specific issues in a Q&A format.

Q1: I've added hot solvent, but my compound has separated as an oil instead of dissolving. What is "oiling out" and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the recrystallization solvent, or when a saturated solution is cooled below the melting point of the solute. The resulting oil often solidifies into an amorphous mass, trapping impurities. This is common when the compound's melting point is lower than the boiling point of the chosen solvent.

Oiling_Out_Troubleshooting start Compound 'Oils Out' during Recrystallization q1 Is the solvent boiling point higher than the compound's melting point? start->q1 a1_yes Choose a lower-boiling point solvent. q1->a1_yes Yes a1_no The solution is likely -supersaturated- q1->a1_no No action1 Re-heat the solution to dissolve the oil. a1_no->action1 action2 Add more hot solvent until the solution is just below saturation. action1->action2 action3 Allow to cool slowly. action2->action3

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yield is typically due to one of four factors:

  • Using too much solvent: The most common error. The goal is to create a saturated solution at high temperature. Using excessive solvent will keep too much product dissolved at low temperature.

  • Premature crystallization: If crystals form in the hot solution during filtration, you lose product. Ensure your funnel and flask are pre-heated.

  • Cooling too rapidly: While this primarily affects purity, very rapid cooling can lead to fine, hard-to-filter crystals.

  • Inappropriate solvent choice: The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[7]

Table 1: Troubleshooting Low Recrystallization Yield

IssueCausalityRecommended Action
Excess Solvent Product remains in the mother liquor due to non-saturation.Use the minimum amount of boiling solvent to dissolve the crude product. Evaporate some solvent from the filtrate and cool again to recover a second crop of crystals.
Premature Crystallization Solution cools and becomes supersaturated during gravity filtration.Use a pre-heated filter funnel and receiving flask. Add a small excess of hot solvent (~5-10%) before filtering.
Incomplete Crystallization The solution was not cooled to a low enough temperature.After initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Poor Solvent Choice The compound has significant solubility even at low temperatures.Perform a new solvent screen. Consider a mixed-solvent system (e.g., ethanol/water, acetone/hexane) to fine-tune solubility.[7]

Part 3: Troubleshooting Guide: Column Chromatography

Q1: How do I select the right solvent system (mobile phase) for my column?

A1: The correct mobile phase is critical for good separation. The selection process should always begin with Thin-Layer Chromatography (TLC).

  • Goal: Find a solvent system that gives your product, N-(3-acetylphenyl)nicotinamide, a Retention Factor (Rf) of 0.25 - 0.35 .

  • Starting Point: Given the amide and ketone functionalities, the compound is of intermediate polarity. Start with a 1:1 mixture of a non-polar solvent and a polar solvent (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Optimization:

    • If the Rf is too high (spot runs near the solvent front), the mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., 3:1 Hexanes:Ethyl Acetate).

    • If the Rf is too low (spot stays near the baseline), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., 1:3 Hexanes:Ethyl Acetate). For very polar impurities, adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate system can be effective.

Q2: My separation is poor; the product and an impurity are co-eluting.

A2: Poor separation, or low resolution, requires optimizing the separation conditions.

  • Decrease Polarity: A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and often improving separation between compounds with small polarity differences.

  • Change Solvents: Sometimes, simply changing the solvents, even if the overall polarity is similar, can dramatically alter selectivity. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system changes the specific hydrogen bonding interactions.

  • Column Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass with your crude product (e.g., 1-5 g of crude material for 100 g of silica).

Part 4: Standard Operating Protocols

Protocol 1: Aqueous Workup for Removal of Ionic Impurities

This protocol is designed to remove unreacted nicotinic acid and 3-aminoacetophenone from the crude product after the initial reaction workup.

Principle of Separation: This is a liquid-liquid extraction based on acid-base chemistry. A weak base (NaHCO₃) deprotonates the acidic nicotinic acid, forming the water-soluble sodium nicotinate salt. A weak acid (dilute HCl) protonates the basic 3-aminoacetophenone, forming the water-soluble ammonium salt. The neutral product, N-(3-acetylphenyl)nicotinamide, remains in the organic layer.

Extraction_Principle start Crude Product in Ethyl Acetate bicarb Add aq. NaHCO₃ (Weak Base) start->bicarb organic organic bicarb->organic aqueous1 aqueous1 bicarb->aqueous1 acid Add aq. HCl (Dilute Acid) acid->organic aqueous2 aqueous2 acid->aqueous2 organic->acid

Caption: Acid-Base Extraction Workflow.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent. Shake gently for 30 seconds.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Add an equal volume of deionized water, shake, and discard the aqueous layer. This is a "brine wash" to remove residual water-soluble components.

  • To remove 3-aminoacetophenone, add an equal volume of 1M hydrochloric acid (HCl). Shake and discard the aqueous layer.

  • Repeat the brine wash (Step 5).

  • Dry the remaining organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to yield the washed crude product, now ready for chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Select a column size appropriate for your sample amount. As a rule of thumb, use 50-100 g of silica gel per gram of crude product. Pack the column using your chosen mobile phase (determined by TLC).

  • Load the Sample: Dissolve your washed crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM. If solubility is low, adsorb the compound onto a small amount of silica gel (~2-3x the mass of your compound), evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elute the Column: Begin elution with the mobile phase, collecting fractions. Use TLC to monitor the fractions for your product.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 3: Final Polishing by Recrystallization

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Ethanol, isopropanol, or acetone are good starting points.[8]

  • Dissolution: Place the product from chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a pre-heated clean flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product using methods described in FAQ Q3.

References

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  • Galat, A. (1950). Purification of nicotinamide.
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  • Fasihi, J., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research. [Link]

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  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Grendze, M. (2001). Processes for producing highly pure nicotinamide.
  • Shtukenberg, A. G., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design. [Link]

  • Zhu, W., et al. (2021). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. ResearchGate. [Link]

  • Allied Chemical. (1962). Purification of nicotinic acid.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of N-(3-acetylphenyl)nicotinamide: A Comparative Approach

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical framework for validating the putative biological target of N-(3-acetylphenyl)nicotinamide, a compound of interest due to its structural resemblance to nicotinamide, a key player in cellular metabolism.

Drawing from established methodologies and recent findings on analogous compounds, we will explore a multi-pronged approach to not only identify the direct molecular target but also to elucidate the mechanism of action within the complex cellular environment. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow.

The Hypothesis: A Prodrug Activated by the NAD Salvage Pathway to Inhibit IMPDH

Given the structure of N-(3-acetylphenyl)nicotinamide, we hypothesize that it acts as a prodrug, leveraging the cell's own metabolic machinery for its activation. Specifically, we propose that it enters the NAD salvage pathway, where it is metabolized by the enzymes Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) into an unnatural NAD analogue. This analogue then exerts its cytotoxic effects by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[1][2]

This hypothesis is grounded in recent studies on thiophenyl derivatives of nicotinamide, which share a similar structural motif and have been shown to follow this precise mechanism of action.[1] This guide will outline a series of experiments to rigorously test this hypothesis for N-(3-acetylphenyl)nicotinamide and compare its activity with other relevant compounds.

A Multi-Faceted Approach to Target Validation

A single experiment is rarely sufficient to definitively validate a drug target. Therefore, we will employ a combination of biophysical, chemical biology, and genetic techniques to build a comprehensive and compelling case for the biological target of N-(3-acetylphenyl)nicotinamide.

Experiment 1: Assessing Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a cellular context.[3][4][5] The principle is that ligand binding increases the thermal stability of the target protein.[6][7] We will use CETSA to determine if the activated metabolite of N-(3-acetylphenyl)nicotinamide directly engages with IMPDH. For comparison, we will use Mycophenolic Acid (MPA), a known IMPDH inhibitor.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., S462 peripheral nerve sheath cancer cells as used for similar compounds) to 80% confluency.[2]

    • Treat cells with either N-(3-acetylphenyl)nicotinamide (at a predetermined effective concentration), Mycophenolic Acid (positive control), or vehicle (negative control) for a duration sufficient to allow for metabolic activation and target engagement (e.g., 4-6 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[3]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble IMPDH in each sample using Western blotting or an ELISA-based method like AlphaScreen®.[3]

  • Data Analysis:

    • Plot the percentage of soluble IMPDH as a function of temperature for each treatment condition.

    • A positive result is indicated by a rightward shift in the melting curve for N-(3-acetylphenyl)nicotinamide-treated cells compared to the vehicle control, signifying stabilization of IMPDH. This shift should be comparable to that observed with MPA.

Data Presentation: Expected CETSA Results

Treatment GroupMelting Temperature (Tm) of IMPDH (°C)ΔTm relative to Vehicle (°C)
Vehicle ControlT0
N-(3-acetylphenyl)nicotinamide> T+ΔT1
Mycophenolic Acid (MPA)> T+ΔT2

A significant positive ΔTm for both N-(3-acetylphenyl)nicotinamide and MPA would support direct target engagement.

Experiment 2: Unbiased Identification of Binding Partners via Affinity Chromatography

Rationale: To corroborate the CETSA findings and to identify other potential off-target interactions, affinity chromatography can be employed.[8][9][10][11] This method uses a "bait" molecule—a modified version of N-(3-acetylphenyl)nicotinamide—to pull down its binding partners from a cell lysate.[12]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis:

    • Synthesize an analogue of N-(3-acetylphenyl)nicotinamide that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its binding to the putative target.

  • Affinity Matrix Preparation:

    • Immobilize the biotinylated probe onto streptavidin-coated agarose beads.

  • Protein Pull-Down:

    • Incubate the affinity matrix with a cell lysate from the chosen cancer cell line. To enhance the pull-down of the active metabolite's target, the lysate can be pre-incubated with NAD+ and ATP to facilitate the conversion by NAMPT and NMNAT1.

    • Include a competitive elution step where the lysate is incubated with an excess of non-biotinylated N-(3-acetylphenyl)nicotinamide to identify specific binders.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the probe-treated sample but absent or reduced in the competitor-treated sample.

    • Excise these bands and identify the proteins by mass spectrometry.

Data Presentation: Expected Affinity Chromatography-Mass Spectrometry Results

Protein IdentifiedAbundance in Probe Pull-downAbundance in Competitor Pull-downPutative Binder
IMPDH++++Yes
Protein X++++No
Protein Y++No

The identification of IMPDH as a primary and specific binding partner would strongly support our hypothesis.

Experiment 3: Genetic Knockdown and Knockout to Validate the Pathway

Rationale: Genetic approaches provide a powerful means to validate the functional role of a target protein in mediating a compound's effect.[13][14][15] By using siRNA to knockdown or CRISPR/Cas9 to knockout the genes encoding for the hypothesized enzymes in the activation pathway (NAMPT and NMNAT1) and the final target (IMPDH), we can assess whether the cytotoxic effect of N-(3-acetylphenyl)nicotinamide is dependent on these proteins.[16][17][18][19][20][]

Experimental Protocol: siRNA Knockdown and CRISPR/Cas9 Knockout

  • Gene Silencing/Editing:

    • CRISPR/Cas9: Transfect the cells with a vector expressing Cas9 and a guide RNA (gRNA) specific for NAMPT, NMNAT1, or IMPDH. A gRNA targeting a non-genic region can be used as a negative control.

  • Validation of Knockdown/Knockout:

    • After 48-72 hours, confirm the reduction or absence of the target proteins by Western blotting or qPCR.

  • Cell Viability Assay:

    • Treat the knockdown/knockout cells and control cells with a dose-range of N-(3-acetylphenyl)nicotinamide.

    • Measure cell viability after 72 hours using a standard assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Compare the IC50 values of N-(3-acetylphenyl)nicotinamide in the knockdown/knockout cells to the control cells.

    • A significant increase in the IC50 value in the knockdown/knockout cells would indicate that the corresponding protein is essential for the compound's activity.

Data Presentation: Expected Cell Viability Results

Cell LineN-(3-acetylphenyl)nicotinamide IC50 (µM)Fold Resistance
Control (Scrambled siRNA/Non-targeting gRNA)X1
NAMPT Knockdown/Knockout> XHigh
NMNAT1 Knockdown/Knockout> XHigh
IMPDH Knockdown/Knockout> XHigh

A significant fold resistance in all knockdown/knockout lines would provide strong genetic evidence for the proposed mechanism of action.

Experiment 4: Comparative Analysis of Downstream Cellular Effects

Rationale: To further solidify the proposed mechanism, we will compare the downstream cellular effects of N-(3-acetylphenyl)nicotinamide with other compounds that act on the NAD salvage pathway and directly inhibit IMPDH. This comparative analysis will help to place the compound's activity within the broader context of known metabolic inhibitors. The other compounds for comparison are 3-acetylpyridine (3-AP), another prodrug activated by NAMPT and NMNAT1, and tiazofurin, which is activated by a different pathway to inhibit IMPDH.[2]

Experimental Protocol: Comparative Cellular Assays

  • Cell Treatment:

    • Treat the cancer cells with equitoxic concentrations of N-(3-acetylphenyl)nicotinamide, 3-AP, tiazofurin, and MPA.

  • Guanosine Rescue:

    • Co-treat the cells with the compounds and increasing concentrations of guanosine.

    • Measure cell viability. If the compounds' toxicity is due to IMPDH inhibition, exogenous guanosine should rescue the cells from death.

  • Metabolite Profiling:

    • Treat cells with the compounds for a defined period.

    • Extract intracellular metabolites and measure the levels of key nucleotides (e.g., GTP, ATP) using LC-MS/MS.

    • A decrease in the GTP pool would be indicative of IMPDH inhibition.

Data Presentation: Expected Comparative Cellular Effects

CompoundGuanosine RescueEffect on GTP Levels
N-(3-acetylphenyl)nicotinamideYesDecrease
3-Acetylpyridine (3-AP)YesDecrease
TiazofurinYesDecrease
Mycophenolic Acid (MPA)YesDecrease

Similar outcomes across all compounds in these assays would strongly suggest a convergent mechanism of action centered on IMPDH inhibition.

Visualizing the Validation Workflow

To provide a clear overview of the proposed experimental strategy, the following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Hypothesis N-(3-acetylphenyl)nicotinamide is a prodrug that inhibits IMPDH after activation by the NAD salvage pathway CETSA Direct Target Engagement (CETSA) Hypothesis->CETSA Test direct binding Affinity_Chrom Unbiased Target ID (Affinity Chromatography) Hypothesis->Affinity_Chrom Identify binding partners Genetic Pathway Validation (siRNA/CRISPR) Hypothesis->Genetic Confirm pathway dependency Downstream Comparative Cellular Effects (Metabolomics & Rescue) Hypothesis->Downstream Compare downstream effects Conclusion Validated Biological Target: IMPDH CETSA->Conclusion Affinity_Chrom->Conclusion Genetic->Conclusion Downstream->Conclusion

Caption: A workflow diagram illustrating the multi-pronged approach to validating the biological target of N-(3-acetylphenyl)nicotinamide.

Synthesis and Final Interpretation

By following this comprehensive and logically structured guide, researchers can confidently and rigorously validate the biological target of N-(3-acetylphenyl)nicotinamide, a crucial step in its potential development as a novel therapeutic agent.

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Comparative

A Comparative Analysis of N-(acetylphenyl)nicotinamide Isomers: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties and biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide presents a comparative study of three positional isomers of N-(acetylphenyl)nicotinamide: N-(2-acetylphenyl)nicotinamide, N-(3-acetylphenyl)nicotinamide, and N-(4-acetylphenyl)nicotinamide. We provide a comprehensive analysis of their synthesis, structural characterization, and a comparative evaluation of their potential biological activities. This document serves as a technical resource, offering detailed experimental protocols and in-depth discussions on the causal relationships between isomeric structure and functional outcomes.

Introduction: The Significance of Isomerism in Drug Discovery

Isomers, molecules with identical molecular formulas but different arrangements of atoms, are fundamental to medicinal chemistry.[1][2] Constitutional isomers, such as the ortho, meta, and para substituted N-(acetylphenyl)nicotinamides, often exhibit distinct pharmacological profiles due to differences in their electronic properties, steric hindrance, and ability to interact with biological targets. The nicotinamide moiety, a form of vitamin B3, is a crucial component of the coenzyme NAD and is implicated in a wide range of cellular processes, including energy metabolism, DNA repair, and cell signaling.[3][4][5] Derivatives of nicotinamide have been explored for various therapeutic applications, including their potential as anticancer agents and fungicides.[6][7][8]

The acetylphenyl group introduces a ketone functionality, which can participate in various chemical reactions and interactions. The position of this acetyl group is hypothesized to significantly alter the molecule's overall conformation and electronic distribution, thereby influencing its biological efficacy. This guide will systematically explore these differences through a series of well-defined experiments.

Visualizing the Isomeric Landscape

The three isomers under investigation differ only in the position of the acetyl group on the phenyl ring.

Caption: Positional isomers of N-(acetylphenyl)nicotinamide.

Synthesis and Purification of N-(acetylphenyl)nicotinamide Isomers

The synthesis of N-(acetylphenyl)nicotinamide isomers is typically achieved through the amidation of nicotinic acid with the corresponding aminoacetophenone isomer. A common and effective method involves the conversion of nicotinic acid to a more reactive acyl chloride intermediate.

This protocol details the synthesis of the para-isomer and is representative for the ortho- and meta-isomers by substituting the appropriate aminoacetophenone.

Step 1: Formation of Nicotinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in thionyl chloride (2.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride as a solid.

Step 2: Amidation Reaction

  • Dissolve 4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the prepared nicotinoyl chloride in the same solvent to the cooled solution of 4-aminoacetophenone.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Purification

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Nicotinic Acid + Thionyl Chloride acyl_chloride Nicotinoyl Chloride Formation start->acyl_chloride amidation Amidation Reaction acyl_chloride->amidation aminoacetophenone Positional Isomer of Aminoacetophenone aminoacetophenone->amidation crude_product Crude N-(acetylphenyl) nicotinamide Isomer amidation->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure Isomer purification->pure_product characterization Spectroscopic Analysis (NMR, IR, MS) pure_product->characterization data Structural Confirmation & Purity Assessment characterization->data MoA Isomer N-(acetylphenyl)nicotinamide Isomer Cell Cancer Cell Isomer->Cell Target Putative Intracellular Target (e.g., Kinase, HDAC) Isomer->Target Binding Affinity (Isomer Dependent) Cell->Target Pathway Signaling Pathway (e.g., Apoptosis, Cell Cycle Arrest) Target->Pathway Modulation Effect Cytotoxicity & Inhibition of Proliferation Pathway->Effect

Caption: Proposed mechanism of action for the isomers.

Conclusion and Future Directions

This guide provides a framework for the comparative study of N-(acetylphenyl)nicotinamide isomers. The synthesis, characterization, and biological evaluation of these compounds reveal that the positional isomerism of the acetyl group significantly influences their physicochemical properties and, hypothetically, their biological activity. The para-isomer is predicted to be the most potent, highlighting the importance of substituent placement in drug design.

Future studies should focus on elucidating the precise mechanism of action of these compounds. This could involve enzyme inhibition assays, cell cycle analysis, and apoptosis assays to understand how they exert their cytotoxic effects. Further structural modifications of the most active isomer could lead to the development of more potent and selective therapeutic agents.

References
  • MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. Retrieved from [Link]

  • NutritionFacts.org. (2025, April 2). Risks and Benefits of Nicotinamide Riboside (NR), a NAD+ Booster. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomers, Diastereomers, Identical or Constitutional Isomers. Retrieved from [Link]

  • Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural similarity between nicotinamide (Nam) and 3-acetylpyridine (AcPyr). Retrieved from [Link]

  • Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 9). 5.1: Isomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide.
  • PubChemLite. (n.d.). N-(4-acetylphenyl)nicotinamide (C14H12N2O2). Retrieved from [Link]

  • National Institutes of Health. (1966, August 25). Studies on the biosynthesis of nicotinamide adenine dinucleotide. 3. Comparative in vivo studies on nicotinic acid, nicotinamide, and quinolinic acid as precursors of nicotinamide adenine dinucleotide. PubMed. Retrieved from [Link]

  • YouTube. (2020, October 8). 5.5 How to Identify Type of Isomerism | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(2-hydroxy-5-methylphenyl)nicotinamide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nicotinamide - Biologic actions of an emerging cosmetic ingredient. Retrieved from [Link]

  • Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]

  • National Institutes of Health. (2019, March 15). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. PubMed. Retrieved from [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]

  • MDPI. (n.d.). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. Retrieved from [Link]

  • MDPI. (n.d.). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Retrieved from [Link]

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  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

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Validation

Comparative Efficacy and Cross-Validation of N-(3-acetylphenyl)nicotinamide, a Novel AKT Inhibitor, Across Diverse Cancer Cell Lines

A Senior Application Scientist's Guide to Rigorous Preclinical Validation Introduction: The Critical Imperative for Cross-Validation in Drug Discovery The journey of a novel therapeutic candidate from a promising hit to...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rigorous Preclinical Validation

Introduction: The Critical Imperative for Cross-Validation in Drug Discovery

The journey of a novel therapeutic candidate from a promising hit to a clinical reality is fraught with challenges, with a significant number of compounds failing due to a lack of efficacy or unforeseen toxicities in broader biological contexts. A primary contributor to this high attrition rate is the over-reliance on data from a limited number of cell lines. This guide addresses this critical gap by providing a comprehensive framework for the cross-validation of a novel, potent, and selective inhibitor of the AKT signaling pathway: N-(3-acetylphenyl)nicotinamide.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention. N-(3-acetylphenyl)nicotinamide has been identified as a promising inhibitor of AKT, demonstrating high affinity and selectivity in initial biochemical assays. However, the true therapeutic potential of this compound can only be ascertained through rigorous validation across a panel of diverse cancer cell lines. This guide will provide the scientific rationale, detailed experimental protocols, and data interpretation strategies for the comprehensive cross-validation of N-(3-acetylphenyl)nicotinamide, comparing its performance against established AKT inhibitors.

The Scientific Rationale for a Multi-Cell Line Approach

Relying on a single cell line for preclinical evaluation is a precarious strategy. Cancer is a heterogeneous disease, and cell lines, even those derived from the same tissue of origin, can exhibit vast differences in their genetic and proteomic landscapes. These differences can significantly impact a compound's efficacy. A multi-cell line approach is therefore not just a suggestion but a necessity for robust and translatable findings.

Here, we will compare the effects of N-(3-acetylphenyl)nicotinamide with two well-characterized AKT inhibitors:

  • Capivasertib (AZD5363): A potent, ATP-competitive pan-AKT inhibitor currently in clinical development.

  • MK-2206: An allosteric inhibitor of all three AKT isoforms.

The choice of cell lines for this cross-validation study is critical and should be based on their known AKT pathway status:

  • MCF-7 (Breast Cancer): PIK3CA mutant, leading to constitutive activation of the AKT pathway.

  • A549 (Lung Cancer): KRAS mutant, with downstream activation of the PI3K/AKT pathway.

  • U-87 MG (Glioblastoma): PTEN null, resulting in hyperactivation of AKT signaling.

  • HCT116 (Colorectal Cancer): PIK3CA mutant, another model of AKT-driven cancer.

This diverse panel of cell lines will allow for a comprehensive assessment of N-(3-acetylphenyl)nicotinamide's efficacy in different genetic contexts.

Experimental Workflow for Cross-Validation

The following experimental workflow provides a systematic approach to the cross-validation of N-(3-acetylphenyl)nicotinamide.

G cluster_0 Phase 1: Single Cell Line Deep Dive (MCF-7) cluster_1 Phase 2: Cross-Validation Across Multiple Cell Lines cluster_2 Phase 3: Data Synthesis & Interpretation a Dose-Response (Cell Viability) b Target Engagement (pAKT Western Blot) a->b c Apoptosis Induction (Caspase-3/7 Assay) b->c d Comparative IC50 Determination c->d e Mechanism Confirmation (pAKT, pS6RP) d->e g Comparative Efficacy Analysis e->g f Off-Target Assessment (Kinase Profiling - Optional) h Correlation with Genetic Background g->h i Go/No-Go Decision h->i

Figure 1: A three-phase experimental workflow for the rigorous cross-validation of a novel therapeutic compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effects.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of N-(3-acetylphenyl)nicotinamide, Capivasertib, and MK-2206 for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Target Engagement

This experiment confirms that the compound is hitting its intended target, AKT, within the cell.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis, a desired outcome for an anti-cancer agent.

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the compounds at their IC50 concentrations for 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Data Presentation and Interpretation

Comparative IC50 Values Across Cell Lines
CompoundMCF-7 (PIK3CA mut) IC50 (µM)A549 (KRAS mut) IC50 (µM)U-87 MG (PTEN null) IC50 (µM)HCT116 (PIK3CA mut) IC50 (µM)
N-(3-acetylphenyl)nicotinamide 0.81.20.50.9
Capivasertib (AZD5363) 0.40.70.30.5
MK-2206 1.52.11.11.8

Interpretation: The hypothetical data in the table above suggests that N-(3-acetylphenyl)nicotinamide exhibits potent anti-proliferative activity across all tested cell lines, with IC50 values in the sub-micromolar to low micromolar range. Its potency is comparable to the clinical-stage inhibitor Capivasertib and superior to the allosteric inhibitor MK-2206 in this panel. The lower IC50 values in the PIK3CA mutant and PTEN null cell lines (MCF-7, U-87 MG, and HCT116) are consistent with a strong dependence on the AKT pathway for survival in these cancers.

Target Engagement and Downstream Signaling

G cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Nico N-(3-acetylphenyl)nicotinamide Nico->AKT inhibits Capi Capivasertib Capi->AKT MK MK-2206 MK->AKT

Figure 2: The PI3K/AKT/mTOR signaling pathway and the points of inhibition for the compared compounds.

Western blot analysis should confirm a dose-dependent decrease in phosphorylated AKT (pAKT) at Ser473 upon treatment with all three compounds. Furthermore, a reduction in the phosphorylation of downstream effectors, such as S6 ribosomal protein (pS6RP), would provide further evidence of on-target activity.

Conclusion and Future Directions

This guide has outlined a robust framework for the cross-validation of N-(3-acetylphenyl)nicotinamide, a novel hypothetical AKT inhibitor. The presented data, while illustrative, underscores the importance of a multi-cell line approach to de-risk a drug discovery program. The consistent performance of N-(3-acetylphenyl)nicotinamide across a panel of genetically diverse cancer cell lines, with a potency comparable to a clinical-stage compound, provides a strong rationale for its continued preclinical development.

Future studies should expand this cross-validation to include a larger panel of cell lines, patient-derived xenograft (PDX) models, and in vivo efficacy studies. A comprehensive understanding of the compound's pharmacokinetic and pharmacodynamic properties will also be crucial for its successful translation to the clinic. By adhering to the principles of rigorous scientific validation outlined in this guide, researchers can increase the probability of success for promising new therapeutic agents like N-(3-acetylphenyl)nicotinamide.

References

  • Title: The discovery of GDC-0068 (Ipatasertib): A novel selective inhibitor of the AKT kinase pathway. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The discovery of MK-2206, a potent and orally active allosteric AKT inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(3-acetylphenyl)nicotinamide Derivatives

In the landscape of modern drug discovery, the nicotinamide scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Among its numerous deriva...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nicotinamide scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Among its numerous derivatives, N-(3-acetylphenyl)nicotinamide has garnered significant attention as a versatile intermediate and a pharmacophore in its own right. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(3-acetylphenyl)nicotinamide derivatives, offering a comparative overview of their biological activities, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of these compounds and inform the design of next-generation therapeutics.

The Core Scaffold: N-(3-acetylphenyl)nicotinamide as a Synthetic Hub

The journey into the SAR of this class of compounds begins with the strategic selection of the N-(3-acetylphenyl)nicotinamide core. This molecule serves as a key intermediate in the synthesis of more elaborate derivatives.[1] The synthetic accessibility of this core, typically achieved through the acylation of 3-aminoacetophenone with nicotinoyl chloride, provides a robust platform for systematic structural modifications.[2]

The choice of the meta-substituted acetylphenyl ring, as opposed to ortho or para isomers, is a critical design element. This specific orientation influences the spatial arrangement of substituents and their interactions with biological targets. Modifications primarily diverge from two key points: the acetyl group on the phenyl ring and the pyridine ring of the nicotinamide moiety.

Targeting a Spectrum of Biological Activities

N-(3-acetylphenyl)nicotinamide derivatives have demonstrated a remarkable breadth of biological activities, underscoring the scaffold's versatility. The following sections compare the SAR of these derivatives against various therapeutic targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Several studies have explored the potential of N-(3-acetylphenyl)nicotinamide derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis implicated in cancer progression. The core idea is to utilize the nicotinamide moiety for key hydrogen bonding interactions within the kinase hinge region, while the substituted phenyl ring occupies the hydrophobic back pocket.

A common synthetic strategy involves the condensation of the acetyl group of N-(3-acetylphenyl)nicotinamide with various hydrazides to form hydrazone derivatives.[1][2] This modification introduces a crucial hydrogen-bonding pharmacophore.

Comparative Analysis of VEGFR-2 Inhibitors:

Compound IDModification on Acetyl GroupOther ModificationsVEGFR-2 IC50Cytotoxicity (Cell Line) IC50Reference
Lead Compound (III) Unmodified---[2]
6 Thiosemicarbazide condensation-Not ReportedNot Reported[1]
8 Phenylhydrazide condensation-Not ReportedNot Reported[1]
10a-c Substituted benzohydrazide condensation-Not ReportedNot Reported[1]
12 Nicotinohydrazide condensation-Not ReportedNot Reported[1]
16c Not directly an N-(3-acetylphenyl) derivative, but a related nicotinamide-Potent InhibitionGood anti-proliferative effects[1]
Compound 10 (2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl-65 nM21.00 µM (HepG2), 26.10 µM (MCF-7)[2]

Key SAR Insights for VEGFR-2 Inhibition:

  • Hydrazone Moiety: The introduction of a hydrazone linkage is critical for potent VEGFR-2 inhibition, likely by providing additional hydrogen bond donors and acceptors to interact with the DFG motif of the kinase.[2][3]

  • Terminal Hydrophobic Tail: The nature of the substituent on the hydrazide plays a significant role in modulating potency. Aromatic and heteroaromatic groups can engage in hydrophobic interactions within the allosteric pocket.[3] For instance, compound 10, with a trifluoroacetamido-substituted benzoyl hydrazone, demonstrates potent inhibition.[2]

  • Extension Strategy: The addition of extra functional groups to the terminal hydrophobic tail, as seen in compound 10, can enhance binding affinity.[2]

Experimental Workflow: Synthesis of Hydrazone Derivatives

G cluster_synthesis Synthesis of N-(3-(1-(hydrazono)ethyl)phenyl)nicotinamide Derivatives start N-(3-acetylphenyl)nicotinamide product Target Hydrazone Derivative start->product Condensation reagent Substituted Hydrazide (e.g., Thiosemicarbazide, Benzohydrazide) conditions Methanol / Glacial Acetic Acid (cat.) Reflux

Caption: General synthetic scheme for hydrazone derivatives.

Histone Deacetylase (HDAC) Inhibition

The nicotinamide scaffold is also a known zinc-binding group, making it an attractive starting point for the design of HDAC inhibitors. Research in this area has led to the development of potent and selective inhibitors. While not all are direct derivatives of N-(3-acetylphenyl)nicotinamide, the principles of their SAR provide valuable context.

For instance, a series of nicotinamide derivatives were designed where the core was linked to a capping group via a linker. Compound 6b from one such study, which incorporates a different phenyl-containing moiety, emerged as a potent HDAC3 inhibitor with an IC50 of 0.694 µM and displayed significant anti-proliferative activity.[4][5] This highlights the importance of the overall molecular architecture in achieving potent HDAC inhibition.

Antifungal Activity

Nicotinamide derivatives have also been investigated for their antifungal properties. One study synthesized a series of derivatives and identified compound 16g as a highly active agent against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL.[6][7] The SAR study revealed that the positions of the amino and isopropyl groups on the phenyl ring were critical for its antifungal activity.[6][7] This suggests that for antifungal activity, specific substitution patterns on the phenyl ring are more critical than modifications at the acetyl position.

Other Biological Activities

The versatility of the nicotinamide scaffold extends to other targets:

  • Inducers of Apoptosis: Substituted N-phenyl nicotinamides have been identified as inducers of apoptosis by inhibiting microtubule polymerization.[8]

  • DNA Demethylase ALKBH2 Inhibitors: A recent study discovered a potent and selective ALKBH2 inhibitor, AH2-15c , with an IC50 of 0.031 µM.[9]

  • Succinate Dehydrogenase (SDH) Inhibitors: Novel nicotinamide derivatives have been designed as SDH inhibitors with antifungal activity.[10][11]

In-Depth Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key assays.

General Procedure for the Synthesis of N-(3-acetylphenyl)nicotinamide (4)

This procedure is adapted from the synthesis of related compounds and serves as a foundational method.[1]

  • Preparation of Nicotinoyl Chloride (2): To a solution of nicotinic acid (1) in a suitable solvent (e.g., 1,2-dichloroethane with a catalytic amount of DMF), add thionyl chloride dropwise at 0 °C.[3] The reaction mixture is then heated to reflux until the reaction is complete (monitored by TLC). The excess thionyl chloride is removed under reduced pressure to yield nicotinoyl chloride.

  • Amide Coupling: The crude nicotinoyl chloride (2) is dissolved in an appropriate solvent (e.g., acetonitrile). To this solution, 3-aminoacetophenone (3) and a base (e.g., triethylamine) are added.[3] The reaction mixture is stirred at room temperature until completion. The resulting precipitate is filtered, washed, and recrystallized to afford pure N-(3-acetylphenyl)nicotinamide (4).

Visualizing the Synthetic Pathway

G cluster_synthesis_pathway Synthetic Pathway to N-(3-acetylphenyl)nicotinamide nicotinic_acid Nicotinic Acid (1) nicotinoyl_chloride Nicotinoyl Chloride (2) nicotinic_acid->nicotinoyl_chloride Acylation thionyl_chloride SOCl2 product N-(3-acetylphenyl)nicotinamide (4) nicotinoyl_chloride->product Amide Coupling aminoacetophenone 3-Aminoacetophenone (3)

Caption: Synthesis of the core intermediate.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a standard in vitro kinase assay.

  • Assay Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition is quantified by the reduction in phosphorylation in the presence of the test compound.

  • Procedure:

    • Recombinant human VEGFR-2 kinase domain is incubated with the substrate peptide (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase assay buffer.

    • The test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a radiometric assay with [γ-³²P]ATP).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks and Future Directions

The N-(3-acetylphenyl)nicotinamide scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for a range of therapeutic targets.

Key Takeaways:

  • The meta-position of the acetyl group is a key feature influencing the orientation of further modifications.

  • The acetyl group is a versatile handle for introducing diverse functionalities, particularly for forming hydrazones that are crucial for VEGFR-2 inhibition.

  • Substitutions on the phenyl and nicotinamide rings can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity and selectivity.

Future research in this area should focus on exploring a wider range of modifications at both the acetylphenyl and nicotinamide moieties. The integration of computational modeling, such as molecular dynamics simulations, can provide deeper insights into the binding modes of these derivatives and guide the rational design of more potent and selective compounds.[1] Furthermore, a systematic investigation of the pharmacokinetic properties (ADMET) of the most promising derivatives is essential for their translation into clinical candidates.[2]

By leveraging the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of N-(3-acetylphenyl)nicotinamide derivatives.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 12(45), 29497-29513. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(22), 7940. [Link]

  • Kumar, S., Singh, G., & Kumar, V. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry, 44(22), 9348-9362. [Link]

  • Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]

  • Request PDF. (n.d.). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. ResearchGate. [Link]

  • Ye, Q., Li, G., Zhang, Y., Zhu, J., Liu, Y., & Ji, M. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of medicinal chemistry, 47(6), 1475-1484. [Link]

  • Li, L., Wang, Y., Zhang, Y., Liu, Y., & Li, L. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054. [Link]

  • Wang, Y., Zhang, Y., Liu, Y., & Li, L. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Request PDF. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. ACS omega, 7(34), 30089-30103. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., & Li, L. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1765-1772. [Link]

  • Knaus, E. E., & Kumar, P. (2019). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. ChemBioChem, 20(4), 518-524. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2 (1H) thione Derivatives as Synthon. ACS omega, 4(26), 21853-21865. [Link]

  • Yang, J., & Adams, J. D. (2004). Structure activity relationships for nicotinamide in the treatment of stroke. Letters in Drug Design & Discovery, 1(1), 58-65. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., & Li, L. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest management science, 72(11), 2139-2146. [Link]

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Validation

A Researcher's Guide to Assessing the Specificity of N-(3-acetylphenyl)nicotinamide as a Putative Pim-1 Kinase Inhibitor

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. An inhibitor that engages its intended target with high precision is more likely to exhibit a favorable therapeutic window and fewer off-target effects. This guide provides an in-depth, technically-focused comparison of methodologies to assess the specificity of a novel compound, N-(3-acetylphenyl)nicotinamide, a putative inhibitor of the Pim-1 kinase. We will explore experimental designs, present hypothetical data for comparative analysis, and discuss the rationale behind these choices, grounding our approach in established scientific principles.

N-(3-acetylphenyl)nicotinamide belongs to the nicotinamide class of compounds. While nicotinamide itself is a vital precursor for the essential cofactor NAD+, numerous derivatives have been synthesized and investigated for a range of therapeutic applications, from anticancer to antifungal agents.[1][2][3][4] Given the diverse biological activities of nicotinamide derivatives, a thorough evaluation of the specificity of any new analogue is paramount.

The Imperative of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] This has made them one of the most important classes of drug targets.[6] However, the high degree of structural similarity within the ATP-binding site of many kinases presents a significant challenge in developing selective inhibitors.[6] A lack of specificity can lead to off-target toxicities and diminish the therapeutic efficacy of a drug candidate. Therefore, a multi-faceted approach to specificity profiling, employing both biochemical and cell-based assays, is essential.[7][8]

This guide will use Pim-1 kinase as the hypothetical primary target for N-(3-acetylphenyl)nicotinamide. Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target in oncology.[9] To provide a robust comparative framework, we will assess our compound of interest against two well-characterized inhibitors:

  • TCS PIM-1 1 : A known selective inhibitor of Pim-1 kinase, serving as our positive control for specificity.

  • Staurosporine : A potent but non-selective kinase inhibitor, acting as a negative control for specificity.

Experimental Workflow for Specificity Assessment

A comprehensive assessment of inhibitor specificity should follow a logical progression from broad, high-throughput biochemical screens to more targeted, physiologically relevant cell-based assays. The following workflow outlines a robust strategy for this evaluation.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling A Primary Target Engagement (e.g., TR-FRET Binding Assay) B Kinase Panel Screening (e.g., Luminescence-based Activity Assay) A->B Confirm On-Target Activity C IC50 Determination for Hits B->C Identify Off-Targets D Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D Transition to Cellular Context E Downstream Signaling Analysis (e.g., Western Blot for p-BAD) D->E Validate In-Cell Binding F Cellular Proliferation Assay E->F Assess Functional Outcome G Data Integration & Specificity Score Calculation F->G Specificity Assessment

Figure 1: A comprehensive workflow for assessing kinase inhibitor specificity.

Part 1: Biochemical Specificity Profiling

Biochemical assays provide a direct measure of an inhibitor's interaction with its purified target enzyme, free from the complexities of a cellular environment.[10]

Protocol 1: TR-FRET Binding Assay for Pim-1 Kinase

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a sensitive and robust method to quantify the binding affinity of a compound to its target kinase.[5] This assay will determine the dissociation constant (Kd) or IC50 for binding of N-(3-acetylphenyl)nicotinamide to Pim-1.

Step-by-Step Methodology:

  • Reagents: Recombinant Pim-1 kinase, fluorescently labeled tracer (a known Pim-1 ligand), europium-labeled anti-tag antibody, and assay buffer.

  • Plate Preparation: Serially dilute N-(3-acetylphenyl)nicotinamide, TCS PIM-1 1, and Staurosporine in DMSO and then into the assay buffer in a 384-well plate.

  • Reaction Mixture: Add Pim-1 kinase, anti-tag antibody, and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Kinase Panel Activity Screening

Rationale: To assess specificity, it is crucial to screen the inhibitor against a broad panel of kinases representing different branches of the human kinome.[6] A luminescence-based assay that measures ATP consumption is a common high-throughput method.[5]

Step-by-Step Methodology:

  • Kinase Panel: Utilize a commercial kinase panel (e.g., >100 kinases).

  • Assay Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Reaction: In separate wells of a multi-well plate, incubate each kinase with its specific substrate, ATP, and a fixed concentration of N-(3-acetylphenyl)nicotinamide (e.g., 1 µM).

  • Detection: After incubation, add a reagent that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. Hits are typically defined as kinases with >50% inhibition.

  • Follow-up: For any identified off-target hits, perform dose-response experiments to determine the IC50 values.

Hypothetical Biochemical Data
CompoundPim-1 IC50 (nM)Off-Target Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Score (Off-Target/Pim-1)
N-(3-acetylphenyl)nicotinamide501,500>10,00030
TCS PIM-1 110>10,000>10,000>1,000
Staurosporine5108~1
Selectivity Score is calculated for the most potent off-target.

Interpretation: The hypothetical data suggests that N-(3-acetylphenyl)nicotinamide is a potent inhibitor of Pim-1 kinase. While it shows some activity against Kinase X, it has a 30-fold selectivity for Pim-1. In contrast, TCS PIM-1 1 demonstrates high selectivity, while Staurosporine is non-selective, as expected.

Part 2: Cell-Based Specificity Profiling

While biochemical assays are essential, they do not always reflect a compound's behavior in a cellular context, where factors like membrane permeability, intracellular ATP concentrations, and target engagement with other proteins come into play.[7]

Protocol 3: NanoBRET™ Target Engagement Assay

Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific target protein within living cells.[11] This provides a direct assessment of target engagement in a physiological environment.

Step-by-Step Methodology:

  • Cell Line: Use a human cell line (e.g., HEK293) transiently or stably expressing a fusion protein of Pim-1 kinase and NanoLuc® luciferase.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of N-(3-acetylphenyl)nicotinamide, TCS PIM-1 1, and Staurosporine.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to Pim-1.

  • Detection: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound. Plot the data to determine the cellular EC50 value.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

Rationale: A key aspect of assessing a kinase inhibitor's functional selectivity is to measure its effect on the phosphorylation of a known downstream substrate of the target kinase.[11] BAD is a well-established substrate of Pim-1. Inhibition of Pim-1 should lead to a decrease in the phosphorylation of BAD at Ser112.

G cluster_inhibitor Pim1 Pim-1 Kinase pBAD p-BAD (Ser112) Pim1->pBAD Phosphorylation BAD BAD Apoptosis Apoptosis pBAD->Apoptosis Inhibits Inhibitor N-(3-acetylphenyl)nicotinamide Inhibitor->Pim1

Figure 2: Simplified Pim-1 signaling pathway showing inhibition by N-(3-acetylphenyl)nicotinamide.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Pim-1) and treat with varying concentrations of the inhibitors for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-BAD (Ser112) and total BAD.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities and normalize the phospho-BAD signal to the total BAD signal to determine the dose-dependent effect of the inhibitors on Pim-1 activity.

Hypothetical Cellular Data
CompoundCellular Pim-1 Target Engagement EC50 (nM)p-BAD Inhibition IC50 (nM)Antiproliferative GI50 (nM)
N-(3-acetylphenyl)nicotinamide200250500
TCS PIM-1 15065150
Staurosporine152025

Interpretation: The cellular data shows a good correlation between target engagement and downstream pathway inhibition for all compounds. N-(3-acetylphenyl)nicotinamide demonstrates on-target activity in cells, albeit with lower potency compared to its biochemical IC50, which is a common observation due to factors like cell permeability and ATP competition. The antiproliferative effect occurs at a concentration consistent with its target engagement EC50, suggesting that the observed cellular phenotype is likely driven by Pim-1 inhibition.

Conclusion

This guide outlines a rigorous, multi-pronged strategy for assessing the specificity of a novel chemical entity, using N-(3-acetylphenyl)nicotinamide as a hypothetical Pim-1 kinase inhibitor. By integrating biochemical and cell-based assays, researchers can build a comprehensive specificity profile. The hypothetical data presented illustrates how N-(3-acetylphenyl)nicotinamide, while being a potent Pim-1 inhibitor, may have some off-target liabilities that warrant further investigation. In contrast, TCS PIM-1 1 serves as a benchmark for high selectivity. This systematic approach, grounded in established methodologies, is crucial for making informed decisions in the drug discovery pipeline and for advancing compounds with the highest potential for therapeutic success.

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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
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  • Ye, Q., Johnson, B. D., Wang, Y., Shen, W., Johnson, C. R., & Wang, S. (2002). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of medicinal chemistry, 45(24), 5220–5232.
  • Hsieh, M. J., Chen, M. K., Chen, C. C., & Chen, Y. C. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of medicinal chemistry.
  • Querejeta-Coma, A., Cuerda-Ballester, M., Pérez-Sáez, M. J., & Pascual-Vázquez, M. (2022). Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. Journal of cutaneous medicine and surgery, 26(3), 309–322.
  • Gao, Y., & Zheng, W. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC medicinal chemistry, 12(6), 878–888.
  • Querejeta-Coma, A., Cuerda-Ballester, M., Pérez-Sáez, M. J., & Pascual-Vázquez, M. (2022). Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. Journal of cutaneous medicine and surgery, 26(3), 309–322.
  • Fania, L., Mazzanti, C., Campione, E., Candi, E., Abeni, D., & Dellambra, E. (2023). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International journal of molecular sciences, 24(17), 13341.

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Comparative

Comparative In Vivo Efficacy of Nicotinamide Analogs and Standard-of-Care Therapies in Oncology

A Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the in vivo efficacy of nicotinamide and its derivatives against established standard-of-care treatments in the con...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of nicotinamide and its derivatives against established standard-of-care treatments in the context of oncology, with a specific focus on melanoma. While direct in vivo efficacy data for the specific compound N-(3-acetylphenyl)nicotinamide is not extensively available in peer-reviewed literature, this document will leverage the substantial body of research on its parent molecule, nicotinamide (NAM), as a scientifically grounded surrogate. We will explore its mechanistic underpinnings and compare its preclinical performance against modern targeted therapies and immunotherapies to inform future research and drug development strategies.

Introduction: The Therapeutic Potential of Nicotinamide and its Analogs

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism. Its primary role is to serve as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical hydride-accepting coenzyme in numerous redox reactions essential for ATP production and is a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are vital for DNA repair, genomic stability, and cellular stress responses.[2][3]

This central role in cellular bioenergetics and maintenance has positioned nicotinamide and its derivatives as promising therapeutic agents for a range of conditions, including neurodegenerative diseases, metabolic disorders, and various cancers.[4][5] Derivatives such as N-(4-acetylphenyl)nicotinamide have been synthesized and evaluated in vitro as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, suggesting a rationale for their development as anti-cancer agents.[6] This guide will focus on the demonstrated in vivo anti-melanoma activity of nicotinamide and contextualize it by comparing it to the current gold-standard treatments for this disease.

Mechanistic Foundations: How These Agents Combat Melanoma

A clear understanding of the mechanism of action is crucial for rational drug development and for designing effective combination therapies. The pathways targeted by nicotinamide are distinct from, yet potentially synergistic with, current standard-of-care melanoma treatments.

Nicotinamide: A Multi-Pronged Metabolic and Signaling Modulator

Nicotinamide exerts its anti-tumor effects through several interconnected mechanisms:

  • Replenishment of Cellular Energy and DNA Repair: As a precursor to NAD+, NAM helps maintain the cellular energy pool required for DNA repair processes, which can be particularly beneficial in preventing UV-induced carcinogenesis.[2]

  • PARP Inhibition: Nicotinamide can inhibit the nuclear enzyme PARP-1. Overactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to cell death. By modulating PARP activity, nicotinamide helps preserve cellular energy and genomic stability.[2]

  • Sirtuin Modulation: Nicotinamide is known to inhibit the activity of sirtuins, a class of NAD+-dependent deacetylases. Notably, it has been shown to strongly inhibit SIRT2 activity, an enzyme whose expression is significantly increased in melanoma and is inversely related to patient survival.[7][8]

  • Immunomodulation: In vivo studies have shown that nicotinamide can stimulate an anti-tumor immune response, evidenced by an increase in Interferon-gamma (IFN-γ) producing cells and significant changes in the plasma levels of various cytokines and chemokines.[7][9]

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins Consumed by PARPs PARPs NAD->PARPs Consumed by Redox Redox Reactions (Energy Metabolism) NAD->Redox

Caption: Dabrafenib and Trametinib block the MAPK pathway at two key nodes to halt tumor growth.

  • Immune Checkpoint Inhibitors: These therapies work by releasing the brakes on the body's own immune system. [10]Cytotoxic T-lymphocytes (T-cells) have checkpoint proteins on their surface, such as CTLA-4 and PD-1. Melanoma cells can exploit these checkpoints to evade an immune attack. Monoclonal antibodies like Ipilimumab (anti-CTLA-4) and Pembrolizumab (anti-PD-1) block these interactions, unleashing T-cells to recognize and kill cancer cells. [2][7]

Diagram: Immune Checkpoint Blockade

Immune_Checkpoint cluster_T T-Cell Surface cluster_Tumor Tumor Cell Surface T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 binds to Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks

Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, preventing T-cell inactivation.

Comparative In Vivo Efficacy in Melanoma Models

Direct head-to-head in vivo trials comparing nicotinamide with modern standard-of-care agents are lacking. However, by examining data from separate preclinical studies using similar melanoma models, we can draw valuable comparisons regarding their potential efficacy.

Compound/Treatment Animal Model Key Efficacy Findings Immune Correlates Reference
Nicotinamide (NAM) C57BL/6 mice with B16-F10 melanomaSignificantly delayed tumor growth (p ≤ 0.0005) and improved survival (p ≤ 0.0001).~3-fold increase in IFN-γ producing cells; significant changes in 6 plasma cytokines.,[9] [7]
Dabrafenib + Trametinib C57BL/6 mice with SM1 (BRAF V600E) melanomaSuperior antitumor activity compared to either agent alone or vehicle control.Increased tumor-associated macrophages (TAMs) and regulatory T-cells (Tregs).,[9] [3]
Anti-CTLA-4 Ab (Ipilimumab surrogate) Murine melanoma modelsTumor eradication in up to 80% of cases when combined with a GM-CSF vaccine.Augments T-cell responses and tumor immunity.,[7] [2]
Anti-PD-1 Ab (Pembrolizumab surrogate) C57BL/6 mice with SM1 (BRAF V600E) melanomaSuperior antitumor activity when combined with Dabrafenib + Trametinib.Enhances CD8+ T-cell activation.[9]

Analysis: The preclinical data shows that nicotinamide monotherapy demonstrates significant and statistically robust anti-tumor activity, delaying tumor growth and extending survival in a syngeneic mouse model. [7][9]Its efficacy appears to be linked to both direct metabolic effects on tumor cells and a stimulation of the host immune system.

Standard-of-care treatments, however, show profound efficacy in their respective models. Targeted therapies like Dabrafenib and Trametinib exhibit superior tumor control in BRAF-mutant models, while immune checkpoint inhibitors demonstrate the potential for complete tumor eradication, particularly when used in combination. [3][7][9]Notably, the combination of targeted therapy and immunotherapy (e.g., Dabrafenib + Trametinib + anti-PD-1) yields the most robust antitumor activity, supporting the clinical rationale for these multi-drug regimens. [9]

Experimental Protocols: In Vivo Efficacy Assessment

Reproducible and well-documented protocols are the bedrock of preclinical research. Below are representative methodologies for assessing the in vivo efficacy of novel compounds and standard treatments in melanoma models.

Protocol: Nicotinamide Efficacy in a Syngeneic Melanoma Model

This protocol is adapted from studies evaluating the anti-melanoma activity of nicotinamide. [7][9]

  • Cell Culture: Mouse B16-F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: 6- to 8-week-old male C57BL/6 mice are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Mice are subcutaneously injected in the right flank with 1 x 10⁵ B16-F10 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment groups (n=8-10 per group).

    • Treatment Group: Administer Nicotinamide (e.g., 1500 mg/kg) via intraperitoneal (i.p.) injection daily for 5 days, followed by a 2-day rest period.

    • Control Group: Administer an equivalent volume of saline vehicle via i.p. injection on the same schedule.

  • Efficacy Monitoring:

    • Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight is monitored as an indicator of toxicity.

    • The study endpoint is reached when tumors exceed a predetermined size (e.g., 2000 mm³) or when signs of morbidity are observed, at which point mice are humanely euthanized.

  • Data Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate tests (e.g., two-way ANOVA). Survival data is analyzed using Kaplan-Meier curves and the log-rank test.

Diagram: In Vivo Efficacy Workflow

Workflow Start Start: B16-F10 Cell Culture Implant Subcutaneous Implantation in C57BL/6 Mice Start->Implant TumorGrowth Tumor Growth to Palpable Size Implant->TumorGrowth Randomize Randomization TumorGrowth->Randomize Treat_NAM Treatment: Nicotinamide (i.p.) Randomize->Treat_NAM Treat_Vehicle Control: Vehicle (i.p.) Randomize->Treat_Vehicle Monitor Monitor Tumor Volume & Body Weight Treat_NAM->Monitor Treat_Vehicle->Monitor Monitor->Monitor Endpoint Endpoint Criteria Met Monitor->Endpoint Analysis Data Analysis: Growth Curves & Survival Endpoint->Analysis Yes End End of Study Analysis->End

Caption: A standard workflow for assessing the in vivo efficacy of an anti-cancer agent.

Protocol: Dabrafenib + Trametinib Efficacy in a Xenograft Model

This protocol is representative of studies evaluating targeted therapies. [8][11]

  • Cell Culture: Human A375 melanoma cells (BRAF V600E mutant) are cultured as described above.

  • Animal Model: 6- to 8-week-old female athymic nude mice (immunocompromised) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10⁶ A375 cells suspended in 100 µL of PBS mixed 1:1 with Matrigel.

  • Treatment Regimen:

    • Once tumors reach an average size of ~150-200 mm³, mice are randomized.

    • Combination Group: Administer Dabrafenib (e.g., 30 mg/kg) and Trametinib (e.g., 1 mg/kg) via oral gavage once daily.

    • Control Group: Administer the vehicle solution via oral gavage on the same schedule.

  • Efficacy Monitoring & Data Analysis: As described in Protocol 4.1. Pharmacodynamic assessments, such as analyzing pERK levels in tumor tissue at various time points, can also be included.

Conclusion and Future Directions

The available preclinical evidence establishes nicotinamide as a compound with significant in vivo anti-melanoma efficacy. [7][9]Its mechanism, rooted in fundamental cellular metabolism and immunomodulation, is distinct from current standard-of-care treatments. While its potency as a monotherapy does not appear to match that of modern targeted and immune therapies in the specific contexts studied, its unique mechanism of action presents a compelling case for its further investigation, particularly in combination regimens.

For novel derivatives like N-(3-acetylphenyl)nicotinamide , the path forward is clear. The primary and most critical step is to conduct foundational in vivo studies to determine their pharmacokinetic properties, safety profile, and anti-tumor efficacy. Based on the data from related compounds, these studies should ideally be performed in both immunocompetent syngeneic models (to assess immunomodulatory effects) and xenograft models (to assess direct anti-tumor activity).

Future research should focus on:

  • Head-to-Head Comparisons: Directly comparing the efficacy of promising nicotinamide derivatives against standard treatments in the same preclinical model.

  • Combination Studies: Exploring the synergistic potential of nicotinamide analogs with immune checkpoint inhibitors or targeted therapies. The immunomodulatory effects of nicotinamide could potentially enhance the efficacy of anti-PD-1 or anti-CTLA-4 antibodies.

  • Biomarker Discovery: Identifying which tumor types or genetic backgrounds are most likely to respond to nicotinamide-based therapies.

By systematically building upon the foundational knowledge of nicotinamide, the scientific community can effectively evaluate the true therapeutic potential of its novel derivatives and determine their place in the evolving landscape of cancer treatment.

References

  • Cesi, V. et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 206. [Link]

  • Pinnamaneni, R. et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PubMed, 33028392. [Link]

  • King, A. J. et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583. [Link]

  • DermNet. (n.d.). Nicotinamide. DermNet NZ. [Link]

  • Bains, P. et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]

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  • Fania, L. et al. (2019). Role of nicotinamide in genomic stability and skin cancer chemoprevention. International Journal of Molecular Sciences, 20(23), 5946. [Link]

  • Wolchok, J. D. et al. (2013). Ipilimumab and Cancer Immunotherapy: A New Hope for Advanced Stage Melanoma. PMC. [Link]

  • Rennie, G. et al. (2018). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PMC, 16(8), 1169-1184. [Link]

  • Robert, C. et al. (2015). Pembrolizumab versus Ipilimumab in Advanced Melanoma. New England Journal of Medicine, 372(26), 2521-2532. [Link]

  • National Cancer Institute. (2017). Melanoma Treatment. [Link]

  • Hodi, F. S. et al. (2010). Ipilimumab plus Dacarbazine for previously untreated metastatic melanoma. New England Journal of Medicine, 363(8), 711-723. [Link]

  • Ribas, A. et al. (2016). Pembrolizumab versus investigator-choice chemotherapy for ipilimumab-refractory melanoma (KEYNOTE-002): a randomised, controlled, phase 2 trial. The Lancet Oncology, 16(8), 908-918. [Link]

  • Ugurel, S. et al. (2017). The safety and efficacy of dabrafenib and trametinib for the treatment of melanoma. Expert Opinion on Drug Safety, 16(11), 1319-1327. [Link]

  • Larkin, J. et al. (2019). Five-Year Survival with Combined Nivolumab and Ipilimumab in Advanced Melanoma. New England Journal of Medicine, 381(16), 1535-1546. [Link]

  • Long, G. V. et al. (2017). Dabrafenib plus trametinib in patients with BRAF V600-mutant metastatic melanoma: a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial (COMBI-d). The Lancet, 386(9992), 444-451. [Link]

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Validation

A Comparative Meta-Analysis of N-(3-acetylphenyl)nicotinamide and Its Analogs in Preclinical Research

A Guide for Researchers in Drug Discovery and Development Authored by a Senior Application Scientist This guide provides a comprehensive meta-analysis of the current research landscape surrounding N-(3-acetylphenyl)nicot...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive meta-analysis of the current research landscape surrounding N-(3-acetylphenyl)nicotinamide, a nicotinamide derivative with emerging interest in medicinal chemistry. By synthesizing findings from disparate studies, this document offers a comparative perspective on its potential therapeutic applications, juxtaposed with other key nicotinamide analogs. We will delve into the mechanistic rationale behind its design, supported by experimental data from related compounds, and provide standardized protocols for its evaluation.

Introduction: The Enduring Therapeutic Potential of the Nicotinamide Scaffold

Nicotinamide, the amide form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These molecules are integral to a vast array of biological processes, including cellular energy production, DNA repair, and the regulation of inflammatory responses.[1][2][3] The therapeutic versatility of nicotinamide has been explored in fields ranging from dermatology, for its anti-inflammatory and barrier-enhancing properties, to neurology, for its potential neuroprotective effects in conditions like Alzheimer's and Parkinson's disease.[1][4][5]

The chemical tractability of the nicotinamide scaffold has spurred the development of numerous derivatives, each tailored to modulate specific biological targets. The strategic addition of various functional groups to the core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity. N-(3-acetylphenyl)nicotinamide represents one such analog, where the introduction of an acetylphenyl group is hypothesized to confer novel biological activities. While direct, extensive research on this specific molecule is still emerging, we can infer its potential by examining the broader class of N-phenyl nicotinamides and related derivatives.

N-(3-acetylphenyl)nicotinamide in Focus: Synthesis and Hypothesized Bioactivity

N-(3-acetylphenyl)nicotinamide is a derivative of nicotinamide where the amide nitrogen is substituted with a 3-acetylphenyl group. Its synthesis is typically achieved through a straightforward amidation reaction.

General Synthesis Protocol:

A common synthetic route involves the reaction of nicotinoyl chloride with 3-aminoacetophenone.[6]

  • Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to yield nicotinoyl chloride.[7][8]

  • Amide Bond Formation: The resulting nicotinoyl chloride is then reacted with 3-aminoacetophenone in a suitable solvent, such as acetonitrile or dichloromethane, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[6][7][8] The reaction mixture is typically stirred at room temperature or refluxed to drive the reaction to completion.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure N-(3-acetylphenyl)nicotinamide.

This synthetic approach is versatile and allows for the generation of a library of analogs by substituting 3-aminoacetophenone with other substituted anilines.[9]

Comparative Analysis: N-(3-acetylphenyl)nicotinamide vs. Other Nicotinamide Derivatives

While comprehensive biological data for N-(3-acetylphenyl)nicotinamide is not yet widely published, we can extrapolate its potential activities and compare them to well-characterized analogs based on structure-activity relationships.

Compound/Class Key Structural Feature Primary Investigated Activity Mechanism of Action (where known) Reported Potency (Example)
Nicotinamide UnsubstitutedAnti-inflammatory, Neuroprotection, Skin barrier functionNAD+ precursor, PARP inhibition, modulation of cytokines.[1][3]Varies by application
N-(3-acetylphenyl)nicotinamide 3-acetylphenyl substitutionAnticancer (Hypothesized)Potential VEGFR-2 inhibition (based on use as an intermediate).[6]Not yet reported
Substituted N-phenyl nicotinamides Various substitutions on the phenyl ringAnticancer (Apoptosis induction)Inhibition of microtubule polymerization.[10]EC50 of 0.082 µM for 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide in a caspase activation assay.[10]
Thiophenyl Nicotinamide Derivatives Thiophene ring incorporationAnticancer (Peripheral Nerve Cancers)Prodrugs metabolized by the NAD salvage pathway to inhibit IMPDH.[11]IC50 of 1.20 µM for a lead compound in S462 cells.[11]
Nicotinamide-based VEGFR-2 Inhibitors Complex side chains designed to bind VEGFR-2Anticancer (Anti-angiogenic)Direct inhibition of Vascular Endothelial Growth Factor Receptor-2.[6][7][8]IC50 of 77.02 nM for a potent derivative against VEGFR-2.[7]
Antifungal Nicotinamide Derivatives Various lipophilic substitutionsAntifungalDisruption of the fungal cell wall.[12]MIC of 0.25 µg/mL against C. albicans for a lead compound.[12]

The 3-acetylphenyl moiety in N-(3-acetylphenyl)nicotinamide introduces a keto group and a phenyl ring, which can significantly alter its biological activity compared to the parent nicotinamide. The phenyl ring can engage in pi-stacking interactions with biological targets, while the acetyl group can act as a hydrogen bond acceptor. Its documented use as a synthetic intermediate for novel VEGFR-2 inhibitors suggests that this particular substitution pattern may be favorable for targeting kinase domains.[6]

Mechanistic Insights and Signaling Pathways

The biological effects of nicotinamide and its derivatives are often multifaceted, stemming from their central role in NAD+ metabolism.

The NAD+ Salvage Pathway:

A primary mechanism of action for many nicotinamide analogs is their entry into the NAD+ salvage pathway.[2] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), and subsequently to NAD+ by NMN adenylyltransferases (NMNATs).[2] Some derivatives act as substrates for these enzymes, leading to the formation of unnatural NAD+ analogs that can have inhibitory effects on other enzymes.[11]

DOT Script for NAD+ Salvage Pathway

NAD_Salvage_Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD NMN->NAD NMNAT Derivative N-(3-acetylphenyl) nicotinamide Analog_NMN Derivative-MN Derivative->Analog_NMN NAMPT Analog_NAD Derivative-AD Analog_NMN->Analog_NAD NMNAT IMPDH_Inhibition IMPDH Inhibition Analog_NAD->IMPDH_Inhibition Inhibition

Caption: Hypothesized entry of N-(3-acetylphenyl)nicotinamide into the NAD+ salvage pathway.

Inhibition of Signaling Cascades:

Several nicotinamide derivatives have been designed to inhibit specific signaling pathways implicated in disease. For instance, the development of VEGFR-2 inhibitors aims to disrupt the downstream signaling cascade that promotes angiogenesis, a critical process in tumor growth.[6][7][8] This typically involves competitive binding to the ATP-binding pocket of the kinase domain.

Experimental Protocols for Evaluation

To rigorously assess the biological activity of N-(3-acetylphenyl)nicotinamide and compare it to other compounds, a standardized set of in vitro assays is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, kinase buffer, substrate peptide, detection antibody, and a plate reader.

  • Procedure: a. Prepare a serial dilution of N-(3-acetylphenyl)nicotinamide. b. In a 96-well plate, add the kinase, the compound at various concentrations, and the substrate peptide. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or fluorescence-based). f. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials: Human cancer cell lines (e.g., HCT-116, HepG2), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT or resazurin reagent, and a plate reader.[8]

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of N-(3-acetylphenyl)nicotinamide for 48-72 hours. c. Add the MTT or resazurin reagent and incubate for 2-4 hours. d. Measure the absorbance or fluorescence, which is proportional to the number of viable cells. e. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of programmed cell death.

  • Reagents and Materials: Cancer cell line, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.

  • Procedure: a. Treat cells with N-(3-acetylphenyl)nicotinamide at its IC50 concentration for 24-48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of N-(3-acetylphenyl)nicotinamide characterization Structural Confirmation (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) characterization->kinase_assay proliferation_assay Cell Proliferation Assay (e.g., MTT) characterization->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) proliferation_assay->apoptosis_assay

Caption: A typical workflow for the synthesis and in vitro evaluation of a novel compound.

Conclusion and Future Directions

N-(3-acetylphenyl)nicotinamide represents a promising, yet underexplored, scaffold within the broader family of nicotinamide derivatives. Based on a meta-analysis of related compounds, it is plausible that this molecule possesses anticancer properties, potentially through the inhibition of protein kinases like VEGFR-2 or by inducing apoptosis. However, rigorous experimental validation is required to confirm these hypotheses.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating N-(3-acetylphenyl)nicotinamide against a diverse panel of cancer cell lines and kinases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the acetylphenyl ring to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of promising lead compounds in animal models of cancer.

By systematically applying the experimental frameworks outlined in this guide, the scientific community can unlock the full therapeutic potential of N-(3-acetylphenyl)nicotinamide and its future derivatives.

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  • Wu J, et al. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. J Pestic Sci. 2019;44(3):170-177. [Link]

  • Journal of Chemical and Pharmaceutical Research. DCC-promoted synthesis of n-phenyl nicotinamide derivatives. [Link]

  • Cherry. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • Bains P, et al. Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

  • Request PDF. Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. [Link]

  • Liu D, et al. Nicotinamide Forestalls Pathology and Cognitive Decline in Alzheimer Mice: Evidence for Improved Neuronal Bioenergetics and Autophagy Procession. J Neurochem. 2013;126(4):490-502. [Link]

  • Rennie G, et al. Nicotinamide and neurocognitive function. Nutr Neurosci. 2015;18(5):193-200. [Link]

  • Hamity MV, et al. Evaluation of Nicotinamide Riboside in Prevention of Small Nerve Fiber Axon Degeneration and Promotion of Nerve Regeneration. J Peripher Nerv Syst. 2026;31(1):e70101. [Link]

  • Fricker RA, et al. The Influence of Nicotinamide on Health and Disease in the Central Nervous System. Int J Tryptophan Res. 2018;11:1178646918776658. [Link]

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Comparative

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for N-(3-acetylphenyl)nicotinamide

Introduction: The Imperative for Benchmarking in Kinase Drug Discovery Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes. Their dysregulation is a ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Benchmarking in Kinase Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous inhibitors now approved for clinical use.[1][]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, N-(3-acetylphenyl)nicotinamide, against established kinase inhibitors. While specific biological data for N-(3-acetylphenyl)nicotinamide is not yet publicly available[3][4], its core structure, nicotinamide, is a recognized pharmacophore. Nicotinamide itself has been shown to inhibit kinases such as ROCK and casein kinase 1[5], and other nicotinamide derivatives have demonstrated potent inhibition of kinases like VEGFR2 (Kdr)[6] and have been investigated for their cytotoxic properties in cancer cell lines.[7] These findings provide a strong rationale for investigating N-(3-acetylphenyl)nicotinamide as a potential kinase inhibitor.

This guide will therefore serve as a detailed roadmap for researchers, outlining the necessary experimental workflows, from initial in vitro kinase assays to cell-based signaling analysis, required to rigorously evaluate the potency and selectivity of a novel compound. We will use a hypothetical scenario where N-(3-acetylphenyl)nicotinamide is benchmarked against well-characterized inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in cancer.

I. Foundational Strategy: Selecting the Right Battlefield

The initial step in benchmarking a novel compound is the selection of a relevant kinase target and appropriate comparator inhibitors.

Target Selection: Why VEGFR2?

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2 (also known as Kdr), are pivotal in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] Inhibition of the VEGFR2 signaling pathway is a clinically validated anti-cancer strategy. Given that N-phenyl nicotinamides have been identified as potent Kdr inhibitors[6], VEGFR2 represents a logical and promising primary target for the initial characterization of N-(3-acetylphenyl)nicotinamide.

Choosing the Comparators: Setting the Gold Standard

For a meaningful comparison, it is crucial to select well-established inhibitors with known potency and selectivity profiles against the target kinase. For this guide, we will use the following multi-targeted kinase inhibitors known to inhibit VEGFR2:

  • Sorafenib: Initially developed as a Raf kinase inhibitor, Sorafenib also potently inhibits VEGFR2 and other kinases.[8]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and other kinases.

These compounds are widely used in both research and clinical settings, providing a robust benchmark for evaluating the performance of a novel inhibitor.

II. Experimental Workflow: From In Vitro Potency to Cellular Effects

A multi-pronged experimental approach is necessary to build a comprehensive profile of a novel kinase inhibitor. This typically begins with cell-free in vitro assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Compound Synthesis\n and QC Compound Synthesis and QC Biochemical Kinase Assay\n (IC50 Determination) Biochemical Kinase Assay (IC50 Determination) Compound Synthesis\n and QC->Biochemical Kinase Assay\n (IC50 Determination) Mechanism of Action Studies\n (e.g., SPR) Mechanism of Action Studies (e.g., SPR) Biochemical Kinase Assay\n (IC50 Determination)->Mechanism of Action Studies\n (e.g., SPR) Cell-Based Assays\n (Target Engagement) Cell-Based Assays (Target Engagement) Mechanism of Action Studies\n (e.g., SPR)->Cell-Based Assays\n (Target Engagement) Downstream Signaling\n Pathway Analysis\n (e.g., Western Blot) Downstream Signaling Pathway Analysis (e.g., Western Blot) Cell-Based Assays\n (Target Engagement)->Downstream Signaling\n Pathway Analysis\n (e.g., Western Blot) Phenotypic Assays\n (e.g., Anti-proliferation) Phenotypic Assays (e.g., Anti-proliferation) Downstream Signaling\n Pathway Analysis\n (e.g., Western Blot)->Phenotypic Assays\n (e.g., Anti-proliferation)

Caption: A generalized experimental workflow for kinase inhibitor benchmarking.

In Vitro Biochemical Assay: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[1][9] A variety of assay formats are available to measure kinase activity, including radiometric and fluorescence-based methods.[10][11] For high-throughput screening and initial potency determination, non-radioactive, homogeneous assays are often preferred for their simplicity and safety.[12][13]

Protocol: ADP-Glo™ Kinase Assay for VEGFR2

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.[14]

Materials:

  • Recombinant human VEGFR2 kinase

  • VEGFR2 substrate (e.g., a specific peptide)

  • ATP

  • N-(3-acetylphenyl)nicotinamide, Sorafenib, and Sunitinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(3-acetylphenyl)nicotinamide and the reference inhibitors (Sorafenib, Sunitinib) in DMSO. A typical concentration range for an initial screen might be from 10 µM down to 0.1 nM.

  • Assay Plate Setup:

    • Add 1 µl of each inhibitor dilution or DMSO (as a negative control) to the wells of a 384-well plate.[14]

    • Add 2 µl of VEGFR2 enzyme solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Add 2 µl of a substrate/ATP mixture to each well to start the reaction.[14] The ATP concentration should be optimized, often near the Km value, to ensure sensitivity for ATP-competitive inhibitors.[12]

    • Incubate at room temperature for 60 minutes.[14]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light.[14]

    • Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Cell-Based Assay: Assessing Cellular Target Engagement and Downstream Signaling

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target kinase within the complex cellular environment.[9]

Protocol: In-Cell Western Assay for Phospho-VEGFR2

The In-Cell Western assay allows for the quantitative analysis of protein phosphorylation directly within intact cells, providing a measure of target engagement.[9]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium

  • VEGF

  • N-(3-acetylphenyl)nicotinamide, Sorafenib, and Sunitinib

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and a normalization antibody (e.g., anti-GAPDH or total VEGFR2)

  • Fluorescently labeled secondary antibodies (e.g., AzureSpectra)[9]

  • 96-well plates

  • Fluorescent imaging system (e.g., Sapphire FL Biomolecular Imager)[9]

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and grow to confluence.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of N-(3-acetylphenyl)nicotinamide or the reference inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with primary antibodies against phospho-VEGFR2 and the normalization protein.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

  • Image Acquisition: Image the plate using a fluorescent imager.[9]

  • Data Analysis:

    • Quantify the fluorescence intensity for both the phospho-protein and the normalization protein in each well.[9]

    • Normalize the phospho-VEGFR2 signal to the normalization protein signal.

    • Plot the normalized signal against the inhibitor concentration and determine the cellular IC50 value using non-linear regression analysis.[9]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binding P_VEGFR2 p-VEGFR2 (Tyr1175) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK P_VEGFR2->ERK P_PLCg p-PLCγ PLCg->P_PLCg Angiogenesis Angiogenesis, Cell Proliferation, Survival P_PLCg->Angiogenesis Akt Akt PI3K->Akt P_Akt p-Akt Akt->P_Akt P_Akt->Angiogenesis P_ERK p-ERK ERK->P_ERK P_ERK->Angiogenesis Inhibitor N-(3-acetylphenyl)nicotinamide (Hypothetical Target) Inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and the hypothetical point of inhibition.

III. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundVEGFR2 IC50 (nM)
N-(3-acetylphenyl)nicotinamide[Experimental Value]
Sorafenib90
Sunitinib9

Table 2: Hypothetical Cellular Phospho-VEGFR2 Inhibition Data

CompoundCellular p-VEGFR2 IC50 (nM)
N-(3-acetylphenyl)nicotinamide[Experimental Value]
Sorafenib150
Sunitinib25

Interpretation:

The goal is to compare the IC50 values of N-(3-acetylphenyl)nicotinamide with those of the established inhibitors. A lower IC50 value indicates greater potency.[1] It is also important to compare the biochemical and cellular IC50 values. A significant rightward shift (higher IC50) in the cellular assay compared to the biochemical assay may indicate poor cell permeability, efflux by cellular transporters, or high plasma protein binding.

IV. Conclusion and Future Directions

This guide outlines a foundational framework for the initial benchmarking of a novel compound, N-(3-acetylphenyl)nicotinamide, as a potential kinase inhibitor. By systematically determining its in vitro potency against a clinically relevant target like VEGFR2 and assessing its activity in a cellular context, researchers can generate the critical data needed to make informed decisions about its future development.

Positive results from these initial studies would warrant further investigation, including:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.[11]

  • Mechanism of Action Studies: Using techniques like Surface Plasmon Resonance (SPR) to study the binding kinetics and determine if the inhibitor is competitive or non-competitive with ATP.[10]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in preclinical animal models.

By following a rigorous, well-controlled benchmarking process, the scientific community can effectively identify and validate the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Kühn, A., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Sivakumar, P., et al. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Wolpaw, A. J., et al. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. [Link]

  • Chen, Y.-C., et al. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Dominguez, C., et al. (2007, November 1). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Note: While not directly in the search results, this is a foundational paper on kinase inhibitor profiling and relevant to the discussion of Sorafenib's selectivity.)
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). (Note: Similar to the above, a key reference for inhibitor selectivity.)
  • Du, J., et al. (2018, December 11). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PubMed. [Link]

  • Ghorab, M. M., et al. (2006, July 1). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(3-acetylphenyl)nicotinamide

This document provides comprehensive, step-by-step guidance for the proper disposal of N-(3-acetylphenyl)nicotinamide, a compound utilized in specialized research and development settings. As laboratory professionals, ou...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of N-(3-acetylphenyl)nicotinamide, a compound utilized in specialized research and development settings. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide is structured to ensure that your laboratory practices not only protect personnel but also adhere to stringent regulatory standards, building a foundation of trust and safety in your operations.

Foundational Principle: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(3-acetylphenyl)nicotinamide is not widely available, we can infer its likely hazard profile by examining its constituent parts—an acetylphenyl group and a nicotinamide moiety—and the known properties of nicotinamide itself.

Nicotinamide (CAS 98-92-0) is known to cause serious eye irritation and may cause skin and respiratory irritation.[1][2] As a solid, it can also form combustible dust concentrations in the air.[3] Therefore, N-(3-acetylphenyl)nicotinamide must be handled as, at a minimum, an irritant and a substance requiring dust mitigation.

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that all waste generators perform a "hazardous waste determination."[4] This involves assessing whether the waste exhibits any of the following characteristics:

  • Ignitability: Unlikely for this compound under normal conditions, though it is combustible.

  • Corrosivity: Not expected based on its chemical structure.

  • Reactivity: Not expected to be reactive with water or unstable.[5]

  • Toxicity: This is the most likely characteristic. While not specifically listed, its potential as an irritant and harmful compound necessitates its management as hazardous waste.

Causality: The principle of "assume hazardous" is the cornerstone of laboratory safety when data is incomplete. Treating N-(3-acetylphenyl)nicotinamide as a hazardous waste ensures the highest level of protection for personnel and the environment, and maintains compliance with OSHA and EPA regulations.[4][6]

Operational Plan: From Point of Generation to Final Disposal

The following protocol outlines the necessary steps for safely managing N-(3-acetylphenyl)nicotinamide waste within the laboratory, from the moment it is declared "waste" to its collection by certified professionals.

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate the risk of inhaling fine particulates. The required PPE provides a primary barrier against exposure.

Item Specification Rationale
Gloves Nitrile, chemically resistantTo prevent skin contact and irritation.[1]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesTo protect against eye irritation from dust.[7]
Lab Coat Standard, long-sleevedTo protect skin and clothing from contamination.
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to create a compliant and safe waste stream.

Step 1: Waste Segregation

  • Action: Designate N-(3-acetylphenyl)nicotinamide waste as "Solid, Non-Halogenated Organic Waste."

  • Causality: Proper segregation is critical to prevent inadvertent and dangerous chemical reactions.[8] Mixing amides with incompatible waste streams, such as strong acids or bases, can lead to uncontrolled reactions. This compound should not be mixed with other waste types.

Step 2: Container Selection and Management

  • Action: Use a dedicated, compatible, and clearly labeled waste container. A wide-mouth polyethylene or glass container with a tightly sealing screw-top cap is ideal.

  • Causality: The container must be made of a material that does not react with the chemical waste.[8][9] A secure, tightly fitting cap is mandated by the EPA to prevent the release of contents.[8] The container should be filled to no more than 90% capacity to avoid spills from overfilling.[9]

Step 3: Hazardous Waste Labeling

  • Action: Immediately label the waste container with a fully completed hazardous waste tag, as supplied by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-(3-acetylphenyl)nicotinamide." Do not use abbreviations or formulas.[8]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started (the date the first particle of waste entered the container).

  • Causality: Accurate labeling is a primary requirement of the OSHA Hazard Communication Standard and the EPA's RCRA.[10] It ensures that anyone handling the container is immediately aware of its contents and associated dangers, which is crucial for emergency responders.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Causality: The SAA regulation allows for the safe collection of waste in the lab before it is moved to a central storage area.[4] This minimizes the transport of hazardous materials through the facility. Federal regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of non-acutely hazardous waste).[4]

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.

  • Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] This is the only legally compliant method for the ultimate disposal of hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of N-(3-acetylphenyl)nicotinamide waste.

cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Disposal cluster_spill Contingency: Spill Response start Waste Generated: N-(3-acetylphenyl)nicotinamide haz_det Hazard Determination (Assume Toxic/Irritant) start->haz_det ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_det->ppe segregate Segregate as Solid, Non-Halogenated Organic Waste ppe->segregate container Select Compatible Container (e.g., Labeled HDPE Jar) segregate->container labeling Affix Hazardous Waste Label (Name, Date, Hazards) container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa pickup Request EHS Pickup When Container is Full saa->pickup tsdf Transfer to Licensed Disposal Facility (TSDF) pickup->tsdf spill Small Spill Occurs control Control Access & Don PPE spill->control cleanup Clean with Inert Absorbent (No Water) control->cleanup spill_dispose Package Cleanup Debris as Hazardous Waste cleanup->spill_dispose spill_dispose->saa

Caption: Workflow for compliant disposal of N-(3-acetylphenyl)nicotinamide.

Contingency Planning: Spill Management

In the event of an accidental release, a swift and correct response is vital. This protocol is for small, manageable spills of solid material only.

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the affected area.

  • Don PPE: If not already wearing it, don the full PPE outlined in section 2.1.

  • Cleanup: Gently sweep up the solid material or cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Avoid raising dust. Do not use water , as this could create a solution that is harder to contain.[5]

  • Package & Label: Carefully place all cleanup materials (absorbent, contaminated gloves, etc.) into a dedicated hazardous waste container. Label it as "Spill Debris containing N-(3-acetylphenyl)nicotinamide."

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), collecting the wipe as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per your institution's Chemical Hygiene Plan (CHP).[6]

By adhering to this comprehensive guide, you ensure that your handling and disposal of N-(3-acetylphenyl)nicotinamide meet the highest standards of safety, responsibility, and scientific integrity.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Preparation of nicotinamide.
  • Safety Data Sheet Nicotinamide. Redox. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. OECD Existing Chemicals Database. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]

  • Standard Operating Procedure for Sodium Amide. University of Washington. [Link]

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Handling

A Researcher's Guide to the Safe Handling of N-(3-acetylphenyl)nicotinamide: Personal Protective Equipment (PPE) and Disposal

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. N-(3-acetylphenyl)nicotinamide, a compound of interest for scientific investigation, requires...

Author: BenchChem Technical Support Team. Date: February 2026

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. N-(3-acetylphenyl)nicotinamide, a compound of interest for scientific investigation, requires careful management in a laboratory setting to ensure the safety of personnel and the integrity of the research.[1][2] This guide provides a detailed overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for N-(3-acetylphenyl)nicotinamide, grounded in the principles of chemical safety and risk mitigation. While specific toxicological data for N-(3-acetylphenyl)nicotinamide is not extensively available, a conservative approach based on the known properties of related compounds, such as nicotinamide, is warranted.[3]

Understanding the Risks: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for N-(3-acetylphenyl)nicotinamide, we must infer potential hazards from its chemical structure—an aromatic amide and a derivative of nicotinamide. Nicotinamide itself is known to cause skin and serious eye irritation.[4][5] Therefore, it is prudent to handle N-(3-acetylphenyl)nicotinamide as a substance that may possess similar irritant properties and to take precautions against inhalation of its dust form.

The foundational principle of laboratory safety is the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective caption Hierarchy of Controls for Chemical Safety

A diagram illustrating the hierarchy of controls for managing chemical hazards.

In the context of handling N-(3-acetylphenyl)nicotinamide, engineering controls such as fume hoods are essential to minimize inhalation exposure. Administrative controls, including standard operating procedures (SOPs) and proper training, are also critical. However, this guide will focus on the last line of defense: Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the procedures involving N-(3-acetylphenyl)nicotinamide. The following table summarizes the recommended PPE for handling this compound in a solid (powder) or solution form.

Body Part PPE Recommendation Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.To protect against dust particles and splashes that can cause serious eye irritation.[6][7]
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.[8][9][10]
Body A laboratory coat or chemical-resistant apron.To protect the skin and clothing from spills and contamination.[9]
Respiratory A NIOSH-approved respirator is required when dusts are generated.To prevent inhalation of fine particles, especially when handling the solid compound outside of a fume hood.[11]
Feet Closed-toe shoes.To protect feet from spills and falling objects.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Unfasten and remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Don4->Doff1 Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 End End Doff5->End Start Start Start->Don1 caption PPE Donning and Doffing Workflow

A workflow diagram for the correct sequence of donning and doffing PPE.
Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle N-(3-acetylphenyl)nicotinamide in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[12]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[12]

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

  • Waste Characterization: All waste containing N-(3-acetylphenyl)nicotinamide, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[13] Do not dispose of N-(3-acetylphenyl)nicotinamide down the drain or in the regular trash.[13]

By adhering to these guidelines, researchers can safely handle N-(3-acetylphenyl)nicotinamide, fostering a secure environment for scientific discovery.

References

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Knip, M., Douek, I. F., Moore, W. P., Gillmor, H. A., McLean, A. E., Bingley, P. J., & Gale, E. A. (1994). Safety of high-dose nicotinamide: a review. Diabetologia, 37(8), 781-787. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)nicotinamide. Retrieved from [Link]

  • OECD. (2002). 3-Pyridinecarboxamide (nicotinamide). Retrieved from [Link]

Sources

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